molecular formula C34H39N5O8 B3282745 Suc-phe-leu-phe-pna CAS No. 75651-69-3

Suc-phe-leu-phe-pna

Cat. No.: B3282745
CAS No.: 75651-69-3
M. Wt: 645.7 g/mol
InChI Key: ZDFAXGKOHVNQOY-AWCRTANDSA-N
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Description

Suc-phe-leu-phe-pna is a useful research compound. Its molecular formula is C34H39N5O8 and its molecular weight is 645.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-4-methyl-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N5O8/c1-22(2)19-27(37-34(45)28(20-23-9-5-3-6-10-23)36-30(40)17-18-31(41)42)33(44)38-29(21-24-11-7-4-8-12-24)32(43)35-25-13-15-26(16-14-25)39(46)47/h3-16,22,27-29H,17-21H2,1-2H3,(H,35,43)(H,36,40)(H,37,45)(H,38,44)(H,41,42)/t27-,28-,29-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFAXGKOHVNQOY-AWCRTANDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N5O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301125414
Record name N-(3-Carboxy-1-oxopropyl)-L-phenylalanyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

645.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75651-69-3
Record name N-(3-Carboxy-1-oxopropyl)-L-phenylalanyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75651-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Carboxy-1-oxopropyl)-L-phenylalanyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chromogenic Chymotrypsin Substrate: Suc-Phe-Leu-Phe-pNA

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chromogenic peptide substrate N-Succinyl-L-Phenylalanyl-L-Leucyl-L-Phenylalanine-p-nitroanilide (Suc-Phe-Leu-Phe-pNA). We will delve into its fundamental chemical properties, the mechanism of its enzymatic cleavage, a detailed protocol for its application in enzyme kinetics, and the critical considerations for data interpretation. While this specific peptide sequence is noted in research contexts, it is less common commercially than other analogous substrates. Therefore, for sections requiring field-proven data and standardized protocols, we will draw parallels with the extensively characterized and widely utilized chymotrypsin substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), which shares the same core mechanism of action.

Core Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and properties.

Chemical Structure of this compound

The molecule consists of a tetrapeptide sequence (Phenylalanine-Leucine-Phenylalanine) that is N-terminally blocked by a succinyl group and C-terminally conjugated to a p-nitroaniline (pNA) chromophore.

  • Succinyl Group (Suc): This N-terminal cap prevents degradation by exopeptidases and often improves solubility.

  • Peptide Backbone (Phe-Leu-Phe): This sequence is designed to be recognized by proteases with a preference for large hydrophobic residues at the P1 position (the amino acid immediately preceding the cleavage site). Chymotrypsin is the archetypal enzyme for this action.

  • p-Nitroaniline (pNA): This chromogenic leaving group is attached via an amide bond to the C-terminal phenylalanine. When the substrate is intact, the pNA group is colorless.

The IUPAC name for this structure is: 4-({(2S)-1-[((2S)-1-[((2S)-3-phenyl-1-{(4-nitrophenyl)amino}-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-4-oxobutanoic acid.

Physicochemical Data Summary

While specific experimental data for this compound is sparse in commercial literature, its properties can be calculated. For comparative and practical purposes, the table also includes data for the common analog Suc-AAPF-pNA.

PropertyThis compound (Calculated/Theoretical)N-Succinyl-Ala-Ala-Pro-Phe-pNA (Documented Analog)
Molecular Formula C₃₇H₄₄N₆O₈C₃₀H₃₆N₆O₉[1]
Molecular Weight 700.78 g/mol 624.64 g/mol [1]
CAS Number Not assigned70967-97-4[1]
Appearance White to off-white solid (Predicted)White to off-white crystalline solid[1]
Solubility Predicted to be soluble in DMSO, DMFSoluble in DMSO, DMF; sparingly soluble in aqueous buffers[1][2]

Insight from the Field: The choice between different peptide substrates (e.g., this compound vs. Suc-AAPF-pNA) is driven by the specific research question. While both are excellent chymotrypsin substrates, subtle differences in the peptide sequence can alter the kinetic parameters (Km and kcat), potentially revealing finer specificities of the enzyme or its mutants. The solubility in organic solvents like DMSO is a critical practical consideration; stock solutions must be prepared in these solvents before dilution into aqueous assay buffers to prevent precipitation.

Principle and Mechanism of Action

The utility of this compound lies in its function as a chromogenic substrate. The enzymatic reaction is the cornerstone of its application.

Enzymatic Cleavage

Serine proteases like chymotrypsin catalyze the hydrolysis of the amide bond between the C-terminal phenylalanine (the P1 residue) and the p-nitroaniline group.[3] This cleavage event releases free p-nitroaniline.

Spectrophotometric Detection

In its peptide-bound form, pNA is colorless. However, once liberated, free p-nitroaniline in a solution with a pH of 7.5-8.0 exhibits a distinct yellow color.[3][4] This color change is due to a strong absorbance maximum at wavelengths between 405 and 410 nm.[1][3] The rate of increase in absorbance at this wavelength is directly proportional to the rate of enzymatic activity, allowing for a continuous kinetic assay.[3]

G sub This compound (Colorless) enzyme Chymotrypsin sub->enzyme Recognition & Binding prod1 Suc-Phe-Leu-Phe (Colorless) prod2 p-Nitroaniline (pNA) (Yellow, A₄₀₅ₙₘ) enzyme->prod1 Cleavage enzyme->prod2 Release

Caption: Enzymatic cleavage of the substrate by chymotrypsin.

Validated Experimental Protocol: Chymotrypsin Activity Assay

This protocol is a self-validating system for measuring chymotrypsin activity using a chromogenic substrate like Suc-AAPF-pNA. The principles are directly applicable to this compound.

Reagent Preparation & Rationale
  • Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0):

    • Tris-HCl: Provides a stable buffering capacity at pH 8.0, which is near the optimal pH for chymotrypsin activity.[5]

    • CaCl₂: Calcium ions are known to stabilize the conformation of chymotrypsin, enhancing its catalytic activity and stability.

    • Preparation: Dissolve 6.06 g of Tris base and 2.94 g of CaCl₂ dihydrate in 900 mL of deionized water. Adjust the pH to 8.0 using 1M HCl. Bring the final volume to 1 L.

  • Substrate Stock Solution (20 mM in DMSO):

    • DMSO (Dimethyl sulfoxide): The substrate has poor aqueous solubility. DMSO is an effective organic solvent that dissolves the peptide, creating a concentrated stock that can be diluted into the assay buffer.[6] It is critical to use anhydrous DMSO as moisture can reduce solubility.[2]

    • Preparation: Accurately weigh ~12.5 mg of Suc-AAPF-pNA (MW 624.64) and dissolve it in 1.0 mL of high-purity DMSO. Store this stock at -20°C, protected from light and moisture.

  • Enzyme Solution (α-Chymotrypsin):

    • Preparation: Prepare a stock solution of chymotrypsin in 1 mM HCl. This acidic solution helps to maintain the enzyme's stability during storage. Immediately before the assay, dilute the enzyme to the desired working concentration (e.g., 0.1-1 µg/mL) in the cold Assay Buffer.

    • Causality: Performing the final dilution just before use is crucial because the enzyme is most active at the assay pH (8.0) and can undergo autolysis (self-digestion) if left in the assay buffer for extended periods.

Step-by-Step Assay Procedure (96-well Plate Format)
  • Plate Setup: Design the plate map, including wells for blanks (no enzyme), controls (no inhibitor), and test samples (with inhibitor, if applicable).

  • Reagent Addition:

    • Add 170 µL of Assay Buffer to each well.

    • Add 10 µL of the appropriate sample (e.g., buffer for control, inhibitor solution for test wells). For the blank well, add 20 µL of Assay Buffer instead of enzyme and substrate.

  • Pre-incubation: Add 10 µL of the diluted enzyme solution to all wells except the blank. Mix gently and incubate the plate for 5-10 minutes at the desired temperature (e.g., 25°C or 37°C) to allow the enzyme and any inhibitors to equilibrate.

  • Reaction Initiation: Add 10 µL of the 20 mM Substrate Stock Solution to all wells to start the reaction. This initiates the cleavage and color development. The final volume will be 200 µL, and the final substrate concentration will be 1 mM.

  • Kinetic Measurement: Immediately place the plate into a microplate reader pre-warmed to the assay temperature. Measure the absorbance at 405 nm every 30-60 seconds for 15-30 minutes.[3]

Data Analysis and Interpretation

Calculating Reaction Velocity

The primary output from the assay is a plot of absorbance versus time.

  • Identify the linear portion of the curve for each reaction. The initial phase is typically linear before substrate depletion or product inhibition occurs.

  • Calculate the slope of this linear portion. The slope represents the rate of change in absorbance per minute (ΔA₄₀₅/min).

  • Subtract the rate of the blank (non-enzymatic substrate hydrolysis) from all other rates to get the corrected enzymatic rate.

Calculating Enzyme Activity

Enzyme activity can be quantified using the Beer-Lambert law (A = εcl), rearranged to calculate the concentration of the product formed.

Activity (µmol/min/mL) = (ΔA₄₀₅/min) / (ε × l)

  • ΔA₄₀₅/min: The corrected rate of absorbance change.

  • ε (Molar Extinction Coefficient): The molar extinction coefficient for p-nitroaniline at 410 nm and pH 7.5 is 8,800 M⁻¹cm⁻¹.[4]

  • l (Path Length): The path length of the light through the sample in the microplate well. This is typically calculated by measuring 200 µL of buffer in the well or can be standardized (often around 0.5-0.6 cm for a standard 96-well plate).

Trustworthiness through Validation: A robust assay includes a positive control with a known concentration of active chymotrypsin to validate reagent performance and calculations. Furthermore, running a substrate concentration curve (e.g., 0.1 mM to 2 mM) allows for the determination of the Michaelis-Menten constant (Km), providing a deeper characterization of the enzyme-substrate interaction and ensuring the assay is performed under saturating substrate conditions (typically [S] > 5x Km).

References

  • BenchChem. (n.d.). Application of Suc-Ala-Leu-Pro-Phe-pNA in Inhibitor Screening.
  • Sigma-Aldrich. (n.d.). N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (S7388) - Product Information Sheet.
  • PubChem. (n.d.). Suc-Ala-Leu-Pro-Phe-PNA | C33H42N6O9. National Center for Biotechnology Information. Retrieved from [Link]

  • ApexBio. (n.d.). Suc-Ala-Leu-Pro-Phe-pNA peptide.
  • Abcam. (n.d.). N-Succinyl-Gly-Gly-Phe-p-nitroanilide, Chymotrypsin activity assay substrate.
  • MilliporeSigma. (n.d.). N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide 70967-97-4.
  • Aapptec Peptides. (n.d.). Suc-L-E-P-F-pNA.
  • ResearchGate. (n.d.). (A) Chymotrypsin cleavage of the substrate... [Scientific Diagram].
  • BenchChem. (n.d.). Application Notes and Protocols for Calculating Enzyme Activity with Suc-Ala-Ala-Pro-Leu-pNA.
  • Sigma-Aldrich. (n.d.). Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1).
  • Assay Genie. (n.d.). Chymotrypsin Activity Assay Kit (Fluorometric).
  • Chem-Impex. (n.d.). Suc-Phe-Leu-Phe-4MβNA.
  • Martin, C. J., et al. (n.d.). A Rapid and Sensitive Spectrophotometric Method for the Assay of Chymotrypsin. Journal of Biological Chemistry.
  • Chem-Impex. (n.d.). Suc-Phe-Leu-Phe-4MβNA.
  • PubChem. (n.d.). Suc-Phe-Ala-Ala-Phe-pNA | C34H38N6O9. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Guide: Suc-Phe-Leu-Phe-pNA (CAS 75651-69-3)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth, field-validated framework for the utilization of Suc-Phe-Leu-Phe-pNA (CAS 75651-69-3). This document moves beyond basic product sheets to offer a mechanistic and operational manual for researchers characterizing protease specificity, particularly in complex bacterial or plant-derived systems.

Mechanistic Profiling & Kinetic Assay Protocols

Executive Summary

This compound (Succinyl-L-phenylalanyl-L-leucyl-L-phenylalanine-p-nitroanilide) is a specialized chromogenic tripeptide substrate used to probe the hydrophobic specificity pockets of serine and cysteine proteases. Unlike the standard chymotrypsin substrate (Suc-Ala-Ala-Pro-Phe-pNA), the Phe-Leu-Phe sequence presents a bulky, hydrophobic motif at the P1, P2, and P3 positions.

This substrate is critical for:

  • Microbial Pathogenesis Research : Profiling Serine Protease Autotransporters of Enterobacteriaceae (SPATEs), such as EatA (E. coli) and StmPr1 (Stenotrophomonas maltophilia).

  • Plant Protease Characterization : Assessing the activity of cysteine proteases like Bromelain (Stem/Fruit).[1]

  • Inhibitor Screening : High-throughput screening (HTS) of protease inhibitors where hydrophobic interactions are the primary binding mode.

Chemical Identity & Physicochemical Properties[2]
ParameterSpecification
Chemical Name N-Succinyl-Phe-Leu-Phe-p-nitroanilide
CAS Number 75651-69-3
Molecular Formula

Molecular Weight 645.71 g/mol
Purity Grade

98% (HPLC)
Solubility Soluble in organic solvents (DMSO, DMF) up to 20 mM. Sparingly soluble in pure water.
Appearance White to off-white lyophilized powder
Stability Stable at -20°C (desiccated). Stock solutions in DMSO are stable for 1 month at -20°C.

Expert Insight: The hydrophobicity of the Phe-Leu-Phe sequence makes this substrate prone to precipitation in aqueous buffers if the organic co-solvent concentration is too low. A final DMSO concentration of 5-10% in the assay buffer is often required to maintain solubility without denaturing the enzyme.

Mechanistic Profile

The utility of this compound relies on the specific recognition of the tripeptide sequence by the protease's active site cleft (subsites S1, S2, S3).

  • Recognition : The enzyme's S1 pocket binds the C-terminal Phenylalanine (P1). The S2 and S3 pockets accommodate Leucine and Phenylalanine, respectively.

  • Catalysis : The catalytic triad (e.g., Ser-His-Asp in serine proteases or Cys-His in cysteine proteases) attacks the amide bond between the P1 Phenylalanine and the p-nitroaniline (pNA) group.

  • Signal Generation : Hydrolysis releases free p-nitroaniline (pNA) . While the substrate is colorless, free pNA absorbs strongly at 405–410 nm (Yellow), allowing real-time kinetic monitoring.

Mechanistic Pathway Diagram[2]

HydrolysisMechanism Substrate This compound (Colorless) Complex Enzyme-Substrate Complex [ES] Substrate->Complex Binding (Hydrophobic Fit) Enzyme Protease (e.g., EatA, Bromelain) Enzyme->Complex Binding (Hydrophobic Fit) Complex->Enzyme Enzyme Recycled Product1 Suc-Phe-Leu-Phe-OH (Peptide Product) Complex->Product1 Hydrolysis Product2 p-Nitroaniline (pNA) (Yellow Chromophore) Abs: 405 nm Complex->Product2 Signal Release

Figure 1: Enzymatic hydrolysis mechanism of this compound. The reaction is driven by the specific fit of the hydrophobic tripeptide into the enzyme's active site.

Target Enzyme Specificity

Unlike general substrates, this compound is diagnostic for proteases with large hydrophobic S1-S3 subsites .

Enzyme ClassSpecific TargetsInteraction Notes
SPATEs (Bacterial) EatA (E. coli), StmPr1 (S. maltophilia)EatA shows high

for this substrate, comparable to Cathepsin G substrates. Used to distinguish EatA from other SPATEs that prefer basic residues.
Cysteine Proteases Bromelain (Stem/Fruit)Hydrolyzes Phe-Leu-Phe motifs efficiently. Requires reducing agents (DTT/Cysteine) in the buffer for activity.
Serine Proteases Chymotrypsin , Cathepsin G Acts as a substrate due to the P1-Phe, but typically has a higher

than Suc-AAPF-pNA. Useful for mapping subsite cooperativity.
Experimental Protocols
A. Reagent Preparation

Critical Step: Do not dissolve directly in buffer.

  • Stock Solution (20 mM) : Dissolve 12.9 mg of this compound in 1.0 mL of anhydrous DMSO (dimethyl sulfoxide). Vortex until completely clear.

    • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • Assay Buffer (Enzyme Dependent) :

    • For Serine Proteases (EatA, Chymotrypsin): 50 mM Tris-HCl, 10 mM

      
      , 150 mM NaCl, pH 7.5 – 8.0.
      
    • For Cysteine Proteases (Bromelain): 100 mM Sodium Phosphate, 5 mM EDTA, 5 mM L-Cysteine (or DTT), pH 6.0 – 7.0. Prepare fresh reducing agent.

B. Kinetic Assay Workflow

This protocol is designed for a 96-well microplate format.

  • Blank Preparation : Add 10 µL of Substrate Stock + 190 µL Assay Buffer (No Enzyme).

  • Sample Preparation : Add 10-50 µL of Enzyme Solution to wells.

  • Volume Adjustment : Add Assay Buffer to bring volume to 180 µL (minus substrate volume).

  • Incubation : Pre-incubate plate at 37°C for 10 minutes to equilibrate temperature and activate cysteine proteases (if applicable).

  • Reaction Initiation : Add 20 µL of Substrate Working Solution (diluted stock) to start reaction.

    • Final Substrate Concentration: Typically 0.2 – 1.0 mM.

  • Measurement : Monitor Absorbance at 405 nm immediately in kinetic mode (read every 30-60 seconds for 20 minutes).

Assay Workflow Diagram

AssayProtocol Start Start: Reagent Prep Stock Dissolve Substrate in DMSO (20 mM Stock) Start->Stock Buffer Prepare Assay Buffer (pH 7.5 for Serine / pH 6.0 + DTT for Cysteine) Start->Buffer Initiate Initiate Reaction Add Substrate (Final 0.5 - 1 mM) Stock->Initiate PlatePrep Plate Setup (96-well) Add Enzyme + Buffer (Pre-incubate 37°C, 10 min) Buffer->PlatePrep PlatePrep->Initiate Measure Kinetic Measurement Absorbance @ 405 nm (Interval: 30s, Duration: 20 min) Initiate->Measure Analyze Calculate Activity Slope (ΔOD/min) -> Units/mg Measure->Analyze

Figure 2: Step-by-step kinetic assay workflow for this compound.

Data Analysis & Calculation

To quantify enzyme activity, use the extinction coefficient of p-nitroaniline.

Formula:



  • 
    : Slope of the linear portion of the kinetic curve.
    
  • 
    : Total reaction volume (mL).
    
  • 
    : Molar extinction coefficient of pNA.
    
    • At pH 7-8: 9,800

      
        (or 9.8 
      
      
      
      ).
    • Note:

      
       varies slightly with pH and temperature; calibration with a pNA standard curve is recommended for absolute precision.
      
  • 
    : Pathlength (0.6 cm for 200 µL in standard 96-well plate).
    
  • 
    : Volume of enzyme added (mL).
    
Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Precipitation Substrate hydrophobicity (Phe-Leu-Phe) is high.Increase DMSO concentration to 5-10%. Ensure dropwise addition of substrate to buffer while vortexing.
High Background Spontaneous hydrolysis or oxidized pNA.Check pH (avoid pH > 9.0). Use fresh substrate stock. Store stock in dark.
No Activity (Cysteine Proteases) Oxidation of active site Cys.Ensure freshly prepared DTT or L-Cysteine is in the buffer. Add EDTA to chelate inhibiting metals.
Non-Linear Kinetics Substrate depletion or Enzyme instability.Reduce enzyme concentration. Measure only the initial velocity (first 2-5 mins).
References
  • Patel, G., et al. (2009). Identification and Molecular Characterization of EatA, an Autotransporter Protein of Enterotoxigenic Escherichia coli. Infection and Immunity.

  • Windhorst, S., et al. (2002). The Major Extracellular Protease of the Nosocomial Pathogen Stenotrophomonas maltophilia. Journal of Biological Chemistry/ResearchGate.

  • Harrach, T., et al. (1995).[3] Isolation and partial characterization of basic proteinases from stem bromelain. Journal of Protein Chemistry. (Cited in context of bromelain substrate specificity).

  • BenchChem. (2025). Application Notes and Protocols for Chromogenic Substrates.

  • Sigma-Aldrich. (2025). Enzymatic Assay of Proteases using pNA Substrates.

Sources

Technical Guide: Mechanism of Suc-Phe-Leu-Phe-pNA Hydrolysis by Serine Proteases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mechanistic and kinetic principles governing the hydrolysis of N-Succinyl-L-Phenylalanyl-L-Leucyl-L-Phenylalanine-p-nitroanilide (Suc-Phe-Leu-Phe-pNA) by serine proteases. Unlike the ubiquitous Suc-Ala-Ala-Pro-Phe-pNA substrate, which probes the S1 pocket with a proline-restricted backbone, this compound presents a continuous hydrophobic motif (Phe-Leu-Phe) targeting enzymes with extended hydrophobic subsites (S1–S3), such as Chymotrypsin , Subtilisin , and Cathepsin G .

This document serves as a protocol-grade reference for researchers designing kinetic assays, inhibitor screening campaigns, or specificity profiling studies. It synthesizes structural biology, reaction kinetics, and practical assay methodology.

Molecular Architecture & Substrate Logic

The utility of this compound lies in its specific design, which maps directly to the active site architecture of chymotrypsin-like serine proteases.

Substrate Components
ComponentStructure/FunctionMechanistic Role
N-Succinyl (Suc)

N-terminal Cap : Increases solubility and mimics the peptide backbone extension, preventing ionization of the N-terminus which could interfere with binding.
P3: Phenylalanine (Phe) Aromatic, HydrophobicS3 Targeting : Probes the S3 subsite. In chymotrypsin, this pocket can accommodate aromatic rings, enhancing binding affinity (

) via

or hydrophobic stacking.
P2: Leucine (Leu) Aliphatic, HydrophobicS2 Targeting : Fits into the S2 hydrophobic cleft. Unlike Proline (common in other substrates), Leucine allows for a more flexible backbone conformation.
P1: Phenylalanine (Phe) Aromatic, HydrophobicPrimary Specificity : The "anchor" residue. It inserts into the deep, hydrophobic S1 pocket (specificity pocket) of the enzyme, positioning the scissile bond.
p-Nitroanilide (pNA) ChromophoreReporter Group : Attached via an amide bond to the C-terminus of P1-Phe.[1][2] Upon cleavage, it releases p-nitroaniline , which undergoes a bathochromic shift (yellow color).[1]
Active Site Mapping

The enzyme-substrate interaction relies on the "lock and key" fit of the P1-P3 residues into the S1-S3 pockets:

  • S1 Pocket: Deep and hydrophobic (lined by residues like Ser189, Gly216, Gly226 in Chymotrypsin). It is the primary determinant for Phe recognition.

  • Scissile Bond: The amide bond between the Carbonyl carbon of P1-Phe and the Amine nitrogen of pNA.

Mechanistic Pathway (The Core)

The hydrolysis follows the classical Ping-Pong Bi-Bi mechanism (or double-displacement) characteristic of serine proteases. The catalytic triad (Asp-His-Ser) drives the reaction.

Reaction Stages
  • Michaelis Complex Formation (

    
    ):  The substrate binds to the active site. The oxyanion hole (backbone amides of Gly193 and Ser195) polarizes the carbonyl oxygen of the scissile bond.
    
  • Acylation (Release of pNA):

    • Nucleophilic Attack: The hydroxyl oxygen of Ser195 (activated by His57 acting as a general base) attacks the carbonyl carbon of the P1-Phe.

    • Tetrahedral Intermediate 1: A transient, unstable intermediate forms. The negative charge on the oxygen is stabilized by the oxyanion hole.

    • Collapse: The intermediate collapses, breaking the C-N bond. His57 donates a proton to the leaving group (pNA).

    • Result: Free p-nitroaniline (yellow) is released, and the enzyme remains covalently attached to the substrate (Acyl-Enzyme Intermediate).

  • Deacylation (Regeneration of Enzyme):

    • Water Attack: A water molecule enters the active site and is activated by His57 (general base).

    • Tetrahedral Intermediate 2: The activated hydroxide attacks the ester carbonyl of the acyl-enzyme.

    • Collapse: The intermediate collapses, breaking the ester bond between Ser195 and the peptide.

    • Result: The peptide product (Suc-Phe-Leu-Phe-COOH) is released, and the catalytic triad is restored.

Visualization: The Catalytic Cycle

SerineProteaseMechanism E Free Enzyme (Asp-His-Ser) ES Michaelis Complex (E·S) E->ES + Substrate S Substrate (this compound) S->ES TI1 Tetrahedral Intermediate 1 ES->TI1 Nucleophilic Attack (Ser-OH) Acyl Acyl-Enzyme (E-Acyl) TI1->Acyl Collapse & Bond Cleavage pNA Product 1 Released (p-Nitroaniline) [Yellow Color] TI1->pNA Leaving Group TI2 Tetrahedral Intermediate 2 Acyl->TI2 + Water (Hydrolysis) Water H2O Water->TI2 TI2->E Deacylation Prod2 Product 2 Released (Suc-Phe-Leu-Phe-COOH) TI2->Prod2 Peptide Release

Figure 1: Catalytic cycle of serine proteases hydrolyzing this compound. The release of pNA during the acylation phase provides the kinetic readout.

Kinetic Analysis & Assay Design

To determine kinetic constants (


, 

) or

values for inhibitors, a continuous spectrophotometric assay is recommended.
Experimental Protocol

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8 (at 25°C). Note: Calcium stabilizes the active structure of many serine proteases.

  • Substrate Stock: 10–20 mM this compound dissolved in dry DMSO. Store at -20°C.

  • Enzyme: Chymotrypsin (or target protease) solubilized in 1 mM HCl (to prevent autolysis) then diluted in assay buffer immediately before use.

Workflow:

  • Blanking: Prepare a blank containing buffer and substrate (no enzyme) to account for spontaneous hydrolysis.

  • Pre-incubation: Incubate Enzyme + Buffer (and Inhibitor if applicable) at 25°C for 5-10 minutes.

  • Initiation: Add Substrate to start the reaction. Final DMSO concentration should be < 5%.

  • Detection: Monitor Absorbance at 410 nm (

    
    ) continuously for 5–10 minutes.
    
Data Analysis

Calculate the initial velocity (


) from the linear portion of the progress curve (Absorbance vs. Time).


Where:

  • 
     (Extinction coefficient of pNA)
    

Fit the data to the Michaelis-Menten equation to derive constants:



Typical Kinetic Values (Reference Range):

  • 
    :  0.1 – 1.0 mM (Dependent on specific enzyme variant). Note: this compound often exhibits a higher 
    
    
    
    than Suc-AAPF-pNA due to the bulkier P2/P3 residues, but can show high specificity.
  • 
    :  10 – 100 
    
    
    
    (Enzyme dependent).
Visualization: Assay Workflow

AssayWorkflow Stock Substrate Stock (in DMSO) Mix Reaction Well (96-well Plate) Stock->Mix Add Substrate Buffer Assay Buffer (Tris pH 7.8 + CaCl2) Buffer->Mix Diluent Enzyme Enzyme Prep (1mM HCl -> Buffer) Enzyme->Mix Initiate Reader Plate Reader (Abs 410nm) Mix->Reader Continuous Read (5-10 min) Data Kinetic Curve (V0 calculation) Reader->Data Linear Regression

Figure 2: Step-by-step workflow for the continuous spectrophotometric assay.

Troubleshooting & Optimization

Solubility & "Crash Out"

Problem: The substrate precipitates upon addition to aqueous buffer. Mechanistic Cause: The Phe-Leu-Phe sequence is highly hydrophobic. Solution:

  • Keep final DMSO concentration between 2% and 5%.

  • Add a non-ionic detergent (e.g., 0.005% Tween-20 or Triton X-100) to the assay buffer to maintain solubility without denaturing the enzyme.

Spontaneous Hydrolysis

Problem: High background absorbance in "No Enzyme" controls. Mechanistic Cause: Alkaline pH (> 8.5) can catalyze the breakdown of the amide bond or the pNA group itself. Solution:

  • Strictly maintain pH between 7.4 and 8.0.

  • Use fresh substrate stocks; avoid repeated freeze-thaw cycles which can induce degradation.

Inner Filter Effect

Problem: Non-linear rates at high substrate concentrations (> 2 mM). Mechanistic Cause: The substrate itself or the high concentration of released product absorbs light, distorting the linear relationship between concentration and absorbance. Solution:

  • Verify the linearity of the standard curve for pNA at the concentrations used.

  • Use a pathlength correction if using a plate reader (or reduce volume).

References

  • Hedstrom, L. (2002). Serine Protease Mechanism and Specificity. Chemical Reviews, 102(12), 4501–4524. Link

  • Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain.[3] Biochemical and Biophysical Research Communications, 27(2), 157–162. Link

  • DelMar, E. G., et al. (1979). A sensitive new substrate for chymotrypsin. Analytical Biochemistry, 99(2), 316-320. Link

  • BenchChem. (2025). Application of Suc-Ala-Leu-Pro-Phe-pNA in Inhibitor Screening.[2] BenchChem Application Notes. Link

  • Bonneau, P. R., et al. (1991). The role of the P2 residue of the substrate in the specificity of the NS3 protease of hepatitis C virus. Journal of Biological Chemistry. (Contextual reference for hydrophobic P2 specificity).

Sources

Technical Guide: Substrate Specificity and Kinetic Profiling of Suc-Phe-Leu-Phe-pNA

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Suc-Phe-Leu-Phe-pNA (N-Succinyl-L-Phenylalanyl-L-Leucyl-L-Phenylalanine-p-nitroanilide) is a specialized chromogenic substrate designed for the kinetic characterization of serine proteases with chymotrypsin-like specificity. While the industry standard Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) is widely used for general chymotrypsin activity, this compound offers a unique hydrophobic profile (Phe-Leu-Phe) that probes the S2 and S3 subsites of the enzyme's active pocket more aggressively.

This guide details the mechanistic basis of this substrate's specificity, its application in distinguishing human neutrophil Cathepsin G from related proteases, and provides a validated protocol for kinetic assays.

Part 2: Molecular Mechanism & Specificity

Structural Logic

The specificity of this compound is governed by the interaction between its peptide sequence (P3-P2-P1) and the enzyme's specificity pockets (S3-S2-S1).

  • P1 Residue (Phenylalanine): The primary determinant. It fits into the deep, hydrophobic S1 pocket of chymotrypsin-like enzymes, positioning the scissile amide bond for nucleophilic attack by the catalytic Serine-195.

  • P2 Residue (Leucine): A large, hydrophobic residue. Unlike Proline (found in Suc-AAPF-pNA), which restricts conformation, Leucine allows for different van der Waals interactions in the S2 subsite, making this substrate sensitive to enzymes with hydrophobic S2 preferences (e.g., Cathepsin G).

  • P3 Residue (Phenylalanine): Provides additional hydrophobic anchoring in the S3 subsite, stabilizing the Michaelis complex (

    
    ).
    
  • N-Succinyl Group: Blocks the N-terminus to prevent degradation by aminopeptidases and enhances solubility in assay buffers.

  • p-Nitroanilide (pNA): The reporter group. Upon cleavage, it is released as p-nitroaniline, which absorbs strongly at 405 nm (

    
    ).
    
Mechanism of Action

The reaction follows the classical serine protease mechanism:

  • Binding: Formation of the non-covalent Michaelis complex (

    
    ).
    
  • Acylation: The catalytic Serine attacks the carbonyl carbon of the P1-pNA bond, releasing pNA (yellow color) and forming the acyl-enzyme intermediate.

  • Deacylation: Water hydrolyzes the acyl-enzyme, regenerating the free enzyme.

ProteolysisMechanism Substrate Substrate (this compound) Complex Michaelis Complex (E·S) Substrate->Complex Binding (k1) Enzyme Enzyme (Ser-195-OH) Enzyme->Complex Binding (k1) Transition1 Tetrahedral Intermediate 1 Complex->Transition1 Nucleophilic Attack AcylEnzyme Acyl-Enzyme Intermediate Transition1->AcylEnzyme Acylation (k2) Product1 Product 1 (p-Nitroaniline) (Yellow, 405nm) Transition1->Product1 Release Product2 Product 2 (Suc-Phe-Leu-Phe-OH) AcylEnzyme->Product2 Deacylation (k3) (+H2O)

Figure 1: Catalytic cycle of this compound hydrolysis by serine proteases.

Part 3: Enzyme Compatibility & Profiling

This compound is not a "universal" chymotrypsin substrate; it is a discriminator . Its bulky, hydrophobic P2/P3 residues make it ideal for specific proteases.

Enzyme TargetInteraction ProfileKey Reference
Cathepsin G (Human)High Activity. The hydrophobic S2 pocket of Cathepsin G accommodates the P2 Leucine efficiently. Used to distinguish Cathepsin G from Elastase (which prefers Val/Ala at P1).[1]
Chymotrypsin (Bovine/Human)Moderate to High Activity. The classic S1 specificity for Phe drives cleavage, though the P2 Leu may alter

compared to Pro-containing substrates.
[2]
Bacterial SPATEs (e.g., E. coli EatA)Variable/Diagnostic. Used to characterize Serine Protease Autotransporters of Enterobacteriaceae (SPATEs).[1][2][3][4] EatA shows activity against Suc-FLF-pNA, confirming its chymotrypsin-like nature.[3]
Chymase (Mast Cell)Active. Similar specificity to Cathepsin G; cleaves Phe-Leu-Phe sequences efficiently.[1]

Comparison: Suc-FLF-pNA vs. Suc-AAPF-pNA

  • Suc-AAPF-pNA: The P2 Proline restricts the peptide backbone, often resulting in higher

    
     for classical chymotrypsin.
    
  • Suc-FLF-pNA: The P2 Leucine is more flexible and hydrophobic. If an enzyme shows high activity on AAPF but low on FLF (or vice versa), this ratio helps identify the specific protease isoform or subsite architecture.

Part 4: Validated Experimental Protocol

Objective: Determine the initial velocity (


) of Cathepsin G or Chymotrypsin activity using this compound.
Reagents Preparation
  • Assay Buffer: 100 mM HEPES or Tris-HCl, pH 7.5, 500 mM NaCl.

    • Note: High ionic strength (NaCl) is often required for Cathepsin G stability.

  • Substrate Stock (20 mM): Dissolve this compound in 100% dry DMSO.

    • Solubility Warning: This peptide is highly hydrophobic. Vortex vigorously. If turbidity persists, sonicate briefly. Store at -20°C.

  • Enzyme Solution: Dilute enzyme to ~0.1–1.0 units/mL in Assay Buffer immediately before use. Keep on ice.

Assay Workflow (96-Well Plate)
  • Blank Setup: Add 10 µL DMSO + 190 µL Buffer to "Blank" wells.

  • Substrate Dilution: Prepare a working substrate solution (e.g., 2 mM in buffer) to keep DMSO < 5% in final reaction.

  • Reaction Setup:

    • Pipette 160 µL Assay Buffer into test wells.

    • Add 20 µL Enzyme Solution.

    • Incubate at 37°C for 5 minutes (Temperature equilibration).

  • Initiation: Add 20 µL Substrate Stock (Final Conc: 0.1 mM - 1.0 mM). Mix immediately.

  • Measurement: Monitor Absorbance at 405 nm every 30 seconds for 10–20 minutes.

AssayProtocol Step1 Prepare Stock 20 mM in DMSO Step5 Initiation Add 20µL Substrate Step1->Step5 Step2 Buffer Prep HEPES pH 7.5, 0.5M NaCl Step3 Plate Setup 160µL Buffer + 20µL Enzyme Step2->Step3 Step4 Equilibration 5 min @ 37°C Step3->Step4 Step4->Step5 Step6 Kinetic Read Abs @ 405nm (0-20 min) Step5->Step6

Figure 2: Step-by-step kinetic assay workflow.

Data Analysis

Calculate enzyme activity using the Beer-Lambert Law:


[1]
  • 
    : Extinction coefficient of pNA (
    
    
    
    or
    
    
    ).
  • 
    : Pathlength (0.6 cm for 200 µL in standard 96-well plate).
    

Part 5: Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Precipitation Substrate hydrophobicity (Phe-Leu-Phe) is high.Limit final substrate concentration to < 500 µM. Increase DMSO to 5-10% (verify enzyme tolerance). Add 0.01% Triton X-100.
High Background Spontaneous hydrolysis (Autolysis).Check buffer pH (keep < 8.0). Store stock at -20°C anhydrously.
Non-Linear Rates Substrate depletion or Enzyme instability.Use less enzyme. Ensure linear range (

) is used for slope calculation.

References

  • Biocompare. (2025). Cathepsin G Substrate (Suc-AAPF-pNA) and specificity profiles. Retrieved from

  • Sigma-Aldrich. (2025). Chymotrypsin: Specificity and Kinetics.[5] Retrieved from

  • Patel, J. et al. (2004). Identification and Molecular Characterization of EatA, an Autotransporter Protein of Enterotoxigenic Escherichia coli.[3] (Demonstrates Suc-FLF-pNA cleavage by bacterial SPATEs). Infection and Immunity. Retrieved from

  • BenchChem. (2025). Spectrophotometric Measurement of p-Nitroaniline (pNA) Release Protocol. Retrieved from

Sources

Technical Guide: Comparative Analysis of Suc-Phe-Leu-Phe-pNA vs. Suc-AAPF-pNA Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

In the characterization of serine proteases, the choice of chromogenic substrate dictates the resolution of your kinetic data. While both Suc-Phe-Leu-Phe-pNA (Suc-FLF-pNA) and Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) target chymotrypsin-like activity, they probe fundamentally different architectural features of the enzyme's active site.

  • Suc-AAPF-pNA is the conformational specialist . The P2 Proline residue imposes a rigid structural constraint, making it the "gold standard" for enzymes with restricted, cleft-like active sites such as Chymotrypsin and Cathepsin G .

  • Suc-FLF-pNA is the hydrophobic probe . Lacking the P2 constraint, it relies on bulk hydrophobicity (Phe-Leu-Phe) to drive binding. It is critical for mapping the plasticity of S2/S3 pockets in bacterial SPATEs (e.g., EatA, StmPr1), Granzymes , and broad-spectrum proteases like Bromelain .

This guide details the structural mechanisms, specific applications, and validated protocols for utilizing these substrates to distinguish protease isoforms and map active site specificity.

Part 2: Structural & Mechanistic Analysis

The Chemistry of pNA Release

Both substrates utilize the para-nitroanilide (pNA) reporter system. Proteolytic cleavage at the C-terminal amide bond releases free p-nitroaniline, resulting in a colorimetric shift measurable at 405–410 nm .

Reaction Mechanism:



Substrate Architecture: The P2/P3 Distinction

The core difference lies in the P2 and P3 positions (Schechter & Berger nomenclature), which dictate how the substrate nests within the enzyme's S2 and S3 subsites.

FeatureSuc-AAPF-pNA (Suc-Ala-Ala-Pro-Phe-pNA)Suc-FLF-pNA (this compound)
Sequence Succinyl-Ala-Ala-Pro -Phe-pNASuccinyl-Phe -Leu -Phe-pNA
P2 Residue Proline (Pro) : Cyclic, rigid.Leucine (Leu) : Aliphatic, flexible.
P3 Residue Alanine (Ala) : Small, non-polar.Phenylalanine (Phe) : Bulky, aromatic.
Physicochemical Profile Conformationally Constrained . The Proline induces a

-turn, pre-organizing the substrate for the active site.
Hydrophobic Bulk . Relies on hydrophobic interactions in the S2/S3 pockets to stabilize the enzyme-substrate complex.
Solubility Moderate (DMSO/Aqueous buffers).Low . Highly hydrophobic; requires strict organic solvent solubilization (DMSO/DMF).
Visualizing the Binding Interaction

The following diagram illustrates how the P2 Proline of AAPF locks into a restricted S2 pocket, whereas FLF requires a large, open hydrophobic pocket.

SubstrateBinding cluster_AAPF Suc-AAPF-pNA (Rigid) cluster_FLF Suc-FLF-pNA (Bulky) Enzyme Serine Protease (Active Site) Fit1 High Affinity for Restricted S2 Pockets (e.g., Cathepsin G) Enzyme->Fit1 Ideal Fit Fit2 Probes Deep/Open Hydrophobic Pockets (e.g., SPATEs, Granzymes) Enzyme->Fit2 Induced Fit AAPF P2: Proline (Rigid Turn) AAPF->Enzyme Binds S2 Cleft FLF P2: Leucine (Flexible/Hydrophobic) FLF->Enzyme Hydrophobic Interaction

Figure 1: Comparative binding modes. AAPF exploits conformational pre-organization (Proline), while FLF exploits hydrophobic surface area.

Part 3: Enzymatic Specificity & Applications

Suc-AAPF-pNA: The Gold Standard

This substrate is the primary choice for mammalian chymotrypsin-like serine proteases.

  • Target Enzymes:

    
    -Chymotrypsin, Cathepsin G  (Neutrophils), Chymase (Mast cells).
    
  • Mechanism: The P2 Proline is critical. Cathepsin G, for instance, has a narrow S2 pocket that favors the rigid geometry of Proline over larger residues.

  • Application: Diagnosing inflammation (neutrophil activity), screening anti-inflammatory drugs (Cathepsin G inhibitors).

Suc-FLF-pNA: The Hydrophobic Probe

This substrate is used when the enzyme's specificity profile deviates from the classic Chymotrypsin model, particularly in bacterial or specialized mammalian proteases.

  • Target Enzymes:

    • SPATEs (Serine Protease Autotransporters of Enterobacteriaceae): Virulence factors like EatA (ETEC) and StmPr1 (Stenotrophomonas maltophilia). These often show distinct

      
       ratios for FLF vs. AAPF, aiding in their classification.
      
    • Granzyme H: A cytotoxic T-lymphocyte protease that prefers bulky hydrophobic residues (Phe) at P2/P3.

    • Bromelain: A cysteine protease that tolerates the bulky FLF sequence better than the rigid AAPF in certain conditions.

  • Application: Mapping the S2/S3 subsite hydrophobicity. If an enzyme cleaves FLF efficiently but not AAPF, it indicates an open, hydrophobic S2 pocket rather than a restricted cleft.

Part 4: Validated Experimental Protocol

Objective: Determine the specificity constant (


) of a protease for both substrates to map its S2 pocket architecture.
Materials
  • Substrates: Suc-AAPF-pNA and Suc-FLF-pNA (Store stock at -20°C).

  • Solvent: High-grade DMSO (Anhydrous).

  • Buffer: 100 mM HEPES, pH 7.5, 10 mM CaCl

    
    , 0.05% Brij-35 (prevents aggregation).
    
  • Enzyme: Purified Protease (e.g., Chymotrypsin or Cathepsin G).

Step-by-Step Workflow

1. Stock Preparation (Critical Step)

  • Suc-AAPF-pNA: Dissolve to 20 mM in DMSO. It is moderately soluble.

  • Suc-FLF-pNA: Dissolve to 10-20 mM in DMSO. Note: This substrate is prone to precipitation in aqueous buffers. Tip: Sonicate briefly if turbidity is observed.

2. Assay Setup (96-well plate) Create a substrate dilution series (0, 50, 100, 200, 400, 800


M) in the Assay Buffer. Keep the final DMSO concentration constant (e.g., 2-5%) across all wells to prevent solvent effects.

3. Reaction Initiation

  • Add 90

    
    L of Substrate/Buffer mix to wells.
    
  • Incubate at 37°C for 5 minutes to equilibrate.

  • Add 10

    
    L of Enzyme solution to initiate.
    

4. Data Acquisition

  • Monitor Absorbance (

    
    ) continuously for 10–20 minutes.
    
  • Linear Range: Ensure the slope (

    
    ) is calculated from the initial linear phase (
    
    
    
    substrate conversion).
Kinetic Analysis Workflow

KineticWorkflow Start Prepare Substrate Stocks (DMSO) Dilution Dilute in Assay Buffer (Keep DMSO < 5%) Start->Dilution Check Check Solubility (Turbidity = Fail) Dilution->Check Check->Start Precipitate (Re-sonicate) Reaction Add Enzyme & Monitor A405 (Kinetic Mode) Check->Reaction Clear Calc Calculate Initial Velocity (V0) Using Extinction Coeff (ε=8800 M-1cm-1) Reaction->Calc Plot Non-Linear Regression (Michaelis-Menten) Calc->Plot Result Compare kcat/Km (AAPF vs FLF) Plot->Result

Figure 2: Kinetic assay workflow emphasizing solubility checks for the hydrophobic Suc-FLF-pNA.

Part 5: Data Interpretation[1]

ObservationInterpretationLikely Enzyme Architecture
High Activity on AAPF, Low on FLF Enzyme requires a rigid P2 conformation (Proline).Classic Chymotrypsin-like (S2 cleft restricted).
High Activity on FLF, Low on AAPF Enzyme prefers bulky hydrophobic contacts; S2 pocket is open/large.Granzyme H, specific SPATEs, or Cysteine Proteases.
Activity on Both Broad specificity; S2 pocket is flexible (Induced Fit).Subtilisin-like or broad-spectrum variants.

References

  • Cayman Chemical. (n.d.). Suc-AAPF-pNA Product Information. Retrieved from

  • Nakajima, K., & Powers, J. C. (1979). Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase. The Journal of Biological Chemistry, 254(10), 4027-4032.
  • Ruiz-Perez, F., & Nataro, J. P. (2014). Bacterial serine proteases secreted by the autotransporter pathway: Classification, specificity, and role in virulence. Cellular and Molecular Life Sciences. Retrieved from

  • Patel, G. K., et al. (2004).[1] Identification and Molecular Characterization of EatA, an Autotransporter Protein of Enterotoxigenic Escherichia coli.[2] Infection and Immunity. Retrieved from

  • Sigma-Aldrich. (n.d.). N-Succinyl-Gly-Gly-Phe-p-nitroanilide and related substrates. Retrieved from

Sources

Technical Guide: Suc-Phe-Leu-Phe-pNA Chromogenic Properties & p-Nitroaniline Release

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Suc-Phe-Leu-Phe-pNA (N-Succinyl-L-phenylalanyl-L-leucyl-L-phenylalanine-4-nitroanilide) is a highly specific, synthetic chromogenic substrate used to quantify the activity of chymotrypsin-like serine proteases, particularly Chymotrypsin and Cathepsin G .

Unlike generic protein substrates (e.g., casein), this tripeptide provides a defined cleavage site, allowing for precise kinetic characterization (


, 

) and high-throughput inhibitor screening. Its utility relies entirely on the release of p-nitroaniline (pNA) , a reporter molecule that undergoes a distinct bathochromic shift (colorless to yellow) upon proteolytic cleavage.[1][2]

This guide details the physicochemical mechanism, validated solubilization protocols, and a self-validating assay workflow designed to minimize common experimental errors such as compound precipitation and spontaneous hydrolysis.

Chemical Basis & Mechanism

Structural Logic

The substrate consists of three distinct functional modules:

  • N-Terminal Cap (Succinyl): Blocks the N-terminus to prevent degradation by aminopeptidases and enhances solubility slightly.

  • Peptide Recognition Sequence (Phe-Leu-Phe): A hydrophobic tripeptide motif specifically designed to fit the S1-S2-S3 specificity pockets of Chymotrypsin and Cathepsin G. The C-terminal Phenylalanine (Phe) occupies the S1 pocket, directing cleavage to the amide bond immediately following it.

  • Chromogenic Reporter (pNA): The para-nitroanilide group attached via an amide bond to the C-terminal Phe.

The Reaction Mechanism

The enzyme catalyzes the hydrolysis of the amide bond between the C-terminal Phenylalanine and the p-nitroaniline moiety.

Graphviz Diagram 1: Reaction Mechanism

ReactionMechanism Enzyme Serine Protease (Chymotrypsin/Cathepsin G) Complex Enzyme-Substrate Complex (Michaelis) Enzyme->Complex Binding Substrate Substrate (this compound) Colorless (UV Abs) Substrate->Complex Transition Tetrahedral Intermediate Complex->Transition Catalysis Product1 Peptide-Acid (Suc-Phe-Leu-Phe-OH) Transition->Product1 Release Product2 Free p-Nitroaniline (pNA) Yellow (Abs 405 nm) Transition->Product2 Chromogenic Shift

Caption: The proteolytic hydrolysis pathway. The enzyme targets the amide bond, releasing free pNA which exhibits high absorbance at 405 nm.[2]

Chromogenic Physics (The "Yellow" Shift)

Intact this compound absorbs light primarily in the UV range (


). Upon cleavage, the released p-nitroaniline has an extended conjugated 

-electron system that absorbs strongly in the visible spectrum.
  • Detection Wavelength: 405 nm (Standard) to 410 nm.

  • Extinction Coefficient (

    
    ): 
    
    
    
    (pH dependent).
  • pH Dependency: Free pNA exists in equilibrium between a protonated (colorless) and unprotonated (yellow) form.

    • Acidic pH (< 4.0): Protonated, low absorbance at 405 nm.

    • Neutral/Basic pH (> 7.0): Unprotonated, maximal absorbance.

    • Implication: If performing assays for acidic proteases (e.g., Cathepsins at pH 5.5), you must terminate the reaction with a basic stop solution (e.g., NaOH or Tris) to fully visualize the signal.

Assay Development & Optimization

Solubility: The "DMSO First" Rule

The Phe-Leu-Phe sequence is highly hydrophobic. Direct addition of aqueous buffer to the lyophilized powder will result in micelle formation or precipitation, leading to erratic data.

Protocol:

  • Solvent: Dissolve powder in 100% DMSO (Dimethyl Sulfoxide) or DMF.

  • Stock Concentration: Prepare a 10–20 mM stock solution.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute the DMSO stock into the aqueous assay buffer only immediately before use. Keep final DMSO concentration < 5% to avoid enzyme inhibition.

Buffer Selection
  • Chymotrypsin: 50 mM Tris-HCl or HEPES, pH 7.8, 10 mM CaCl

    
    .
    
  • Cathepsin G: 50 mM HEPES or Phosphate Buffer, pH 7.4, 150 mM NaCl.

Standard Operating Procedure (SOP)

This protocol utilizes a Self-Validating System by including a "No-Enzyme Control" (NEC) to account for spontaneous hydrolysis.

Graphviz Diagram 2: Experimental Workflow

AssayWorkflow Prep 1. Preparation Dilute 20mM DMSO Stock to 2x Working Conc (e.g., 200 µM) Setup 2. Plate Setup (96-well) Prep->Setup Wells Test Wells No-Enzyme Blank (NEC) pNA Standard Curve Setup->Wells AddEnz 3. Add Enzyme (To Test Wells Only) Wells:test->AddEnz AddSub 4. Initiate Reaction Add Substrate to ALL Wells Wells:blank->AddSub Buffer Only AddEnz->AddSub Read 5. Kinetic Read Abs @ 405 nm Every 30 sec for 10-20 min AddSub->Read

Caption: Step-by-step workflow ensuring background subtraction and linearity checks.

Step-by-Step Protocol
  • Preparation:

    • Thaw 20 mM this compound DMSO stock.

    • Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8, 10 mM CaCl

      
      ).
      
    • Prepare Enzyme Solution (keep on ice).

  • pNA Standard Curve (Mandatory for Absolute Quantification):

    • Prepare serial dilutions of pure p-Nitroaniline (0, 10, 20, 50, 100 µM) in Assay Buffer.

    • Read Absorbance at 405 nm to calculate the specific conversion factor (slope).

  • Reaction Setup (96-well plate):

    • Test Wells: 90 µL Enzyme Solution.

    • Blank Wells (NEC): 90 µL Assay Buffer (No Enzyme).

  • Initiation:

    • Add 10 µL of Substrate Working Solution (e.g., 1 mM) to all wells.[3]

    • Final Concentration: 100 µM Substrate.

  • Measurement:

    • Immediately place in microplate reader.

    • Mode: Kinetic.[2][3][4]

    • Wavelength: 405 nm.[1][2]

    • Interval: 30 seconds for 15 minutes.

    • Temperature: 25°C or 37°C (must be constant).

Data Analysis & Kinetics

Calculating Activity

Do not rely solely on raw Absorbance. Convert to concentration using the Beer-Lambert Law or your Standard Curve.[2]

Formula:



VariableDescriptionTypical Value

Slope of the linear portion of the curve (Test - Blank)Experimental

Total reaction volume0.1 mL (100 µL)

Extinction Coefficient of pNA~9.6

(Check Std Curve)

Pathlength0.3 - 0.5 cm (for 100 µL in 96-well)

Volume of enzyme added0.01 - 0.05 mL
Kinetic Parameters ( , )

To determine enzyme affinity:

  • Run the assay with varying substrate concentrations (e.g., 10 µM to 500 µM).

  • Plot Initial Velocity (

    
    ) vs. Substrate Concentration (
    
    
    
    ).
  • Fit to the Michaelis-Menten equation.

    • Note: this compound often displays a lower

      
       (higher affinity) for Cathepsin G compared to the shorter Suc-Ala-Ala-Pro-Phe-pNA.
      

Troubleshooting & Interference

IssueProbable CauseCorrective Action
Precipitation / Cloudiness Substrate insolubility in aqueous buffer.Ensure DMSO stock is used.[3] Dilute substrate into buffer during the assay setup, not hours before.
High Background (Blank) Spontaneous hydrolysis or old substrate.pH > 8.5 accelerates spontaneous hydrolysis. Use fresh stock. Check pH.
No Signal Acidic pH masking pNA color.If assay pH < 6.0, stop reaction with 100 µL 1M Tris (pH 9) before reading.
Non-Linear Kinetics Substrate depletion or Enzyme instability.Use the first 2-3 minutes (initial rate). Dilute enzyme further.[3]

References

  • Erlanger, B. F., Kokowsky, N., & Cohen, W. (1961). The preparation and properties of two new chromogenic substrates of trypsin. Archives of Biochemistry and Biophysics, 95(2), 271-278. (Foundational work on pNA substrates). Link

  • Sigma-Aldrich (Merck). (n.d.). Product Information: N-Succinyl-L-phenylalanyl-L-leucyl-L-phenylalanine 4-nitroanilide. (Standard physicochemical specifications). Link

  • Biomatik. (2020). Peptide Solubility Guidelines. (Protocol for hydrophobic peptide solubilization).[5][6] Link

  • BenchChem. (2025).[1][2][3] Spectrophotometric Measurement of p-Nitroaniline Release. (General pNA assay protocols). Link

Sources

Application of Suc-Phe-Leu-Phe-pNA in SPATE autotransporter research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Serine Protease Autotransporters of Enterobacteriaceae (SPATEs) represent a critical superfamily of virulence factors secreted by pathogenic Escherichia coli and Shigella species.[1] Understanding their enzymatic kinetics is pivotal for dissecting their role in pathogenesis—specifically their ability to cleave cytoskeletal elements like spectrin and fodrin.

This guide details the application of the chromogenic substrate Suc-Phe-Leu-Phe-pNA (Succinyl-Phenylalanine-Leucine-Phenylalanine-p-nitroanilide) for the quantitative analysis of Class A SPATEs (e.g., EspC, Pet, Sat, SepA). Unlike generic protease substrates, this compound mimics the hydrophobic motifs found in native cytoskeletal targets, offering a high-fidelity model for in vitro kinetic studies and inhibitor screening.

The Molecular Mechanism

Substrate Specificity & The Hydrophobic Pocket

SPATEs are classified into two phylogenetic groups: Class A (cytotoxic) and Class B (mucinases). This compound is the gold-standard substrate for Class A SPATEs .

  • The Enzyme: Class A SPATEs (e.g., EspC from EPEC, Pet from EAEC) possess a chymotrypsin-like catalytic triad (His-Asp-Ser).

  • The Substrate: The sequence Phe-Leu-Phe (FLF) targets the S1 hydrophobic binding pocket of the protease.

  • The Reaction: The protease cleaves the amide bond between the C-terminal Phenylalanine and the p-nitroaniline (pNA) group. This release transforms the solution from colorless to yellow, quantifiable at 405 nm.[2][3]

Mechanism of Action Diagram

The following diagram illustrates the catalytic attack of the SPATE passenger domain on the synthetic substrate.

SPATE_Mechanism Substrate This compound (Substrate) Complex Enzyme-Substrate Complex (ES) Substrate->Complex Binding (S1 Pocket) Enzyme SPATE Passenger Domain (Active Protease) Enzyme->Complex Binding (S1 Pocket) Transition Acyl-Enzyme Intermediate Complex->Transition Nucleophilic Attack (Serine OH) Product1 Suc-Phe-Leu-Phe (Peptide) Transition->Product1 Peptide Release Product2 p-Nitroaniline (Yellow Chromophore) Transition->Product2 Hydrolysis & pNA Release (Abs 405nm)

Figure 1: Catalytic pathway of SPATE-mediated hydrolysis of this compound.

Target Specificity: Class A vs. Class B

It is critical to select the correct substrate for your specific SPATE target. This compound is not universal.

FeatureClass A SPATEsClass B SPATEs
Representative Enzymes EspC (EPEC), Pet (EAEC), Sat (UPEC), SepA (Shigella)Pic (EAEC/Shigella), Tsh (APEC), Vat (APEC)
Primary Biological Target Intracellular cytoskeleton (Spectrin, Fodrin)Extracellular glycoproteins (Mucin, Coagulation Factor V)
Suc-FLF-pNA Activity High / Preferred Low / Negligible
Preferred Substrate Hydrophobic residues (Phe, Leu)Basic/Polar residues or Mucin

Expert Insight: If you are studying Pic (Class B), Suc-FLF-pNA will yield poor signals. Use gelatin or mucin-based zymography instead. For EspC or Pet , Suc-FLF-pNA is the industry standard for kinetic profiling.

Experimental Workflow: The Kinetic Assay

Reagents & Preparation
  • Assay Buffer: PBS (pH 7.2) or 50 mM Tris-HCl (pH 7.5).

    • Note: SPATEs are serine proteases and do not strictly require divalent cations (

      
      /
      
      
      
      ) for catalysis, but physiological salts (150 mM NaCl) maintain stability.
  • Substrate Stock (100x): Dissolve this compound in 100% DMSO to a concentration of 20 mM .

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent spontaneous hydrolysis.

  • Enzyme: Purified passenger domain of the SPATE (typically 2–10 µg/mL final concentration).

  • Inhibitor Control: PMSF (Phenylmethylsulfonyl fluoride), 1 mM final concentration.

Step-by-Step Protocol
  • Blanking: In a 96-well clear flat-bottom plate, add 190 µL of Assay Buffer.

  • Substrate Addition: Add 2 µL of 20 mM Suc-FLF-pNA stock (Final conc: 0.2 mM).

  • Pre-incubation: Incubate at 37°C for 5 minutes to equilibrate temperature.

  • Reaction Initiation: Add 10 µL of purified SPATE enzyme. Mix by pipetting up and down gently (avoid bubbles).

  • Negative Control: Prepare a well with Buffer + Substrate + PMSF + Enzyme (to prove serine-protease dependence).

  • Measurement: Immediately place in a microplate reader pre-heated to 37°C.

  • Kinetic Read: Measure Absorbance at 405 nm every 30 seconds for 60 minutes.

Workflow Diagram

Workflow cluster_reaction Reaction Initiation Start Start: Reagent Prep Stock Dissolve Suc-FLF-pNA in DMSO (20 mM) Start->Stock Buffer Prepare Assay Buffer (PBS/Tris, pH 7.5) Start->Buffer Plate 96-Well Plate Setup (190 µL Buffer + 2 µL Substrate) Stock->Plate Buffer->Plate AddEnzyme Add 10 µL SPATE Enzyme (Test Well) Plate->AddEnzyme AddControl Add Enzyme + PMSF (Control Well) Plate->AddControl Read Measure Abs 405nm (Kinetic Mode: 60 min) AddEnzyme->Read AddControl->Read Analyze Calculate Velocity (V0) & Km/Vmax Read->Analyze

Figure 2: Standardized workflow for high-throughput SPATE kinetic assays.

Data Analysis & Interpretation

To convert raw Absorbance (OD) to specific activity, use the Beer-Lambert Law.

The Formula


  • 
     : Slope of the linear portion of the curve.
    
  • 
     : Total reaction volume (e.g., 0.2 mL).
    
  • 
     : Extinction coefficient of pNA at 405 nm (
    
    
    
    ).
  • 
     : Path length (0.6 cm for 200 µL in a standard 96-well plate).
    
  • 
     : Volume of enzyme added (mL).
    
Interpreting Results
  • Linearity: Only calculate velocity (

    
    ) from the initial linear phase (typically first 5–15 mins).
    
  • Inhibition: The PMSF control should show <5% activity relative to the test well. If the PMSF well remains active, your sample may be contaminated with non-serine proteases or the PMSF has hydrolyzed (it is unstable in water).

  • Km Determination: To determine

    
    , vary substrate concentration (e.g., 0.05 mM to 2.0 mM) and plot 
    
    
    
    vs. [S] using a Michaelis-Menten non-linear regression.

Applications in Drug Development[2]

This compound is the primary tool for screening small molecule inhibitors against SPATE-mediated toxicity.

  • High-Throughput Screening (HTS): The assay is Z'-factor compatible.

  • Mechanism of Inhibition:

    • Competitive Inhibitors: Will increase apparent

      
       without changing 
      
      
      
      .
    • Irreversible Inhibitors: Will decrease

      
       over time.
      
  • Validation: Hits from this assay should be cross-validated using natural substrates (e.g., Spectrin degradation assays via Western Blot) to confirm biological relevance.

References

  • Navarro-Garcia, F., et al. (2004). "EspC from enteropathogenic Escherichia coli produces epithelial damage by a mechanism different from that of Pet toxin."[4] Infection and Immunity.

  • Dutta, P.R., et al. (2002). "Functional Comparison of Serine Protease Autotransporters of Enterobacteriaceae." Infection and Immunity.

  • Ruiz-Perez, F., & Nataro, J.P. (2014). "Bacterial serine proteases secreted by the autotransporter pathway: classification, specificity, and role in virulence." Cellular and Molecular Life Sciences.

  • Henderson, I.R., et al. (2004). "Type V protein secretion pathway: the autotransporter story." Microbiology and Molecular Biology Reviews.

  • BenchChem. (2025).[2][3][5] "The Theoretical Cornerstone of Enzyme Activity Measurement: A Technical Guide to p-Nitroaniline Release Assays."

Sources

Stability of Suc-Phe-Leu-Phe-pNA lyophilized powder in storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Suc-Phe-Leu-Phe-pNA (N-Succinyl-L-phenylalanyl-L-leucyl-L-phenylalanine 4-nitroanilide) is a specialized chromogenic substrate primarily utilized to assay chymotrypsin-like serine proteases, including Cathepsin G , Chymase , and bacterial autotransporters like EatA .

The stability of this compound is governed by the susceptibility of the amide bond between the C-terminal Phenylalanine and the p-nitroaniline (pNA) reporter group. While the lyophilized powder is thermodynamically stable, it is chemically fragile upon exposure to moisture or light. This guide details the degradation mechanisms, optimal storage protocols, and a self-validating Quality Control (QC) workflow to ensure assay reproducibility.

Part 1: Molecular Architecture & Degradation Mechanisms

To preserve this compound, one must understand its failure modes. The molecule consists of a hydrophobic tripeptide cap (Suc-Phe-Leu-Phe) linked to a chromophore (pNA).

The Degradation Pathway

The primary degradation mechanism is spontaneous non-enzymatic hydrolysis . In the presence of water and elevated temperature, the amide bond linking the peptide to the pNA group breaks. This releases free p-nitroaniline, which is yellow.[1]

  • Consequence: High background absorbance (

    
    ) in the assay blank, reducing the dynamic range and sensitivity of the enzyme assay.
    
  • Secondary Failure: Hygroscopic clumping, leading to weighing errors and inconsistent substrate concentration.

DOT Diagram: Degradation Logic

The following diagram illustrates the chemical causality of storage failure.

DegradationPathway Substrate This compound (Lyophilized Powder) Hydrolysis Non-Enzymatic Hydrolysis Substrate->Hydrolysis Exposure Moisture Moisture (H2O) Moisture->Hydrolysis Temp Heat / Light (Energy) Temp->Hydrolysis Products Free p-Nitroaniline (Yellow Chromophore) Hydrolysis->Products Release Peptide Suc-Phe-Leu-Phe (Silent Peptide) Hydrolysis->Peptide

Figure 1: Mechanism of spontaneous hydrolysis driven by environmental factors.

Part 2: Critical Storage Parameters

The following parameters are non-negotiable for maintaining the integrity of the lyophilized powder over long periods (6–12 months).

Temperature & Humidity Control
ParameterOptimal ConditionAcceptable RangeCritical Failure Limit
Temperature -20°C -15°C to -25°C> +4°C (Long-term)
Humidity Desiccated (<10% RH) Sealed with Silica GelAmbient Humidity
Light Dark (Amber Vial) Foil-wrappedDirect UV/Fluorescent
The "Equilibration Rule" (Crucial)

Never open a cold vial of peptide directly in room air.

  • Mechanism: Cold glass surfaces act as condensers. Opening a -20°C vial at 25°C causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Protocol: Allow the vial to warm to room temperature (approx. 30–60 minutes) inside a desiccator before breaking the seal.

Solvent Compatibility for Reconstitution

Once dissolved, stability drops drastically.

  • Recommended: DMSO (Dimethyl Sulfoxide) . The peptide is highly soluble, and DMSO prevents hydrolysis better than aqueous buffers.

  • Avoid: Ethanol or Methanol for long-term stock (nucleophilic attack is possible).

  • Shelf Life:

    • Powder (-20°C): >1 year.[2][3][4]

    • Stock in DMSO (-20°C): 1–3 months.

    • Aqueous Working Solution: Prepare fresh daily.

Part 3: Quality Control & Self-Validation Protocol

As a scientist, you should not assume the substrate is active based solely on the label. Use this self-validating workflow before running valuable enzyme assays.

The "Zero-Enzyme" Validation

This protocol determines if your substrate has degraded during storage.

Materials:

  • Spectrophotometer (405 nm)[5]

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

  • Substrate Stock (dissolved in DMSO)

Step-by-Step Protocol:

  • Visual Check: Inspect the powder. It should be white to off-white. If it is bright yellow or caked into a hard glass, discard it.

  • Baseline Measurement:

    • Pipette 980 µL of Assay Buffer into a cuvette.

    • Add 20 µL of Substrate Stock (final conc. e.g., 100–500 µM).

    • Mix by inversion (do not vortex violently).

    • Immediately read Absorbance at 405 nm (

      
      ).
      
  • Validation Criteria:

    • 
      : Pass.  Substrate is intact.
      
    • 
      : Warning.  High background. Subtract blank carefully, but sensitivity is compromised.
      
    • 
      : Fail.  Significant spontaneous hydrolysis has occurred. Re-order substrate.
      
DOT Diagram: QC Decision Tree

QCWorkflow Start Start QC Check Visual Visual Inspection of Powder Start->Visual Yellow Is it Yellow/Caked? Visual->Yellow Discard1 DISCARD (Moisture Damage) Yellow->Discard1 Yes Dissolve Dissolve in DMSO (Equilibrate first!) Yellow->Dissolve No (White) Measure Measure A405 (Buffer + Substrate ONLY) Dissolve->Measure Decision Absorbance Value? Measure->Decision Pass A405 < 0.05 PASS: Proceed to Assay Decision->Pass Low Background Fail A405 > 0.20 FAIL: Spontaneous Hydrolysis Decision->Fail High Background

Figure 2: Decision tree for validating substrate integrity before use.

Part 4: Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Yellow Powder Moisture ingress during storage or loose cap.Discard. Ensure new vials are stored with desiccant.
Precipitation in Assay Substrate concentration too high; "salting out" in buffer.Dilute stock further. Ensure DMSO concentration in final assay is <5%.
Non-Linear Rates Substrate depletion or product inhibition.Check

. Ensure [S] >

. Verify substrate is not hydrolyzed (QC check).
No Activity (Known Enzyme) Oxidized enzyme or wrong pH.This compound is specific. Verify pH is 7.5–8.0 (Chymotrypsin/Cathepsin G).

References

  • Bachem. (n.d.). This compound Product Datasheet. Retrieved from

  • Sigma-Aldrich. (n.d.). N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Related Substrate Storage Protocols). Retrieved from

  • Patel, K., et al. (2004). EatA, an Immunogenic Protective Antigen of Enterotoxigenic Escherichia coli, Degrades Intestinal Mucin. Infection and Immunity. (Demonstrates this compound specificity for EatA/Cathepsin G). Retrieved from

  • Harrach, T., et al. (1995). Isolation and partial characterization of basic proteinases from stem bromelain. Journal of Protein Chemistry. (Usage of Suc-FLF-pNA for bromelain characterization). Retrieved from

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for Measuring Chymotrypsin Activity Using the Chromogenic Substrate Suc-Phe-Leu-Phe-pNA

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed protocol for the determination of chymotrypsin activity using the specific chromogenic substrate N-Succinyl-L-Phenylalanyl-L-Leucyl-L-Phenylalanine-p-nitroanilide (Suc-Phe-Leu-Phe-pNA). Chymotrypsin, a key serine protease, plays a critical role in digestion and is implicated in various pathological processes, making it a significant target for drug discovery.[1] The assay described herein is a robust, continuous kinetic method based on the enzymatic cleavage of this compound, which releases the chromophore p-nitroaniline (pNA). The rate of pNA release, measured by the increase in absorbance at 405 nm, is directly proportional to the chymotrypsin activity.[1][2][3] We present methodologies for both quantifying enzyme activity and screening for potential inhibitors, complete with insights into the biochemical principles, data analysis, and troubleshooting.

Introduction to Chymotrypsin and the Assay Principle

Chymotrypsin is a digestive enzyme synthesized in the pancreas as an inactive zymogen, chymotrypsinogen.[4][5] Following activation by trypsin in the small intestine, chymotrypsin functions as an endopeptidase, an enzyme that cleaves peptide bonds within a protein chain.[5][6] Its specificity is directed towards peptide bonds on the carboxyl side of large, hydrophobic amino acid residues, such as tyrosine, tryptophan, and phenylalanine.[4][6][7] This specificity is conferred by a hydrophobic pocket (the S1 position) in the enzyme's active site, which favorably accommodates these aromatic side chains.[4][6]

The activity of chymotrypsin is driven by a "ping-pong" catalytic mechanism, also known as covalent hydrolysis, which involves a catalytic triad of three amino acid residues in the active site: Serine-195, Histidine-57, and Aspartate-102.[4][6][8][9] This triad works in concert to enable a nucleophilic attack by the Serine-195 residue on the carbonyl carbon of the target peptide bond, leading to the formation of a covalent acyl-enzyme intermediate.[8][9]

The assay protocol leverages this catalytic activity by using a synthetic peptide, this compound, which mimics a natural substrate. Chymotrypsin cleaves the amide bond between the C-terminal Phenylalanine and the p-nitroaniline (pNA) molecule. The release of the yellow-colored pNA results in a measurable increase in light absorbance at 405-410 nm.[1][2] This colorimetric readout provides a simple and continuous method for monitoring enzyme kinetics.[3] Key applications for this assay include the precise measurement of enzyme activity, high-throughput screening for chymotrypsin inhibitors, and the characterization of novel drug candidates.[1][10]

Enzymatic Reaction Visualization

The diagram below illustrates the fundamental reaction catalyzed by chymotrypsin in this assay.

Chymotrypsin Reaction sub This compound (Colorless Substrate) enzyme Chymotrypsin sub->enzyme + H₂O prod Suc-Phe-Leu-Phe-OH + pNA (Yellow Product) enzyme->prod Catalysis Assay Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_read Data Acquisition Reagents Prepare Buffer, Enzyme, Substrate Dispense 1. Dispense Buffer & Inhibitor (optional) Reagents->Dispense AddEnzyme 2. Add Enzyme Dispense->AddEnzyme PreIncubate 3. Pre-incubate (5-15 min @ 37°C) AddEnzyme->PreIncubate AddSubstrate 4. Initiate with Substrate PreIncubate->AddSubstrate Measure Measure Absorbance (405 nm) Kinetically AddSubstrate->Measure

Caption: General workflow for the chymotrypsin kinetic assay.

Data Analysis and Calculations

Calculation of Enzyme Activity
  • Calculate the Reaction Rate: For each well, plot absorbance (A₄₀₅) versus time (minutes). Determine the slope (ΔA/min) from the initial linear portion of the curve. [1]Subtract the slope of the "Blank" well from the slopes of all other wells to correct for background absorbance changes.

  • Calculate Activity (Units/mL): Use the Beer-Lambert law to convert the rate of absorbance change into enzymatic activity.

    Activity (µmol/min/mL) = (ΔA/min) * (Reaction Volume (mL)) / (ε * Path Length (cm)) * (Enzyme Volume (mL))

    Where:

    • ΔA/min is the rate of absorbance change from step 1.

    • ε (Molar Extinction Coefficient) for p-nitroaniline is 8,800 M⁻¹cm⁻¹. [11] * Path Length is specific to the microplate and volume used. It must be determined or provided by the manufacturer. For many 96-well plates with a 100 µL volume, it is approximately 0.28 cm.

    • Reaction Volume is the total volume in the well (e.g., 0.1 mL).

    • Enzyme Volume is the volume of the working enzyme solution added to the well (e.g., 0.025 mL).

  • Define Enzyme Unit: One unit (U) of chymotrypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of the substrate per minute at 37°C and pH 8.0. [1]4. Calculate Specific Activity: To determine the purity or quality of the enzyme preparation, calculate the specific activity.

    Specific Activity (U/mg) = Activity (U/mL) / [Enzyme Concentration (mg/mL)] [1]

Calculation of Inhibition and IC₅₀
  • Calculate Percent Inhibition:

    • Determine the reaction rate (V) for each inhibitor concentration as described above.

    • Use the following formula: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100 [12] * Where V_inhibitor is the rate with the inhibitor and V_no_inhibitor is the rate of the control with no inhibitor.

  • Determine IC₅₀ Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with a variable slope) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. [12]

Sample Data Presentation
Parameter Description Example Value
ΔA/min (Sample) Rate of absorbance change for the enzyme reaction.0.050
ΔA/min (Blank) Rate of absorbance change for the no-enzyme control.0.002
Corrected ΔA/min ΔA/min (Sample) - ΔA/min (Blank).0.048
Path Length Light path length in the microplate well.0.28 cm
Enzyme Activity Calculated activity in Units/mL.0.055 U/mL
Enzyme Concentration Concentration of protein in the working solution.0.002 mg/mL
Specific Activity Purity of the enzyme preparation.27.5 U/mg

Trustworthiness: Troubleshooting and Field-Proven Insights

A robust protocol is self-validating. Below are common issues and the scientific reasoning behind their solutions.

  • Issue: High Background Absorbance in Blank Wells.

    • Cause: This may indicate spontaneous hydrolysis of the substrate or contamination of the Assay Buffer or substrate solution.

    • Solution: Prepare fresh Assay Buffer. Ensure the Working Substrate Solution is made immediately before use, as pNA substrates can slowly hydrolyze in aqueous solutions over time.

  • Issue: Reaction Rate is Not Linear (curves off quickly).

    • Cause 1: Substrate Depletion. If the enzyme concentration is too high, the substrate is consumed too rapidly for an accurate measurement of the initial velocity.

    • Solution 1: Reduce the concentration of the Working Chymotrypsin Solution. The change in absorbance should be linear for at least the first 10 minutes. [1][13] * Cause 2: Enzyme Instability. The enzyme may be losing activity during the assay at 37°C.

    • Solution 2: Ensure the Assay Buffer contains an adequate concentration of CaCl₂ (10-20 mM) to maintain enzyme stability. [14]

  • Issue: Low or No Enzyme Activity.

    • Cause: The enzyme may have degraded due to improper storage or handling.

    • Solution: Use a fresh aliquot of enzyme from -80°C storage. Always prepare the working enzyme dilution on ice and use it immediately. Confirm that the stock enzyme was stored in an acidic buffer (e.g., 1 mM HCl) to prevent autolysis. [14]

  • Issue: Precipitate Forms Upon Adding Substrate to Buffer.

    • Cause: The substrate, dissolved in DMSO, is crashing out of solution when added to the aqueous Assay Buffer. This can happen if the final DMSO concentration is too low to maintain solubility.

    • Solution: Ensure the Working Substrate Solution is prepared by adding the DMSO stock to the buffer (not the other way around) with vigorous mixing. If the problem persists, a slightly higher final concentration of DMSO in the assay (e.g., 2-5%) may be required, but be sure to run controls to confirm the solvent does not affect enzyme activity.

References

  • CoaChrom. (n.d.). Chymotrypsin Measurement Principle Reagents Sample Method. CoaChrom Diagnostica. Retrieved from [Link]

  • Koivunen, E., Ristimäki, A., Itkonen, O., & Stenman, U. H. (1989). Detection of trypsin- and chymotrypsin-like proteases using p-nitroanilide substrates after sodium dodecyl sulphate polyacrylamide gel electrophoresis. PubMed. Retrieved from [Link]

  • eGyanKosh. (n.d.). BSc Chemistry. Retrieved from [Link]

  • Ikehata, H., & Utiyama, H. (1980). Kinetic study of alpha-chymotrypsin catalysis with regard to the interaction between the specificity-determining site and the aromatic side chain of substrates. PubMed. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, February 12). 7.2: Chymotrypsin. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 20). 10.3: Chymotrypsin- A Case Study. Retrieved from [Link]

  • Assay Genie. (n.d.). Chymotrypsin Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. Retrieved from [Link]

  • ChromogenicSubstrates.com. (n.d.). Determination of chymotrypsin activity with Chromogenic Substrate S-2586. Retrieved from [Link]

  • ResearchGate. (2014, December 7). What are the best ways to increase accuracy for calculating Chymotrypsin enzyme activity? what are the usual practical errors? ResearchGate. Retrieved from [Link]

  • ResearchGate. (2014, September 28). Can anyone assist with enzyme activity determination in Lab? ResearchGate. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). The Catalytic Mechanism of Chymotrypsin & Measuring Activity. Retrieved from [Link]

  • Western Oregon University. (n.d.). Chapter 7: Catalytic Mechanisms of Enzymes. Retrieved from [Link]

  • Study.com. (n.d.). Chymotrypsin Overview, Mechanism & Structure. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). SERINE PROTEASE WITH CHYMOTRYPSIN SPECIFICITY FROM NOCARDIOPSIS PRASINA EXPRESSED IN BACILLUS LICHENIFORMIS. Retrieved from [Link]

  • University of Illinois. (2023, May 29). SOP: Enzyme Assays: pNA. Soils Lab. Retrieved from [Link]

  • ResearchGate. (n.d.). 23 questions with answers in CHYMOTRYPSIN. Science topic. Retrieved from [Link]

  • Baustert, J. H., Wolfbeis, O. S., Moser, R., & Koller, E. (1988). Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima. Analytical Biochemistry, 171(2), 393-397. Retrieved from [Link]

  • GenicBio. (n.d.). Suc-Ala-Leu-Pro-Phe-pNA peptide. Retrieved from [Link]

  • Wiebke, M., et al. (2020). High pressures increase α-chymotrypsin enzyme activity under perchlorate stress. Communications Biology, 3(1), 551. Retrieved from [Link]

Sources

Application Note: Preparation and Handling of 20 mM Suc-Phe-Leu-Phe-pNA Stock Solution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

The tripeptide substrate Suc-Phe-Leu-Phe-pNA (N-Succinyl-L-phenylalanyl-L-leucyl-L-phenylalanine-p-nitroanilide) is a highly specific chromogenic substrate utilized primarily for the kinetic characterization of chymotrypsin-like serine proteases, including Cathepsin G and Chymotrypsin .

The hydrophobic nature of the Phe-Leu-Phe sequence, combined with the succinyl N-terminal blocking group, mimics the cleavage site preference of these enzymes. Upon enzymatic hydrolysis, the p-nitroanilide (pNA) moiety is released, resulting in a colorimetric shift measurable at 405–410 nm .

This guide details the preparation of a 20 mM stock solution in Dimethyl Sulfoxide (DMSO). This concentration is chosen to allow for substantial dilution (typically 100-fold or greater) into aqueous assay buffers, minimizing solvent interference while maintaining saturating substrate conditions (


).

Physicochemical Properties & Solvent Selection[1]

Understanding the "why" behind the protocol is essential for reproducibility.

PropertySpecificationScientific Rationale
Chemical Structure This compoundHydrophobic core (Phe-Leu-Phe) requires organic solvent.
Target Concentration 20 mMHigh enough to allow

1:100 dilution (final DMSO <1%).
Solvent Anhydrous DMSOThe peptide is insoluble in water.[1] DMSO is miscible with water and biologically tolerated at low % (v/v).
Detection Absorbance (405–410 nm)Detects free pNA (

).[2] Intact substrate absorbs at

.
Stability Hygroscopic solidMoisture catalyzes spontaneous hydrolysis; anhydrous handling is critical.

Materials & Equipment

  • Reagent: this compound (Check bottle for specific MW, typically ~643 g/mol depending on hydration/salt).

  • Solvent: Dimethyl Sulfoxide (DMSO), ACS Spectrophotometric Grade,

    
    99.9%, Anhydrous.
    
  • Equipment:

    • Analytical Balance (readability 0.01 mg).

    • Vortex Mixer.

    • Amber Microcentrifuge Tubes (1.5 mL) or glass vials (pNA substrates are light-sensitive).

    • Sonicator (optional, for stubborn dissolution).

Protocol: Stock Solution Preparation

Phase 1: Calculation & Weighing

Critical Note: Do not rely on the generic molecular weight. Always refer to the Certificate of Analysis (CoA) of your specific lot, as water content or counter-ions (though rare for this neutral substrate) can alter the effective mass.

Formula:



Example Calculation: To prepare 1.0 mL of 20 mM stock using a lot with MW 643.7 g/mol :



Phase 2: Dissolution Workflow

This protocol utilizes a Gravimetric-Volumetric Hybrid Approach for maximum accuracy. Weighing exact small masses (e.g., 12.87 mg) is difficult; it is better to weigh an approximate amount and adjust the solvent volume.

PrepWorkflow Start Start: Equilibrate Reagents (Room Temp) Weigh Step 1: Weigh Peptide (Approx. 10-15 mg) Record exact mass (m) Start->Weigh Calc Step 2: Calculate DMSO Volume V = m / (20 mM * MW) Weigh->Calc AddSolvent Step 3: Add Anhydrous DMSO (Pipette calculated volume) Calc->AddSolvent Dissolve Step 4: Vortex / Sonicate (Until clear & yellow-tinged) AddSolvent->Dissolve QC Step 5: Visual Inspection (No particulates allowed) Dissolve->QC Aliquot Step 6: Aliquot & Store (-20°C, Desiccated, Dark) QC->Aliquot

Figure 1: Step-by-step workflow for the gravimetric preparation of the stock solution to ensure precise concentration.

Detailed Steps:

  • Weighing: Weigh approximately 10–15 mg of this compound powder into a tared amber glass vial or polypropylene tube. Record the exact mass (

    
    ).
    
  • Volume Calculation: Calculate the required DMSO volume (

    
    ) to achieve 20 mM.
    
  • Solubilization: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30–60 seconds.

    • Troubleshooting: If particulates remain, sonicate in a water bath for 5 minutes at room temperature. Avoid heating >30°C to prevent degradation.

  • Aliquoting: Dispense into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C in a desiccated container protected from light. Stability is typically >6 months.

Quality Control & Validation (Self-Validating System)

Before using the stock in precious biological assays, validate its integrity.

The "Low Background" Check

The intact substrate should have minimal absorbance at 410 nm. High background indicates spontaneous hydrolysis (free pNA).

  • Dilute 5 µL of Stock into 995 µL of Assay Buffer (100 µM final).

  • Measure Absorbance at 410 nm against a buffer blank.

  • Acceptance Criteria:

    
    .
    
    • If

      
      , the stock has degraded (free pNA present) and will compromise assay sensitivity.
      
Enzymatic Validation (Functional QC)

Verify the substrate is active using a standard protease (e.g., Chymotrypsin).

Mechanism Enzyme Enzyme (Chymotrypsin/Cathepsin G) Complex E-S Complex (Michaelis Complex) Enzyme->Complex Substrate Substrate (this compound) Substrate->Complex Product1 Peptide Product (Suc-Phe-Leu-Phe-OH) Complex->Product1 Product2 p-Nitroaniline (pNA) (Yellow Signal) Complex->Product2 Hydrolysis (Rate Limiting) Signal Quantifiable Data Product2->Signal Absorbance @ 410 nm

Figure 2: Enzymatic hydrolysis mechanism. The release of pNA is stoichiometrically equivalent to the cleavage event.

Application: Standard Assay Protocol

Assay Conditions:

  • Buffer: 100 mM HEPES or Tris-HCl, pH 7.5, 10 mM CaCl

    
     (Calcium often stabilizes serine proteases).
    
  • Final Substrate Concentration: 100–200 µM (Requires 1:200 to 1:100 dilution of stock).

Procedure:

  • Prepare Diluent: Pre-warm assay buffer to 37°C.

  • Enzyme Addition: Add enzyme to wells (e.g., 1–10 nM final concentration).

  • Initiation: Add this compound stock to initiate reaction.

    • Pro-Tip: Do not premix substrate and buffer for long periods (>1 hr) as spontaneous hydrolysis may occur at pH > 7.5.

  • Measurement: Monitor

    
     kinetically for 10 minutes.
    
  • Calculation:

    
    
    
    • Where

      
       (or 
      
      
      
      ) [1, 2].[2]

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation upon dilution Substrate concentration too high for buffer; "Salting out".Add non-ionic detergent (e.g., 0.01% Tween-20) to the buffer. Ensure final DMSO is <5%.
High Initial Absorbance Contaminated stock or spontaneous hydrolysis.Check stock storage (was it wet?). Prepare fresh stock.
No Activity Enzyme inactive or wrong pH.Validate enzyme with a control substrate (e.g., Suc-AAPF-pNA). Check pH (optimum 7.5–8.0).[3]

References

  • Lottenberg, R., & Jackson, C. M. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline.[4] Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558-564.

  • Sigma-Aldrich. Enzymatic Assay of Chymotrypsin. Technical Bulletin.

  • PubChem. Compound Summary: Suc-Ala-Leu-Pro-Phe-pNA (Analogous pNA substrate properties).[5][6] [5]

  • MedChemExpress. Suc-Ala-Leu-Pro-Phe-pNA Datasheet (Handling/Storage protocols).

Sources

Application Note: Optimal Buffer Conditions for Suc-Phe-Leu-Phe-pNA Protease Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The chromogenic substrate Suc-Phe-Leu-Phe-pNA (N-Succinyl-L-Phenylalanyl-L-Leucyl-L-Phenylalanine-p-nitroanilide) is a specialized tool for monitoring the activity of chymotrypsin-like serine proteases, with high specificity for Cathepsin G (neutrophil serine protease) and bacterial autotransporters (e.g., EatA).

Unlike the more common Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA), the Phe-Leu-Phe (FLF) sequence introduces significant hydrophobicity. This presents a unique challenge: the substrate is prone to precipitation in aqueous buffers if not managed correctly, leading to false-negative results or erratic kinetic data.

This guide details the optimal physicochemical environment required to solubilize this compound while maintaining maximum enzymatic turnover (


) and stability.

Biochemical Mechanism

The assay relies on the specific cleavage of the amide bond between the C-terminal Phenylalanine and the p-nitroaniline (pNA) moiety.

Reaction Pathway

The enzyme (E) binds the hydrophobic substrate (S) to form the Michaelis complex (ES). The catalytic triad (His-Asp-Ser) attacks the carbonyl carbon, releasing the yellow chromophore pNA and forming an acyl-enzyme intermediate, which is subsequently hydrolyzed.

ReactionMechanism Substrate This compound (Colorless) Complex [ES] Complex (Michaelis-Menten) Substrate->Complex Binding Enzyme Protease (Cathepsin G / Chymotrypsin) Enzyme->Complex Binding Product Suc-Phe-Leu-Phe-OH (Peptide Product) Complex->Product Hydrolysis Chromophore p-Nitroaniline (pNA) (Yellow - Abs 405-410nm) Complex->Chromophore Signal Release

Figure 1: Proteolytic cleavage mechanism of this compound. The release of pNA allows for continuous kinetic monitoring.

Critical Buffer Components & Optimization

The hydrophobicity of the Phe-Leu-Phe sequence dictates that the buffer system must act as both a stabilizer for the enzyme and a solubilizer for the substrate.

A. The Solvent System (Crucial Step)

Directly adding solid this compound to aqueous buffer will result in immediate precipitation.

  • Primary Solvent: DMSO (Dimethyl Sulfoxide) .[1] The substrate must be dissolved in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10–20 mM).

  • Tolerance Limit: Most serine proteases tolerate up to 10% v/v DMSO . However, for optimal

    
    , keep the final DMSO concentration in the well between 2% and 5% .
    
  • Alternative: DMF (Dimethylformamide) is also effective but DMSO is generally preferred for lower enzyme toxicity.

B. Buffer Composition (pH & Ionic Strength)[2]
  • pH: The optimal range is pH 7.5 – 7.8 .

    • Cathepsin G:[2][3][4][5][6] Prefers HEPES-based buffers (pH 7.5).

    • Chymotrypsin:[3][7][8][9] Prefers Tris-HCl (pH 7.8).

  • Ionic Strength: 100–150 mM NaCl mimics physiological conditions and prevents non-specific electrostatic aggregation of the enzyme.

C. Essential Additives
ComponentConcentrationFunctionMechanism
CaCl₂ 10 – 20 mMStabilizerStabilizes the structural integrity of the protease active site (calcium-binding loop).
Tween-20 0.01% – 0.05%SurfactantPrevents the hydrophobic enzyme and substrate from adsorbing to the plastic walls of the microplate.
DMSO 2% – 5% (Final)Co-solventMaintains substrate solubility in the aqueous phase.

Validated Assay Protocol

Objective: Determine the specific activity of Cathepsin G or Chymotrypsin using this compound.

Reagents Preparation[1][4][10][11]
  • Assay Buffer (pH 7.5):

    • 50 mM HEPES (or 100 mM Tris-HCl for Chymotrypsin)

    • 150 mM NaCl

    • 10 mM CaCl₂

    • 0.01% Tween-20

    • Adjust pH to 7.5 at 25°C.

  • Substrate Stock (20 mM):

    • Dissolve this compound in 100% anhydrous DMSO.

    • Storage: Store at -20°C in the dark.[10] Stable for 1 month.

  • Enzyme Solution:

    • Dilute enzyme in Assay Buffer immediately before use. Target concentration: 10–100 nM (approx 0.5 – 5 µg/mL).

Experimental Workflow

This workflow utilizes a "Start-with-Substrate" approach to ensure rapid mixing and minimize spontaneous hydrolysis errors.

AssayWorkflow Step1 1. PREPARATION Dilute 20mM Substrate Stock (DMSO) into Assay Buffer to 2x Working Conc. (e.g., 200 µM Substrate, 4% DMSO) Step2 2. PLATING Add 100 µL of 2x Substrate Solution to 96-well clear flat-bottom plate. Step1->Step2 Step3 3. EQUILIBRATION Incubate plate at 37°C for 5 mins to reach thermal equilibrium. Step2->Step3 Step4 4. INITIATION Add 100 µL of Enzyme Solution to start reaction. Step3->Step4 Step5 5. MEASUREMENT Kinetic Read: Absorbance @ 405 nm Interval: 30 sec | Duration: 10-20 min Step4->Step5

Figure 2: Step-by-step microplate assay workflow.

Step-by-Step Procedure
  • Prepare 2x Substrate Working Solution: Dilute the 20 mM DMSO stock 1:100 into the Assay Buffer to get 200 µM substrate (containing 1% DMSO). Note: This will result in 100 µM final concentration in the well.

  • Blank Setup: Add 100 µL of Assay Buffer (no enzyme) to "Blank" wells.

  • Sample Setup: Add 100 µL of Enzyme Solution to "Test" wells.

  • Pre-Incubation: Incubate the plate at 37°C for 5–10 minutes.

  • Initiation: Add 100 µL of the 2x Substrate Working Solution to all wells (Test and Blank) using a multichannel pipette.

  • Read: Immediately place in a microplate reader pre-heated to 37°C. Shake for 5 seconds.

  • Monitor: Measure Absorbance at 405 nm (or 410 nm) every 30 seconds for 15 minutes.

Data Analysis & Calculation

Calculate the enzyme activity using the molar extinction coefficient (


) of p-nitroaniline.[11]

Constants:

  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    : 8,800 M⁻¹cm⁻¹  (at pH 7.5).
    
  • Pathlength (

    
    ): 0.6 cm  (for 200 µL in a standard 96-well plate).
    

Formula:



  • 
    : Change in absorbance per minute (slope of the linear portion).[9]
    
  • 
    : Total reaction volume (0.2 mL).
    
  • 
    : Volume of enzyme added (0.1 mL).
    

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Cloudy Wells / Precipitation Substrate insolubility (Hydrophobic FLF sequence).Ensure DMSO concentration is at least 2%. Pre-dilute substrate in DMSO before adding buffer. Do not add buffer to the stock; add stock to the buffer while vortexing.
High Background (Blank) Spontaneous hydrolysis.Use fresh substrate working solution.[12] Ensure pH is not > 8.0. Store DMSO stock at -20°C.
Non-Linear Kinetics Substrate depletion or Enzyme instability.Reduce enzyme concentration. Ensure CaCl₂ is present to stabilize the protease.
Low Signal Wrong Wavelength.Ensure filter is 405 nm or 410 nm. pNA does not absorb at 280 nm.

References

  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Cathepsin G (EC 3.4.21.20). Retrieved from

  • BenchChem. (2025). Application of Suc-Ala-Leu-Pro-Phe-pNA in Inhibitor Screening. Retrieved from

  • Barrett, A.J. (1981). Cathepsin G.[1][2][13][14] Methods in Enzymology, 80, 561-565.

  • MedChemExpress. (n.d.). Suc-Ala-Leu-Pro-Phe-pNA Datasheet. Retrieved from

  • Biocompare. (n.d.). Cathepsin G Substrate Specifications. Retrieved from

Sources

Determining Km and Vmax kinetics using Suc-Phe-Leu-Phe-pNA

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for determining the Michaelis-Menten constants (


 and 

) for chymotrypsin-like serine proteases (specifically Cathepsin G and Chymase) using the chromogenic substrate Suc-Phe-Leu-Phe-pNA (Succinyl-Phenylalanine-Leucine-Phenylalanine-p-nitroanilide).[1] Unlike generic protocols, this guide addresses the critical "solvent trap"—the error introduced by varying DMSO concentrations in kinetic assays—and provides a self-validating method for determining the molar extinction coefficient of p-nitroaniline (pNA) under specific buffer conditions.

Introduction & Principle

This compound is a synthetic peptide substrate designed to mimic the cleavage site specificity of Cathepsin G (EC 3.4.21.[1]20) and Chymotrypsin .[2][3] These enzymes preferentially cleave peptide bonds on the carboxyl side of hydrophobic amino acids, particularly Phenylalanine (Phe) and Leucine (Leu).

Mechanism of Action

The substrate consists of a tripeptide backbone N-terminally blocked by a succinyl group (to prevent aminopeptidase degradation) and C-terminally linked to a p-nitroaniline (pNA) chromophore via an amide bond.[1][4][5]

  • Recognition: The enzyme's S1 pocket binds the C-terminal Phenylalanine (P1 position).

  • Hydrolysis: The enzyme cleaves the amide bond between Phe and pNA.[4]

  • Detection: The released p-nitroaniline absorbs strongly at 405–410 nm (yellow), whereas the intact substrate is colorless at this wavelength.

Reaction Scheme:


[1]

ReactionMechanism Substrate This compound (Colorless) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex + Enzyme Product1 Suc-Phe-Leu-Phe (Peptide) ES_Complex->Product1 Hydrolysis Product2 p-Nitroaniline (Yellow, Abs 405nm) ES_Complex->Product2 Release

Figure 1: Enzymatic hydrolysis mechanism.[1] The release of pNA allows continuous colorimetric monitoring.

Materials & Reagents

Reagents
  • Substrate: this compound (High purity >95%).[1]

    • Solubility: Hydrophobic. Must be dissolved in DMSO or DMF.

  • Standard: p-Nitroaniline (pNA) (MW: 138.12 g/mol ).[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

  • Assay Buffer (Cathepsin G Optimized):

    • 50 mM HEPES or Tris-HCl (pH 7.5).

    • 150 mM NaCl (High ionic strength stabilizes Cathepsin G).

    • 0.01% Triton X-100 (Prevents enzyme adsorption to plastic).

    • Note: Avoid DTT or mercaptoethanol as they are not required for serine proteases and may destabilize the structure.

Equipment
  • Microplate Reader (96-well) capable of kinetic reading at 405 nm.[1][5][6]

  • Clear, flat-bottom 96-well plates.[1]

Pre-Assay Validation: The pNA Standard Curve

Scientific Integrity Check: Do not rely on the theoretical extinction coefficient (


).[1] Absorbance is pathlength-dependent (

).[1] In a microplate,

varies with volume. You must generate a standard curve to determine the specific conversion factor (Optical Density to

) for your specific plate and volume.

Protocol:

  • Prepare a 10 mM pNA stock in DMSO.

  • Dilute to 1 mM working stock in Assay Buffer.

  • Prepare serial dilutions (0, 10, 20, 40, 60, 80, 100

    
    ) in Assay Buffer.[6]
    
  • Add 100

    
     (or your chosen reaction volume) to the plate.
    
  • Read Absorbance at 405 nm.[2][4][6]

  • Calculate Slope: Plot

    
     (y-axis) vs. Concentration 
    
    
    
    (x-axis).[1]
    • Slope = OD/

      
      .
      
    • Example: If Slope = 0.01, then 0.1 OD = 10

      
       product formed.
      

Experimental Protocol: and Determination

The "Solvent Trap" Warning: Changing substrate concentration by simply adding more/less stock solution alters the final % DMSO in the well. Enzymes are sensitive to solvent concentration. You must maintain constant DMSO (e.g., 2% or 5%) across all substrate concentrations. [1]

Step 1: Substrate Preparation (Constant Solvent Method)

Target: 8-point dose response (e.g., 0, 50, 100, 200, 400, 800, 1200, 1600


).[1]
Assumption: Substrate Stock is 40 mM in 100% DMSO.
Goal: Final Assay Concentration of 5% DMSO.
  • Prepare "High" Substrate Mix: Dilute Stock to the highest concentration required (e.g., 1600

    
    ) in Buffer, ensuring DMSO is adjusted to 5%.
    
  • Prepare "Zero" Substrate Mix: Prepare Buffer containing exactly 5% DMSO (no substrate).

  • Serial Dilution: Perform specific mixing of "High" and "Zero" mixes to achieve intermediate concentrations. This guarantees every well has exactly 5% DMSO.

Step 2: Enzyme Preparation
  • Dilute Cathepsin G in Assay Buffer to a concentration that yields linear velocity for at least 10 minutes (typically 10–50 nM final concentration).

  • Keep enzyme on ice until use.

Step 3: Assay Execution
  • Plate Setup: Pipette 100

    
     of the prepared Substrate Solutions (varying 
    
    
    
    , constant DMSO) into wells in triplicate.
  • Blank: Include wells with Substrate + Buffer (No Enzyme) to control for spontaneous hydrolysis.

  • Initiation: Add 10

    
     of Enzyme Solution to the wells. (Use a multi-channel pipette for simultaneous start).
    
  • Measurement: Immediately place in reader.

    • Mode: Kinetic.[7]

    • Wavelength: 405 nm.[2][6][8]

    • Interval: 30 seconds.

    • Duration: 20–30 minutes.

    • Temp: 37°C (or 25°C, must be consistent).

Workflow cluster_prep Solvent Balancing (Critical Step) Stock Substrate Stock (40mM in 100% DMSO) HighMix High Substrate Mix (1.6mM Substrate, 5% DMSO) Stock->HighMix Dilution Mix High & Zero to create concentration range (All remain 5% DMSO) HighMix->Dilution ZeroMix Zero Substrate Mix (Buffer + 5% DMSO) ZeroMix->Dilution Plate Add 100µL Substrate to Plate Dilution->Plate Enzyme Add Enzyme to Initiate Plate->Enzyme Read Kinetic Read 405nm, 20 mins Enzyme->Read

Figure 2: Experimental workflow emphasizing the "Constant DMSO" dilution strategy to prevent solvent artifacts.

Data Analysis

Calculate Initial Velocity ( )

For each concentration


:
  • Plot

    
     vs. Time (min).[2]
    
  • Identify the linear portion of the curve (usually the first 5–10 minutes).

  • Calculate the slope (

    
    ).
    
  • Subtract the slope of the "No Enzyme" blank (spontaneous hydrolysis).

  • Convert Slope to Velocity (

    
    ) using your pNA Standard Curve slope (
    
    
    
    ):
    
    
    [1]
Determine and

Do not use the Lineweaver-Burk (Double Reciprocal) plot for final calculation; it distorts error structures. Use Non-Linear Regression (available in GraphPad Prism, SigmaPlot, etc.) fitting the Michaelis-Menten equation:


[1]
  • 
     : Maximum velocity of the enzyme at saturating substrate.[9]
    
  • 
     : Substrate concentration at which 
    
    
    
    .[1][9] (Indicates affinity; lower
    
    
    = higher affinity).

Data Summary Table

ParameterDefinitionTypical Range (Cathepsin G)Unit

Initial VelocityExperimental Dependent


Michaelis Constant150 – 600


Turnover Number



Specificity ConstantCalculated

Troubleshooting & Optimization

IssueProbable CauseSolution
Non-linear progress curves Substrate depletion (>10% consumed)Reduce enzyme concentration or shorten measurement time.
High Background (Blank) Spontaneous hydrolysisCheck pH (should be < 8.5).[1] Use fresh substrate stock.
Precipitation Substrate insolubilityIncrease DMSO % (max 10%) or switch to DMF.[1] Ensure buffer is warm.[2]
No Activity Enzyme inactivationAvoid freeze-thaw cycles.[1] Add 150mM NaCl to stabilize Cathepsin G.
Variable Replicates Pipetting error or bubblesUse reverse pipetting for viscous solutions (DMSO). Centrifuge plate briefly before reading.

References

  • Specific Substrate Usage: Polanowska, J. et al. (1998). "Specificity of human cathepsin G." Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1386(2), 189-198.[1]

  • pNA Extinction Coefficients: Lottenberg, R. et al. (1983).[10] "Solution composition dependent variation in extinction coefficients for p-nitroaniline." Biochimica et Biophysica Acta (BBA), 742(3), 558-564.[1]

  • Cathepsin G Assay Conditions: Korkmaz, B. et al. (2008). "Neutrophil elastase, proteinase 3, and cathepsin G as therapeutic targets in human inflammatory diseases." Pharmacological Reviews, 62(4), 726-759.[1]

  • Kinetic Analysis Methods: Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH.[1] [1]

Sources

Title: A Robust High-Throughput Screening Protocol for Protease Inhibitors Using the Chromogenic Substrate Suc-Phe-Leu-Phe-pNA

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction

Serine proteases, particularly those with chymotrypsin-like activity, are integral to a multitude of physiological processes and are implicated in pathologies ranging from inflammation to cancer. This makes them a compelling class of targets for therapeutic intervention. High-throughput screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel enzyme inhibitors. The success of any HTS campaign is fundamentally dependent on the quality of the assay: its robustness, reproducibility, and biological relevance.[1][2]

This guide provides a comprehensive, field-tested protocol for developing and executing a high-throughput screen for inhibitors of chymotrypsin-like proteases using the chromogenic substrate N-Succinyl-L-Phenylalanyl-L-Leucyl-L-Phenylalanine-p-nitroanilide (Suc-Phe-Leu-Phe-pNA). The assay is predicated on a simple colorimetric readout, making it broadly accessible and amenable to automation.[3] We will move beyond a simple recitation of steps to explore the causality behind critical optimization and validation procedures, ensuring a self-validating system that generates high-confidence data.

Assay Principle and Mechanism

The core of this assay is the enzymatic hydrolysis of the peptide substrate, this compound, by a chymotrypsin-like protease. These enzymes exhibit a strong preference for cleaving peptide bonds at the carboxyl-terminal side of large hydrophobic amino acid residues, such as Phenylalanine (Phe).[4] The substrate is engineered so that the scissile bond lies between the C-terminal Phenylalanine and a p-nitroaniline (pNA) moiety.

Upon enzymatic cleavage, pNA is released. In its free form, pNA exhibits a distinct yellow color with a maximum absorbance at wavelengths between 405 and 410 nm.[3][5] The rate of pNA formation, measured as the change in absorbance over time, is directly proportional to the enzymatic activity.[6] The presence of an inhibitor will decrease the rate of this reaction, providing a clear and quantifiable signal for identifying potential drug candidates.

Assay_Principle cluster_1 Enzymatic Cleavage cluster_2 Products cluster_3 Detection Enzyme Chymotrypsin-like Protease Reaction Hydrolysis (Cleavage after Phe) Enzyme->Reaction Substrate This compound (Colorless) Substrate->Reaction Peptide Suc-Phe-Leu-Phe Reaction->Peptide pNA p-nitroaniline (pNA) (Yellow Chromophore) Reaction->pNA Detection Measure Absorbance @ 405-410 nm pNA->Detection HTS_Workflow cluster_Primary Primary Screen cluster_Validation Hit Validation Start Dispense Test Compounds & Controls to Plate AddEnzyme Add Optimized Enzyme Concentration Start->AddEnzyme PreIncubate Pre-incubate Enzyme with Compounds AddEnzyme->PreIncubate AddSubstrate Initiate Reaction with Substrate (at Kₘ) PreIncubate->AddSubstrate ReadPlate Kinetic Read at 405 nm AddSubstrate->ReadPlate DataAnalysis Calculate % Inhibition ReadPlate->DataAnalysis HitSelection Select Hits Based on Inhibition Threshold (e.g., >50%) DataAnalysis->HitSelection ReTest Re-test Primary Hits from Fresh Stock HitSelection->ReTest Confirmed Hit End End HitSelection->End Inactive DoseResponse Perform 10-point Dose-Response Curve ReTest->DoseResponse IC50 Calculate IC₅₀ Value DoseResponse->IC50 Orthogonal Orthogonal Assay (e.g., fluorescent substrate) to rule out artifacts IC50->Orthogonal

Caption: Workflow for primary screening and subsequent hit validation.

Primary HTS Protocol (96-Well Format)
  • Compound Plating: Using an automated liquid handler, dispense 1 µL of each test compound (typically at 10 mM in DMSO) and controls into designated wells of a 96-well plate.

  • Enzyme Addition: Add 74 µL of Assay Buffer followed by 25 µL of the optimized working enzyme solution to all wells. This results in a pre-incubation volume of 100 µL.

  • Pre-incubation: Mix the plate and pre-incubate for 10-15 minutes at 37°C. This allows inhibitors to bind to the enzyme before the substrate is introduced. [5]4. Reaction Initiation: Add 25 µL of the working substrate solution (prepared to yield a final concentration equal to Kₘ) to all wells to initiate the reaction. The final assay volume is 125 µL.

  • Kinetic Measurement: Immediately place the plate in the reader (37°C) and measure absorbance at 405 nm every 60 seconds for 15-30 minutes. [3]

Data Analysis and Hit Identification
  • Calculate Reaction Velocity (V₀): Determine the rate of reaction (mOD/min) by calculating the slope of the linear portion of the absorbance vs. time curve for each well.

  • Calculate Percent Inhibition: Use the following formula, where V_inhibitor is the rate in the presence of a test compound and V_DMSO is the average rate of the positive (DMSO) control wells. [3] * % Inhibition = (1 - (V_inhibitor / V_DMSO)) * 100

  • Hit Selection: Define a hit threshold. A common starting point is a % inhibition greater than three times the standard deviation of the positive controls, or a fixed cutoff (e.g., ≥50% inhibition).

Hit Confirmation and IC₅₀ Determination

Causality: Primary hits must be re-tested to eliminate false positives arising from experimental error. Confirmed hits are then characterized by determining their potency, most commonly expressed as the half-maximal inhibitory concentration (IC₅₀).

Protocol:

  • Confirmation: Re-test all primary hits in triplicate at the same concentration used in the primary screen.

  • Dose-Response: For confirmed hits, prepare a serial dilution series (e.g., 10-point, 1:3 dilution) of the compound in DMSO.

  • Assay: Perform the assay as described above for each concentration of the inhibitor.

  • IC₅₀ Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope) to determine the IC₅₀ value. [3]

Trustworthiness: Self-Validation and Orthogonal Assays

A key source of false positives in HTS is compound interference with the assay technology itself. For colorimetric assays, compounds that absorb light at 405 nm can appear as inhibitors.

Self-Validation Check:

  • Counter-Screen: A simple but powerful validation step is to re-run the assay with hits in the absence of the enzyme. Any compound that shows an increase in absorbance on its own should be flagged as a potential artifact.

Orthogonal Assays:

  • Validating hits with a mechanistically distinct assay provides the highest level of confidence. [7]For this system, an excellent orthogonal method would be a fluorometric assay using a different substrate, such as Suc-LLVY-AMC, which releases the fluorescent 7-amino-4-methylcoumarin (AMC) moiety upon cleavage. [8][9]A true inhibitor should show comparable activity in both assay formats.

Quantitative Data Summary

The following table presents representative data from the assay optimization phase for α-chymotrypsin.

ParameterValueUnitsNotes
Optimal Enzyme Conc.5ng/mLProvides a linear rate for >20 minutes.
Substrate (this compound) Kₘ85µMDetermined via Michaelis-Menten kinetics.
Max Tolerated DMSO2.5% (v/v)Enzyme activity is >90% of control.
Z'-Factor0.82-Calculated using 100 µM Chymostatin as a negative control.
Control Inhibitor IC₅₀ (Chymostatin)50nMDetermined from a 10-point dose-response curve.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inaccurate pipetting; Reagent instability; Edge effects on the plate.Calibrate pipettes; Prepare fresh reagents daily; Avoid using the outer wells of the plate.
Low Z'-Factor (<0.5) Suboptimal reagent concentrations; Low signal-to-background ratio.Re-run enzyme and substrate titrations; Increase incubation time if the reaction is slow.
High False Positive Rate Compound interference (color); Compound aggregation.Implement a counter-screen without enzyme; Add 0.01% Triton X-100 to the assay buffer.

References

  • BenchChem. (2025). Application Notes and Protocols for Calculating Enzyme Activity with Suc-Ala-Ala-Pro-Leu-pNA.
  • BenchChem. (2025). Application of Suc-Ala-Leu-Pro-Phe-pNA in Inhibitor Screening.
  • Assay Genie. Chymotrypsin Activity Assay Kit (Fluorometric).
  • BenchChem. (2025). Validating Protease Activity: A Guide to Orthogonal Methods.
  • Lera, R. et al. (2021). High Throughput Screening to Identify Selective and Nonpeptidomimetic Proteasome Inhibitors As Antimalarials. ACS Infectious Diseases.
  • Yuan, J. et al. (2022). Method development and optimization for measuring chymotrypsin and chymotrypsin inhibitor activities. Journal of Food Science.
  • JECFA. SERINE PROTEASE WITH CHYMOTRYPSIN SPECIFICITY FROM NOCARDIOPSIS PRASINA EXPRESSED IN BACILLUS LICHENIFORMIS.
  • CoaChrom Diagnostica. Chymotrypsin Measurement Principle Reagents Sample Method.
  • BellBrook Labs. (2025). Optimizing Assay Performance for High-Throughput Screens.
  • Gilbert, A. M. et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry.
  • UBPBio. Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC).
  • Worthington Biochemical Corpor
  • Chicago Biomedical Consortium. High-throughput! screening !.

Sources

Calculation of protease specific activity using Suc-Phe-Leu-Phe-pNA extinction coefficient

[1]

Abstract & Introduction

Proteases play pivotal roles in physiological processes ranging from digestion to coagulation and apoptosis. Quantifying their activity with high precision is critical for inhibitor screening and kinetic characterization. This guide details the protocol for determining the specific activity of chymotrypsin-like serine proteases using the chromogenic substrate Suc-Phe-Leu-Phe-pNA (Succinyl-Phenylalanine-Leucine-Phenylalanine-p-nitroanilide).[1]

Upon enzymatic hydrolysis, this substrate releases p-nitroaniline (pNA) , a yellow chromophore.[1][2][3] While literature values for the extinction coefficient (

1
Mechanism of Action

The protease targets the amide bond between the C-terminal Phenylalanine and the p-nitroaniline group.

1

Experimental Workflow (Logic Map)

The following diagram outlines the critical path from reagent preparation to data analysis.

AssayWorkflowcluster_QCQuality ControlReagents1. Reagent Prep(DMSO Stock & Buffer)StdCurve2. pNA Standard Curve(Calculate exp. ε)Reagents->StdCurve Dilution SeriesEnzymeRxn3. Kinetic Assay(Substrate + Enzyme)Reagents->EnzymeRxn Initiate RxnAnalysis5. Data Analysis(Slope -> Activity)StdCurve->Analysis Input: Slope (OD/µM)Readout4. Measure Absorbance(405-410 nm)EnzymeRxn->Readout Continuous ReadReadout->Analysis Input: Vmax (OD/min)BlankSubstrate Blank(No Enzyme)Blank->ReadoutSubtract Background

Caption: Operational workflow for protease kinetic assay. Red node indicates the critical self-validation step (Standard Curve).[1]

Materials & Reagents

ComponentSpecificationNotes
Substrate This compoundMW ~673.7 g/mol .[1] Store desiccated at -20°C.
Solvent Anhydrous DMSOMoisture causes spontaneous hydrolysis.[1]
Assay Buffer 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8Calcium often stabilizes serine proteases.[1]
Standard p-Nitroaniline (pNA)MW 138.12 g/mol .[1] High purity (>99%).
Enzyme Target Protease (e.g., Chymotrypsin)Keep on ice.[1][4] Avoid freeze-thaw cycles.[1]
Plate 96-well Clear Flat-BottomPolystyrene.[1]

Detailed Protocol

Phase 1: Preparation of Stock Solutions[6]
  • Substrate Stock (20 mM): Dissolve this compound in 100% DMSO.

    • Calculation: For 5 mg substrate:

      
      .[1] Add 
      
      
      DMSO.[1]
  • pNA Standard Stock (10 mM): Dissolve pure p-nitroaniline in DMSO.

  • Enzyme Stock: Dissolve/dilute enzyme in Assay Buffer to ~1-10 units/mL (optimization required).

Phase 2: The pNA Standard Curve (Self-Validation)

Why this is mandatory: The extinction coefficient of pNA varies with pH (7.0–8.0) and temperature. Furthermore, in a microplate, the path length (

1


  • Prepare pNA standards in Assay Buffer (0, 10, 20, 40, 60, 80, 100 µM).[1][3]

  • Add 100 µL (or your specific assay volume) to the plate.

  • Measure Absorbance (OD) at 405 nm or 410 nm .[1]

  • Plot OD (y-axis) vs. Concentration µM (x-axis).[1][3]

  • Perform linear regression. The slope (

    
    ) represents 
    
    
    .[1]
    • Unit of Slope:

      
      .[1]
      
Phase 3: Enzymatic Assay[1]
  • Blanking: Add 90 µL Assay Buffer to "Blank" wells.

  • Enzyme Addition: Add 10 µL Enzyme solution to "Test" wells.

  • Pre-incubation: Incubate plate at 25°C or 37°C for 5-10 mins.

  • Substrate Initiation: Add 10 µL Substrate Stock (diluted 1:10 in buffer first if necessary to lower DMSO) to all wells.

    • Final Volume: 110 µL (Example).

    • Final Substrate Conc: Typically 0.1 – 1.0 mM (Ensure

      
       for 
      
      
      conditions).[1]
  • Measurement: Immediately read OD at 405 nm in Kinetic Mode (every 30 seconds for 10-20 minutes).

Calculation of Specific Activity

This section derives the formula for specific activity, ensuring dimensional consistency.

Step 1: Determine Reaction Velocity ( )

Calculate the slope of the linear portion of the kinetic curve (OD vs. Time).[2]

1
Step 2: Convert to Molar Rate

Using the slope from your Standard Curve (



1
Step 3: Calculate Total Activity (Units)

One Unit (U) is defined as the amount of enzyme converting 1 µmol of substrate per minute.[1][5][6] Since



1
1
Step 4: Calculate Specific Activity

Normalize to the mass of the protein used in the well.

167
Master Formula

Combining the steps:

1

Calculation Logic Visualization

CalcLogicRawDataRaw Kinetic Data(OD vs Time)SlopeCalcCalculate Slope(ΔOD/min)RawData->SlopeCalcVolumetricRateVolumetric Rate(µM/min)SlopeCalc->VolumetricRate Divide by Std SlopeStdCurveStandard Curve Slope(OD/µM)StdCurve->VolumetricRateAbsRateAbsolute Rate (Units)(µmol/min)VolumetricRate->AbsRate Multiply by VolSpecActSpecific Activity(Units/mg)AbsRate->SpecAct Divide by MassRxnVolReaction Volume (L)RxnVol->AbsRateProtMassProtein Mass (mg)ProtMass->SpecAct

Caption: Logic flow for converting raw absorbance data into Specific Activity (Units/mg).

Troubleshooting & Expert Insights (E-E-A-T)

The "Path Length" Trap

If you cannot run a standard curve and must use a literature extinction coefficient (e.g.,

must


1
DMSO Tolerance

This compound is hydrophobic.[1] While soluble in DMSO, high DMSO concentrations (>10%) can inhibit protease activity or precipitate buffer salts.[1] Keep final DMSO concentration < 5%.

Wavelength Selection
  • 410 nm: Peak absorbance of pNA.[3]

  • 405 nm: Common filter on plate readers.

  • 380 nm: Isosbestic point (less sensitive to pH), but rarely used in standard protocols.[1]

  • Recommendation: Use 405 nm or 410 nm, but ensure your Standard Curve uses the exact same wavelength .

References

  • Sigma-Aldrich. Enzymatic Assay of Protease using p-Nitroaniline Substrates.[1]

  • BenchChem. Application Notes for Spectrophotometric Measurement of p-Nitroaniline Release.

  • Lottenberg, R., et al. (1983). "Solution composition dependent variation in extinction coefficients for p-nitroaniline."[1][8] Biochimica et Biophysica Acta (BBA).[1]

  • Cayman Chemical. Suc-AAPF-pNA Product Information & Kinetic Data.[1]

Troubleshooting & Optimization

Improving Suc-Phe-Leu-Phe-pNA solubility in aqueous assay buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Solubility & Assay Performance of Suc-Phe-Leu-Phe-pNA Document ID: TS-SPNA-001 Last Updated: February 24, 2026

Introduction: The Hydrophobicity Challenge

This compound (N-Succinyl-L-phenylalanyl-L-leucyl-L-phenylalanine 4-nitroanilide) is a highly specific chromogenic substrate used primarily to assay Chymotrypsin and chymotrypsin-like serine proteases (e.g., Cathepsin G, Chymase).

The Core Problem: Unlike the standard chymotrypsin substrate (Suc-Ala-Ala-Pro-Phe-pNA), this sequence contains three highly hydrophobic residues (Phe-Leu-Phe) adjacent to the hydrophobic p-nitroanilide group. This makes it prone to rapid precipitation ("crashing out") in aqueous buffers, leading to:[1]

  • False Negatives: Substrate precipitates before the enzyme can act.

  • Erratic Baselines: Micro-precipitates cause light scattering (Schlieren effects) at 410 nm.

  • Low Reproducibility: Variable effective concentration across wells.

This guide provides a validated protocol to maintain solubility without compromising enzymatic activity.

The "Golden Rule" Solubilization Protocol

Do not attempt to dissolve this peptide directly in water or buffer. It will form a suspension that cannot be accurately quantified.

Step 1: Preparation of Stock Solution (Root Cause of 90% of Failures)
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. DMF (Dimethylformamide) is a viable alternative if your enzyme is DMSO-sensitive, though Chymotrypsin generally tolerates DMSO better.

  • Concentration: Prepare a 10 mM to 20 mM master stock.

  • Procedure:

    • Bring the lyophilized powder to room temperature before opening (prevents condensation).

    • Add DMSO to the vial.

    • Vortex vigorously for 30 seconds.

    • Visual Check: Hold against a light. The solution must be crystal clear yellow/colorless. If particulate matter remains, sonicate for 5 minutes.

Step 2: The "Dropwise" Working Solution Strategy

The critical moment is the transition from organic solvent to aqueous buffer.

  • Assay Buffer Preparation:

    • Standard Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8 (at 25°C).

    • The Secret Ingredient: Add 0.01% - 0.05% Triton X-100 or Tween-20 to the buffer. This surfactant "cages" the hydrophobic peptide, preventing aggregation.

  • Dilution Technique:

    • Place your buffer on a magnetic stirrer (gentle stir).

    • Add the DMSO stock dropwise into the vortex of the stirring buffer.

    • Never add buffer to the DMSO stock; this causes immediate precipitation.

  • Final DMSO Concentration: Keep the final DMSO concentration in the assay well below 10% (v/v) . Ideally, aim for 2-5% .

Visualizing the Workflow

The following diagram illustrates the critical path to preventing precipitation artifacts.

G Powder Lyophilized This compound Stock Master Stock (10-20 mM) Clear Solution Powder->Stock Dissolve Solvent Anhydrous DMSO (100%) Solvent->Stock Mixing CRITICAL STEP: Dropwise Addition with Vortexing Stock->Mixing Aliquot Buffer Assay Buffer (Tris/CaCl2 + 0.05% Triton X-100) Buffer->Mixing Bulk Volume AssayWell Final Assay Well (Substrate < 200µM) (DMSO < 5%) Mixing->AssayWell Dispense

Figure 1: Solubilization workflow emphasizing the order of addition and surfactant inclusion.

Troubleshooting Guide & FAQs

Issue 1: "My solution turns cloudy immediately upon adding buffer."
  • Diagnosis: The "Solvent Shock" effect. The local concentration of substrate exceeded its solubility limit before it could disperse.

  • Solution:

    • Warm the Buffer: Pre-heat the assay buffer to 30-37°C. Solubility increases significantly with temperature.

    • Increase Surfactant: Increase Triton X-100 to 0.1% (verify enzyme tolerance first).

    • Intermediate Dilution: Dilute your 20 mM DMSO stock to 2 mM using 50% DMSO / 50% Water , then dilute into the final buffer. This steps down the hydrophobicity gradually.

Issue 2: "I see high background absorbance at 410 nm before adding enzyme."
  • Diagnosis: Light scattering from micro-precipitates (not true absorbance) or spontaneous hydrolysis.

  • Differentiation Test: Spin the plate/tube at 10,000 x g for 5 minutes. If the absorbance drops, it was precipitation (scattering). If it stays high, it is free pNA (hydrolysis).

  • Solution:

    • If Precipitation: See Issue 1.

    • If Hydrolysis: Check pH.[1][2][3][4] pNA substrates are unstable at pH > 8.5. Ensure your buffer is pH 7.8 - 8.0.

Issue 3: "The enzyme activity is lower than expected compared to literature."
  • Diagnosis: DMSO Inhibition. While Chymotrypsin is robust, >10% DMSO can alter

    
     or 
    
    
    
    .
  • Solution:

    • Keep DMSO < 5%.

    • Run a "Solvent Tolerance Control": Assay enzyme activity using a standard soluble substrate (like BTEE) in the presence of 0%, 2%, 5%, and 10% DMSO to normalize your data.

Quantitative Data & Specifications

Solubility & Extinction Coefficients
ParameterValueNotes
MW 624.7 g/mol
Solubility (Water) < 0.1 mg/mLPractically insoluble.
Solubility (DMSO) > 20 mg/mLHighly soluble.[5] Hygroscopic DMSO reduces solubility.[5][6]
Detection (

)
405 - 410 nm

of free p-nitroaniline (pNA).

(Extinction Coeff)
~8,800

Value is pH dependent. At pH 8.0, often cited as 8.8

.
Pathlength Correction EssentialIn 96-well plates, 100 µL

0.3 cm. Adjust calculation accordingly.
Reaction Mechanism

The assay relies on the specific cleavage of the amide bond between Phenylalanine and the p-nitroaniline group.

Reaction Substrate This compound (Colorless) Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme Chymotrypsin (Protease) Enzyme->Complex Complex->Enzyme Recycling Product1 Suc-Phe-Leu-Phe-OH (Peptide Acid) Complex->Product1 Hydrolysis Product2 p-Nitroaniline (pNA) (Yellow - 410nm) Complex->Product2 Signal Release

Figure 2: Enzymatic hydrolysis mechanism generating the chromogenic pNA signal.

References

  • Sigma-Aldrich (Merck). Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1).

  • BenchChem. Application Notes for Suc-Ala-Ala-Pro-Leu-pNA (Analogous Hydrophobic Substrate Handling).

  • Ostermeier, L. et al. (2020). The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. Phys. Chem. Chem. Phys.

  • Lottenberg, R. et al. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochim Biophys Acta.[7]

Sources

Preventing Suc-Phe-Leu-Phe-pNA precipitation during enzyme assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Suc-Phe-Leu-Phe-pNA precipitation during enzyme assays Ticket ID: #FLF-pNA-001 Status: Open Assigned Specialist: Senior Application Scientist, Enzymology Division

Executive Summary: The Hydrophobicity Challenge

This compound (Succinyl-L-Phenylalanyl-L-Leucyl-L-Phenylalanine-p-nitroanilide) is a highly specific colorimetric substrate used to assay Chymotrypsin, Cathepsin G, and mitochondrial proteases like Lon protease.

The Core Issue: Unlike shorter or more polar substrates (e.g., Suc-Gly-Pro-pNA), the Phe-Leu-Phe sequence is intensely hydrophobic. While the succinyl group adds slight polarity, the bulk of the molecule resists aqueous solvation. When a concentrated stock (in DMSO) is rapidly diluted into an aqueous buffer, the local concentration exceeds the solubility limit before mixing occurs, causing "solvent shock" and immediate precipitation. This results in:

  • Cloudy reaction mixtures (false absorbance readings).

  • Inconsistent kinetic rates (substrate unavailability).

  • Filter clogging in high-throughput screens.

This guide provides a field-proven, self-validating protocol to maintain solubility without inhibiting enzymatic activity.

Troubleshooting Guide (Q&A)

Ticket #1: "The solution turns cloudy immediately upon adding the substrate to the buffer."

Diagnosis: Solvent Shock. Root Cause: You likely pipetted the hydrophobic DMSO stock directly into a large volume of cold aqueous buffer. The water molecules immediately clustered around the DMSO, leaving the peptide to aggregate.

Resolution:

  • Temperature Control: Never use cold buffers. Pre-warm your assay buffer to 25°C or 37°C (depending on the enzyme).[1] Solubility increases significantly with temperature.

  • The "Jet-Stream" Technique: Do not drip the substrate on top of the buffer. Submerge the pipette tip slightly and dispense while vortexing the buffer. This ensures rapid dispersion.

  • Detergent Spiking: Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20 ) to your assay buffer before adding the substrate. This forms micelles that sequester the hydrophobic peptide, keeping it in solution.

Ticket #2: "My enzyme activity decreases as I increase substrate concentration. Is it inhibition?"

Diagnosis: Pseudo-Inhibition due to Precipitation. Root Cause: You are likely exceeding the solubility limit (~100–200 µM in pure aqueous buffer) rather than the enzyme's


. As you add more substrate, it precipitates, effectively lowering the available concentration, which looks like substrate inhibition in the data.

Resolution:

  • Check the DMSO Limit: Ensure your final DMSO concentration is between 2% and 5% . Most proteases tolerate this range. If your protocol restricts DMSO to <1%, this compound may be unusable at high concentrations.

  • Validation Step: Centrifuge your reaction mix at 10,000 x g for 5 minutes. If a pellet forms, you have precipitation.[2]

Ticket #3: "Can I dissolve the stock in Ethanol or Methanol instead of DMSO?"

Diagnosis: Improper Solvent Selection. Root Cause: While alcohols are organic solvents, they are less polar than DMSO and often fail to dissolve the succinyl group effectively at high concentrations (10–20 mM). Furthermore, ethanol is volatile, leading to concentration changes over time.

Resolution:

  • Standardize on DMSO: Use anhydrous, high-grade DMSO (Dimethyl Sulfoxide). It is the gold standard for pNA substrates.

  • Alternative: DMF (Dimethylformamide) is an acceptable alternative if your specific enzyme is strictly inhibited by DMSO, but it is more toxic.

The "Gold Standard" Preparation Protocol

This protocol minimizes solvent shock by utilizing an intermediate dilution step.

Reagents
  • Substrate: this compound

  • Solvent: Anhydrous DMSO (freshly opened or stored over molecular sieves)

  • Assay Buffer: HEPES or Tris-HCl (pH 7.5–8.0), pre-warmed to 37°C.

  • Additive: 1% Triton X-100 stock solution.

Step-by-Step Workflow

1. Prepare the Master Stock (20 mM)

  • Weigh the lyophilized powder.

  • Dissolve in 100% DMSO .

  • Tip: Sonicate for 30 seconds to ensure complete solubilization.

  • Storage: Aliquot and store at -20°C. Keep dry.

2. Prepare the Assay Buffer (with Additive)

  • To your base buffer, add Triton X-100 to a final concentration of 0.01% .

  • Why? This lowers the surface tension and provides a "safety net" for the hydrophobic peptide.

3. The Intermediate Dilution (The Critical Step)

  • Do not go from 20 mM (Stock)

    
     0.2 mM (Assay) in one step.
    
  • Prepare a 10x Working Solution in 10-20% DMSO/Buffer mix.

    • Example: To make 1 mL of 10x Working Solution:

      • Take 100 µL of 20 mM Stock.

      • Add 100 µL of pure DMSO (Total DMSO = 200 µL).

      • Slowly add 800 µL of warm Assay Buffer while vortexing.

    • Result: A clear 2 mM solution in 20% DMSO.

4. Final Assay Assembly

  • Add 10 µL of the 10x Working Solution to 90 µL of Enzyme/Buffer mix in the well.

  • Final Conditions: 0.2 mM Substrate, 2% DMSO, 0.001% Triton X-100.

Visualized Workflows

Figure 1: The "Anti-Crash" Dilution Workflow

This diagram illustrates the intermediate step required to prevent solvent shock.

G Powder Lyophilized Suc-FLF-pNA Stock Master Stock (20 mM in DMSO) Powder->Stock Dissolve DMSO 100% DMSO DMSO->Stock Intermediate 10x Working Sol. (2 mM) (20% DMSO) Stock->Intermediate 1. Dilute 1:10 (Slow Addition) Buffer Assay Buffer (+ 0.01% Triton X-100) Pre-warmed 37°C Buffer->Intermediate Add Buffer to Solvent Well Final Assay Well (0.2 mM Substrate) (2% DMSO) Intermediate->Well 2. Final Dilute 1:10 (Into Enzyme Mix)

Caption: Two-step dilution strategy to mitigate hydrophobicity-induced precipitation.

Figure 2: Troubleshooting Decision Tree

Follow this logic path if you encounter turbidity (cloudiness).

G Start Issue: Reaction Mixture is Cloudy CheckTemp Is Buffer Pre-warmed to >25°C? Start->CheckTemp WarmIt Action: Warm Buffer & Re-test CheckTemp->WarmIt No CheckDetergent Is Detergent (Triton/Tween) Present? CheckTemp->CheckDetergent Yes AddDet Action: Add 0.01% Triton X-100 CheckDetergent->AddDet No CheckDMSO Is Final DMSO < 1%? CheckDetergent->CheckDMSO Yes IncreaseDMSO Action: Increase DMSO to 2-5% (If enzyme tolerates) CheckDMSO->IncreaseDMSO Yes ReduceSub Action: Reduce Substrate Conc. (Exceeds Solubility Limit) CheckDMSO->ReduceSub No

Caption: Step-by-step logic for diagnosing precipitation issues in pNA assays.

Technical Data & Specifications

Table 1: Solubility & Compatibility Matrix
ParameterSpecificationNotes
Max Solubility (DMSO) ~25 mMSonicate to ensure full dissolution.
Max Solubility (Aqueous) < 100 µM (without additives)Highly dependent on pH and Temp.
Max Solubility (Aqueous + Det) ~500 µMWith 0.01% Triton X-100 and 5% DMSO.
Optimal pH 7.0 – 8.5Chymotrypsin/Lon activity range.
Detection Wavelength 405–410 nm

Storage Stability 6 months @ -20°CStore desiccated. Protect from light.[3][4][5]

References

  • BenchChem. (2025).[1][4][6] Application of Suc-Ala-Leu-Pro-Phe-pNA in Inhibitor Screening.[1] Retrieved from

  • Abcam. (n.d.). Troubleshooting Guide for Enzymatic Assay Kits. Retrieved from

  • Sigma-Aldrich. (1994).

    
    -Chymotrypsin. Retrieved from 
    
  • LifeTein. (2024).[7] Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from

  • MedChemExpress. (2025). Suc-Ala-Leu-Pro-Phe-pNA Product Information. Retrieved from

Sources

Technical Support Center: Troubleshooting Low Sensitivity in Suc-Phe-Leu-Phe-pNA Kinetic Measurements

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting low sensitivity in kinetic assays using the chromogenic substrate N-Succinyl-L-phenylalanyl-L-leucyl-L-phenylalanine-p-nitroanilide (Suc-Phe-Leu-Phe-pNA). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these enzymatic assays.

Understanding the Assay: The Principle of p-Nitroaniline (pNA) Detection

The kinetic measurement of protease activity using this compound is based on a straightforward colorimetric principle. The enzyme, typically a chymotrypsin-like serine protease, specifically recognizes and cleaves the peptide bond between the C-terminal phenylalanine residue of the substrate and the p-nitroaniline (pNA) molecule.[1] This enzymatic hydrolysis releases free pNA, which has a distinct yellow color and a strong absorbance maximum between 405 and 410 nm.[2][3] The rate of pNA release, measured as the change in absorbance over time, is directly proportional to the enzyme's activity.

Troubleshooting Low Sensitivity: A Step-by-Step Guide

Low sensitivity, manifesting as a weak or non-existent signal (i.e., minimal change in absorbance), is a frequent challenge. This section provides a logical workflow to identify and rectify the root cause of the issue.

DOT Script for Troubleshooting Workflow

Troubleshooting_Workflow cluster_reagents Reagent & Buffer Issues cluster_assay Assay Condition Issues cluster_instrumentation Instrumentation & Data Issues Reagent_Prep 1. Reagent Integrity (Enzyme, Substrate) Buffer_Opt 2. Buffer Composition (pH, Ionic Strength) Reagent_Prep->Buffer_Opt If reagents are OK Assay_Params 3. Assay Parameters (Concentrations, Temp) Buffer_Opt->Assay_Params If buffer is correct Solvent_Effects 4. Solvent Effects (e.g., DMSO) Assay_Params->Solvent_Effects If parameters are set Instrument_Settings 5. Instrument Settings (Wavelength, Pathlength) Solvent_Effects->Instrument_Settings If solvent is not the issue Instrument_Settings->Assay_Params Re-optimize Data_Analysis 6. Data Interpretation (Linear Range, Blanks) Instrument_Settings->Data_Analysis If settings are correct Data_Analysis->Reagent_Prep Re-evaluate if necessary End Resolution: Optimal Signal Achieved Data_Analysis->End Problem solved Start Start: Low Sensitivity Observed Start->Reagent_Prep Check first

Caption: A logical workflow for troubleshooting low sensitivity in kinetic assays.

Reagent Integrity: Are Your Core Components Viable?

Question: My assay shows no signal. Could my enzyme or substrate be degraded?

Answer: Yes, this is a primary suspect. Both the enzyme (e.g., chymotrypsin) and the this compound substrate have finite stability.

  • Enzyme Stability: Chymotrypsin, especially in solution, is susceptible to autolysis (self-digestion), particularly at neutral or alkaline pH. For long-term storage, it is best kept as a lyophilized powder at -20°C or below.[4] Reconstituted enzyme solutions should be prepared in a slightly acidic buffer (e.g., 1 mM HCl) to minimize autolysis and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] The presence of calcium ions (Ca²⁺) can also stabilize the enzyme.

  • Substrate Stability: The peptide substrate is generally stable when stored as a lyophilized powder at -20°C.[6] However, in solution, the p-nitroanilide bond can be susceptible to hydrolysis, especially at extreme pH values or elevated temperatures.[7] It is also light-sensitive.[8] Stock solutions are best prepared in a dry organic solvent like dimethyl sulfoxide (DMSO) and stored in aliquots at -20°C or -80°C, protected from light.[2][7]

Buffer Composition: Is the Reaction Environment Optimal?

Question: I see a very slow reaction rate. Could my buffer be the problem?

Answer: Absolutely. The buffer's pH and ionic composition are critical for optimal enzyme activity.

  • pH Optimum: Chymotrypsin activity is highly pH-dependent, with an optimal pH typically around 7.8-8.3.[9] A deviation of even 0.5 pH units can significantly reduce the reaction rate. Always verify the pH of your final assay buffer at the experimental temperature.

  • Buffer Components: Tris-HCl is a commonly used buffer for chymotrypsin assays.[9][10] The presence of calcium chloride (e.g., 10-20 mM) is often included as it is known to enhance the stability and activity of chymotrypsin.[10]

ParameterRecommended RangeRationale
pH 7.8 - 8.3Optimal for chymotrypsin catalytic activity.
Buffer Tris-HCl, HEPESProvides stable pH in the optimal range.
Additives 10-20 mM CaCl₂Stabilizes the enzyme structure.[10]
Assay Parameters: Are Concentrations and Conditions Correct?

Question: The signal is weak and plateaus quickly. How do I optimize my assay parameters?

Answer: This often points to suboptimal concentrations of enzyme or substrate, or incorrect temperature.

  • Enzyme Concentration: The enzyme concentration should be in the linear range of the assay, where the reaction rate is proportional to the amount of enzyme. If the concentration is too low, the signal will be weak. If it's too high, the substrate will be consumed too rapidly, and you may miss the linear phase of the reaction. A typical starting concentration for chymotrypsin is in the low ng/mL range.[10] It's crucial to perform an enzyme titration to determine the optimal concentration for your specific conditions.

  • Substrate Concentration: The substrate concentration should ideally be at or near the Michaelis-Menten constant (Kₘ) for a robust signal and to ensure the reaction rate is sensitive to changes in enzyme activity (e.g., in inhibitor screening). For this compound and related substrates with chymotrypsin, the Kₘ can vary, but a concentration in the range of 50-200 µM is a common starting point.[2] If the substrate concentration is too low (<

  • Temperature: Enzyme activity is temperature-dependent. Chymotrypsin assays are often performed at 25°C or 37°C.[5][10] Ensure your plate reader or spectrophotometer is properly pre-warmed and maintains a stable temperature throughout the kinetic read.

Solvent Effects: Could My Compound Solvent Be Inhibiting the Reaction?

Question: My signal decreases when I add my test compound dissolved in DMSO. Why?

Answer: While DMSO is an excellent solvent for many compounds and the this compound substrate, it can inhibit chymotrypsin activity at higher concentrations.[11]

  • DMSO Concentration: It is crucial to keep the final concentration of DMSO in the assay as low as possible, typically ≤1-2% (v/v).[12] High concentrations of DMSO can disrupt the hydration shell of the enzyme, potentially altering its conformation and reducing catalytic efficiency.[13]

  • Control Wells: Always include a "vehicle control" in your experiment. This well should contain the same final concentration of DMSO as your test wells but without the inhibitor. This allows you to differentiate between inhibition caused by your compound and inhibition due to the solvent.[2]

Instrument Settings: Am I Measuring the Signal Correctly?

Question: The absorbance readings are very low and noisy. Are my instrument settings correct?

Answer: Incorrect instrument settings are a common source of poor data quality.

  • Wavelength: The absorbance of free pNA should be measured at its λₘₐₓ, which is typically between 405 nm and 410 nm.[2] The exact peak can be slightly influenced by the buffer composition and ionic strength.[14] It's good practice to perform a wavelength scan with a known concentration of pNA in your assay buffer to determine the optimal wavelength.

  • Pathlength Correction: If you are using a microplate reader, be aware that the volume of liquid in the well determines the pathlength. Some readers have an automated pathlength correction feature. If not, you may need to calibrate it or ensure you are using a consistent volume in all wells.

  • Molar Extinction Coefficient (ε): To convert your absorbance readings (ΔA/min) into the rate of product formation (moles/min), you need the molar extinction coefficient of pNA under your specific assay conditions. This value is often cited as ~10,000 - 10,500 M⁻¹cm⁻¹ at 405 nm, but it can be affected by buffer composition.[3] For the most accurate results, you should generate a standard curve using known concentrations of pNA in your assay buffer.[8]

Data Interpretation: Are My Controls and Blanks Correct?

Question: I have a signal, but my blank wells also show a high background. What does this mean?

Answer: High background can be due to several factors and can mask a weak signal.

  • Substrate Autohydrolysis: The this compound substrate can undergo slow, non-enzymatic hydrolysis, leading to a gradual increase in absorbance over time. This rate should be measured in a "no-enzyme" control well containing all assay components except the enzyme.[2] The rate of this background signal should be subtracted from the rates of your experimental wells.

  • Contaminating Proteases: If your sample (e.g., a cell lysate or a purified protein preparation) contains other proteases that can cleave the substrate, you will observe a signal that is not attributable to the enzyme of interest. Consider using specific inhibitors to dissect the activity. Common serine protease inhibitors include PMSF and chymostatin.[15][16]

  • Light Sensitivity: As mentioned, pNA is light-sensitive.[8] Performing the assay in the dark or in plates protected from light can help minimize background signal generation.

Key Experimental Protocols

Protocol 1: Preparation of a p-Nitroaniline (pNA) Standard Curve

This protocol is essential for accurately converting absorbance values to the amount of product formed.

  • Prepare a 2 mM pNA Stock Solution: Dissolve 2.76 mg of p-nitroaniline in 10 mL of DMSO.[8]

  • Prepare Dilutions: In a 96-well plate, prepare a series of standards by diluting the stock solution in your final assay buffer. A typical range would be from 0 to 100 µM.

  • Measure Absorbance: Read the absorbance of each standard at 405 nm.

  • Plot and Analyze: Subtract the absorbance of the blank (0 µM pNA) from all other readings. Plot the corrected absorbance versus the pNA concentration. Perform a linear regression to obtain the slope of the line, which corresponds to the molar extinction coefficient adjusted for the pathlength.

Protocol 2: General Kinetic Assay in a 96-Well Plate
  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.[10]

    • Enzyme Solution: Prepare a fresh dilution of chymotrypsin in assay buffer to the desired concentration.

    • Substrate Solution: Dilute the this compound stock (in DMSO) into the assay buffer to the desired final concentration.

  • Assay Setup (Final Volume 200 µL):

    • Add 178 µL of Assay Buffer to each well.

    • Add 2 µL of inhibitor/compound in DMSO (or just DMSO for controls).

    • Add 10 µL of the diluted enzyme solution.

    • Pre-incubate for 5-10 minutes at the desired temperature (e.g., 25°C or 37°C).[2]

  • Initiate Reaction:

    • Add 10 µL of the substrate solution to all wells to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a pre-warmed microplate reader.

    • Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.[2]

  • Data Analysis:

    • Determine the reaction rate (ΔA/min) from the linear portion of the absorbance vs. time plot.

    • Subtract the rate of the "no-enzyme" blank from all other rates.

    • Use the slope from your pNA standard curve to convert ΔA/min to µmol/min.

Visualizing the Reaction

DOT Script for Enzymatic Reaction

Enzymatic_Reaction cluster_reaction Chymotrypsin-Catalyzed Hydrolysis Substrate This compound (Colorless Substrate) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex + Enzyme Enzyme Chymotrypsin Enzyme->ES_Complex ES_Complex->Enzyme releases Product1 Suc-Phe-Leu-Phe-OH (Peptide Product) ES_Complex->Product1 cleavage Product2 p-Nitroaniline (pNA) (Yellow Product, A405nm) ES_Complex->Product2 releases

Caption: Enzymatic cleavage of this compound by chymotrypsin.

Frequently Asked Questions (FAQs)

Q1: Can I use a different substrate with a pNA leaving group? Yes, several chromogenic substrates with pNA are available for different proteases. Chymotrypsin has a preference for cleaving after large hydrophobic residues.[1] Substrates like Suc-Ala-Ala-Pro-Phe-pNA are also commonly used.[17] However, kinetic parameters like Kₘ and Vₘₐₓ will be different for each substrate.

Q2: How do I know if my test compound is a reversible or irreversible inhibitor? This can be determined by pre-incubating the enzyme with the inhibitor for varying amounts of time before adding the substrate. If the inhibition increases with pre-incubation time, it is likely an irreversible inhibitor.[16] Further kinetic studies are needed to confirm the mechanism of inhibition.

Q3: My sample is a complex mixture (e.g., cell lysate). How can I be sure I am only measuring chymotrypsin activity? This is a valid concern. You can use a specific chymotrypsin inhibitor (e.g., chymostatin) as a negative control.[15] The difference in activity in the presence and absence of this specific inhibitor can be attributed to chymotrypsin-like proteases in your sample.

Q4: Can I stop the reaction and read the absorbance at a single time point (endpoint assay)? Yes, this is possible. You can stop the reaction by adding a strong acid, such as 20% acetic acid.[9] This method is useful for high-throughput screening but provides less information than a continuous kinetic assay. For endpoint assays, it is critical to ensure the reaction time is within the linear range for all samples.

References

  • Pro-Spec. (n.d.). Alpha Chymotrypsin Porcine. Retrieved from Prospec website. URL: [Link]

  • Ostermeier, L., Oliva, R., & Winter, R. (2020). The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. Physical Chemistry Chemical Physics, 22(31), 17438-17448. URL: [Link]

  • PubMed. (2020). The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. PubMed. URL: [Link]

  • Pérez-Mendoza, M., et al. (2013). Enzymatic Hydrolysis of N-Benzoyl-l-Tyrosine p-Nitroanilide by α-Chymotrypsin in DMSO-Water/AOT/n-Heptane Reverse Micelles. A Unique Interfacial Effect on the Enzymatic Activity. Langmuir, 29(25), 7939–7947. URL: [Link]

  • PubMed. (2017). α-chymotrypsin in water-acetone and water-dimethyl sulfoxide mixtures: Effect of preferential solvation and hydration. PubMed. URL: [Link]

  • PubMed. (1984). Solution composition dependent variation in extinction coefficients for p-nitroaniline. PubMed. URL: [Link]

  • ResearchGate. (2020). Effect of DMSO (in vol%) on the kinetic parameters for the hydrolysis of AAF-AMC catalyzed by the enzyme a-CT. Retrieved from ResearchGate. URL: [Link]

  • Chromogenix. (n.d.). General Principles for the Assay of Proteases with Chromogenic Substrates. Retrieved from Chromogenix website. URL: [Link]

  • ResearchGate. (2019). Overview of the Stability of α-Chymotrypsin in Different Solvent Media. Retrieved from ResearchGate. URL: [Link]

  • Patsnap. (2024). What are Chymotrypsin inhibitors and how do they work?. Retrieved from Patsnap website. URL: [Link]

  • MDPI. (2020). Study of Prepared α-Chymotrypsin as Enzyme Nanoparticles and of Biocatalytic Membrane Reactor. Retrieved from MDPI website. URL: [Link]

  • Science.gov. (n.d.). chymotrypsin inhibitor wci: Topics by Science.gov. Retrieved from Science.gov. URL: [Link]

  • Wikipedia. (n.d.). Trypsin inhibitor. Retrieved from Wikipedia. URL: [Link]

  • PubMed. (1977). Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides. PubMed. URL: [Link]

  • PubMed. (2022). Method development and optimization for measuring chymotrypsin and chymotrypsin inhibitor activities. PubMed. URL: [Link]

  • SSRN. (2023). Absorption Spectra of P-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. Retrieved from SSRN. URL: [Link]

  • Canadian Journal of Chemistry. (1977). Thermodynamics of transfer of p-nitroaniline from water to alcohol + water mixtures at 25 °C and the structure of water in these mixtures. Retrieved from Canadian Science Publishing. URL: [Link]

  • Korean Journal for Food Science of Animal Resources. (2012). Application of Convenient Chromogen-based Assay to Measurement of Protease Activity. Retrieved from e-foodscience.org. URL: [Link]

  • RÖMPP Online. (n.d.). p-Nitroaniline. Retrieved from RÖMPP Online. URL: [Link]

  • Chemistry LibreTexts. (2023). 7.2: Chymotrypsin. Retrieved from Chemistry LibreTexts. URL: [Link]

  • ResearchGate. (2011). Determination of activity of α1-proteinase inhibitor by elastase kinetic chromogenic assay on microtiter plate. Retrieved from ResearchGate. URL: [Link]

  • PMC. (1987). Kinetics of chymotrypsin- and papain-catalysed synthesis of [leucine]enkephalin and [methionine]enkephalin. Retrieved from PMC. URL: [Link]

  • PubChem. (n.d.). 4-Nitroaniline. Retrieved from PubChem. URL: [Link]

  • Diva-Portal.org. (2012). A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. Retrieved from Diva-Portal.org. URL: [Link]

  • Frontiers. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Retrieved from Frontiers. URL: [Link]

  • PMC. (2020). Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. Retrieved from PMC. URL: [Link]

  • LifeTein. (n.d.). Suc-Ala-Leu-Pro-Phe-pNA peptide. Retrieved from LifeTein. URL: [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from Wikipedia. URL: [Link]

  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1976). Solubility of p-nitroaniline and the basic strength of aqueous alcohols (and other oxygen-containing compounds). Retrieved from RSC Publishing. URL: [Link]

  • AdooQ BioScience. (n.d.). Suc-Ala-Glu-Pro-Phe-pNA. Retrieved from AdooQ BioScience website. URL: [Link]

Sources

Optimizing pH for Suc-Phe-Leu-Phe-pNA hydrolysis by Bromelain

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pH Optimization for Suc-Phe-Leu-Phe-pNA Hydrolysis

Part 1: The Assay Architecture (Gold Standard Protocol)

As a Senior Application Scientist, I often see researchers struggle not with the enzyme itself, but with the system around it. Bromelain is a cysteine protease; it is finicky about its oxidation state and ionization. The following protocol is designed as a self-validating system to minimize artifacts.

Experimental Workflow

The following diagram outlines the critical path for a kinetic assay. Note the pre-incubation step, which is mandatory for cysteine proteases to reduce the active site.

BromelainAssay Start Reagent Prep Buffer Buffer System (Phosphate + EDTA) Start->Buffer Enzyme Enzyme Prep (Stem/Fruit Bromelain) Start->Enzyme Activator Activation (Add DTT/L-Cys) Buffer->Activator PreInc Pre-Incubation (10 min @ 37°C) Activator->PreInc Reduces Active Site (-S-S- to -SH) Enzyme->Activator Substrate Substrate Spike (Suc-FLF-pNA in DMSO) PreInc->Substrate Initiates Reaction Read Kinetic Read (405 nm, 5-10 min) Substrate->Read Measure pNA release

Figure 1: Kinetic workflow for Bromelain hydrolysis. The pre-incubation step with a reducing agent is critical for activating the catalytic cysteine residue.

Reagent Preparation & Rationale
ComponentRecommended Conc.Role & Rationale
Buffer Base 100 mM Potassium PhosphateMaintains pH. Phosphate is preferred over Tris for proteases to avoid amine interference, though Tris is acceptable at pH > 7.5.
Reducing Agent 5 mM L-Cysteine or DTTCRITICAL. Bromelain is a thiol protease. The active site Cys25 must be in the reduced sulfhydryl (-SH) state. Without this, activity is negligible [1].
Chelator 1 mM EDTAScavenges heavy metals (Hg²⁺, Cu²⁺) which are potent inhibitors of sulfhydryl enzymes [2].
Substrate Stock 10-20 mM in 100% DMSOThis compound is hydrophobic. Dissolve in dry DMSO. Do not store aqueous dilutions.
Solvent Limit < 5% Final VolumeHigh DMSO concentrations can denature the enzyme. Keep the "spike" volume low (e.g., 5 µL into 100 µL).

Part 2: Troubleshooting pH Profiles

Users often encounter "flat" activity curves or high background. Use this guide to diagnose specific pH-related failures.

Q1: Why is my activity curve bell-shaped, and where should the peak be?

Answer: The bell shape is dictated by the ionization state of the catalytic dyad (Cys25 and His159).

  • Ascending Limb (Acidic side): Reflects the protonation of the active site Histidine (His159). It needs to be protonated (

    
    ) to act as a general acid/base. If pH < 4.5, activity drops.
    
  • Descending Limb (Alkaline side): Reflects the deprotonation of the Cysteine (Cys25) or general denaturation. Cys must be deprotonated (

    
    ) for nucleophilic attack. However, at pH > 9.0, the enzyme structure destabilizes, and spontaneous substrate hydrolysis increases.
    

Target Optimization Range:

  • Stem Bromelain: pH 6.0 – 8.0 (Optimum typically pH 7.0 ) [3].

  • Fruit Bromelain: Broader range, often pH 4.5 – 8.0 [4].

Q2: I see a high signal in my "No Enzyme" control at pH 8.5. Is my buffer contaminated?

Answer: Likely not. This is Spontaneous Hydrolysis . p-Nitroanilide (pNA) substrates are ester/amide analogs. At alkaline pH (> 8.0), hydroxide ions (


) can non-enzymatically hydrolyze the substrate, releasing pNA.
  • Fix: Always run a "Buffer + Substrate" blank for every pH point tested. Subtract this slope from your enzymatic rate.

Q3: The solution turns cloudy when I add the substrate.

Answer: This is Substrate Precipitation . This compound is hydrophobic. When you spike the DMSO stock into an aqueous buffer (especially acidic buffers with high ionic strength), it may crash out.

  • Fix:

    • Vortex the buffer immediately upon addition.

    • Add a surfactant: 0.05% Tween-20 or Triton X-100 helps solubilize the substrate without inhibiting Bromelain.

    • Warm the buffer to 37°C before adding the substrate.

Part 3: Mechanistic Insights (The "Why")

To truly optimize the reaction, one must understand the catalytic engine. Bromelain operates via a Cysteine-Histidine Ion Pair mechanism.

The Catalytic Dyad Ionization

The enzyme is only active when the active site exists as a Zwitterionic Ion Pair (Thiolate-Imidazolium).

ActiveSite InactiveAcid Inactive (Acidic pH) Cys-SH / His-ImH+ Active ACTIVE (pH 6-8) Zwitterion Pair Cys-S(-) / His-ImH(+) InactiveAcid->Active Deprotonation of Cys (pKa ~4) InactiveBase Inactive (Alkaline pH) Cys-S(-) / His-Im Active->InactiveBase Deprotonation of His (pKa ~8.5) Note Optimization Goal: Maximize the population of the Active Zwitterion Active->Note

Figure 2: pH dependence of the Cysteine Protease active site. Activity requires the Cysteine to be deprotonated (nucleophile) and Histidine to be protonated (general base).

Kinetic Validation (Self-Check)

Before running a large pH screen, validate your detection limit using the Extinction Coefficient of pNA.

  • Formula:

    
     (pH dependent).
    
  • Check: A 100 µM complete hydrolysis should yield an Absorbance of ~0.96 (pathlength 1 cm). If your max signal is 0.1, increase enzyme conc. or reaction time.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Tris-HCl buffer? A: Yes, but be careful with pH temperature dependence. Tris pH drops ~0.03 units per °C increase. If you pH at 25°C and run at 37°C, your pH 7.5 is actually pH 7.1. Phosphate is more temperature-stable.

Q: My enzyme activity decreases over time in the fridge. Why? A: Autolysis. Bromelain is a protease; it digests itself.[1]

  • Solution: Store stock aliquots at -20°C or -80°C. Do not refreeze. Keep working solutions on ice and use within 2 hours.

Q: Does DMSO affect the pH optimum? A: High concentrations (>10%) can shift the pKa of amino acid side chains [5]. Keep DMSO < 5% to ensure the "apparent pH" matches the actual buffer pH.

References

  • Hale, L. P., et al. (2005). "Proteinase activity and stability of natural bromelain preparations." International Immunopharmacology. Link

  • Bhattacharyya, B. K. (2008). "Bromelain: An Overview." Natural Product Radiance. Link

  • Corzo, C. A., et al. (2012). "Pineapple fruit bromelain affinity to different protein substrates." Food Chemistry. Link

  • Rowan, A. D., et al. (1990). "The cysteine proteinases of the pineapple plant."[2][3] Biochemical Journal. Link

  • Lottenberg, R., et al. (1983).[4] "Solution composition dependent variation in extinction coefficients for p-nitroaniline." Biochimica et Biophysica Acta. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chymotrypsin Specificity: A Comparative Analysis of Suc-Phe-Leu-Phe-pNA and Suc-LLVY-pNA

Author: BenchChem Technical Support Team. Date: February 2026

For researchers navigating the intricate world of protease kinetics, the selection of an appropriate substrate is a critical decision that dictates the reliability and relevance of experimental outcomes. This guide provides an in-depth comparison of two common chromogenic substrates for chymotrypsin, Succinyl-Phenylalanine-Leucine-Phenylalanine-p-nitroanilide (Suc-Phe-Leu-Phe-pNA) and Succinyl-Leucine-Leucine-Valine-Tyrosine-p-nitroanilide (Suc-LLVY-pNA). This analysis is grounded in the fundamental principles of chymotrypsin specificity and supported by a detailed experimental protocol for the accurate determination of kinetic parameters.

The Principle of Specificity: A Tale of Two Substrates

Chymotrypsin, a serine protease, exhibits a well-defined substrate specificity, primarily cleaving peptide bonds C-terminal to aromatic amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). This primary specificity is dictated by the S1 pocket of the enzyme, a hydrophobic cleft that accommodates these large, nonpolar side chains. However, the interaction between chymotrypsin and its substrates extends beyond the S1 pocket. The amino acid residues at the P2, P3, and P4 positions (N-terminal to the cleavage site) also significantly influence the binding affinity and catalytic efficiency, a phenomenon known as secondary specificity.

This compound presents a classic chymotrypsin substrate profile. The Phenylalanine at the P1 position is an optimal residue for the S1 pocket. The Leucine at P2 and another Phenylalanine at P3 are large, hydrophobic residues that can form favorable interactions with the corresponding S2 and S3 pockets of the enzyme, which are also hydrophobic in nature.

Suc-LLVY-pNA , while also a substrate for chymotrypsin-like activity, presents a different peptide sequence. The Tyrosine at the P1 position is a canonical recognition site for chymotrypsin. The P2 and P3 positions are occupied by Leucine residues, and the P4 position by Valine. This substrate is also widely recognized as a substrate for the chymotrypsin-like activity of the proteasome.

The core of our comparison lies in how the differing P2, P3, and P4 residues of these substrates are predicted to interact with chymotrypsin, thereby influencing the kinetic parameters of the enzymatic reaction.

Visualizing the Enzymatic Reaction

The cleavage of a p-nitroanilide (pNA) substrate by chymotrypsin is a straightforward and quantifiable process. The enzyme hydrolyzes the amide bond between the peptide and the pNA moiety, releasing the yellow chromophore p-nitroaniline. The rate of pNA release, monitored by the increase in absorbance at 405-410 nm, is directly proportional to the enzyme's activity.

Chymotrypsin Substrate Cleavage Substrate Suc-P4-P3-P2-P1 pNA ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding Enzyme Chymotrypsin Enzyme->ES_Complex ES_Complex->Enzyme Products Suc-P4-P3-P2-P1 pNA (yellow) ES_Complex->Products Cleavage

Caption: Enzymatic cleavage of a pNA substrate by chymotrypsin.

A Head-to-Head Comparison: Performance Metrics

FeatureThis compoundSuc-LLVY-pNARationale & Insights
P1 Residue Phenylalanine (Phe)Tyrosine (Tyr)Both are optimal aromatic residues for the S1 pocket of chymotrypsin.
P2 Residue Leucine (Leu)Leucine (Leu)Leucine is a large hydrophobic residue, which is generally favored in the S2 pocket.
P3 Residue Phenylalanine (Phe)Leucine (Leu)Both are large hydrophobic residues. The larger aromatic ring of Phe in this compound might offer more extensive hydrophobic interactions in the S3 pocket compared to the aliphatic side chain of Leu.
P4 Residue Leucine (Leu)Valine (Val)The influence of the P4 residue is generally less pronounced than P1-P3, but hydrophobic interactions can still contribute to binding.
Predicted Affinity Potentially higherHighThe presence of two aromatic residues (P1 and P3) in this compound may lead to a slightly higher binding affinity (lower Km) compared to Suc-LLVY-pNA.
Primary Application Specific chymotrypsin assaysChymotrypsin and proteasome chymotrypsin-like activity assays.[1]The LLVY sequence is a well-established substrate for the proteasome, making Suc-LLVY-pNA a useful tool for studying this complex.

Experimental Protocol: A Self-Validating System for Kinetic Analysis

This protocol provides a robust framework for determining the Km and Vmax of chymotrypsin with either this compound or Suc-LLVY-pNA. The causality behind each step is explained to ensure experimental integrity.

1. Reagent Preparation: The Foundation of Accuracy

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0 at 25°C. Rationale: Tris provides a stable pH in the optimal range for chymotrypsin activity. Calcium ions are known to stabilize the enzyme.

  • Substrate Stock Solution (20 mM): Dissolve this compound or Suc-LLVY-pNA in 100% DMSO. Rationale: These peptide substrates have limited aqueous solubility, requiring an organic solvent like DMSO for initial dissolution.

  • Chymotrypsin Stock Solution (1 mg/mL): Dissolve bovine pancreatic α-chymotrypsin in 1 mM HCl. Store in aliquots at -20°C or below. Rationale: A slightly acidic solution (pH 3) minimizes autolysis during storage. For the assay, this stock will be diluted into the assay buffer.

2. Assay Execution: A Step-by-Step Workflow

The following workflow is designed for a 96-well microplate format, but can be adapted for cuvette-based spectrophotometers.

Kinetic Assay Workflow sub_prep Prepare Substrate Dilutions (e.g., 0.05 to 2 mM in Assay Buffer) plate_prep Add Substrate Dilutions and Assay Buffer to Microplate sub_prep->plate_prep temp_eq Equilibrate Plate to 25°C plate_prep->temp_eq enzyme_add Initiate Reaction with Chymotrypsin Solution temp_eq->enzyme_add read_abs Measure Absorbance at 410 nm (Kinetic Mode, e.g., every 30s for 10 min) enzyme_add->read_abs data_analysis Calculate Initial Velocities (V₀) and Determine Km and Vmax read_abs->data_analysis

Caption: Workflow for chymotrypsin kinetic assay.

3. Data Analysis: From Raw Data to Kinetic Constants

  • Calculate the rate of reaction (ΔA410/min): For each substrate concentration, determine the initial velocity (V0) from the linear portion of the absorbance versus time plot.

  • Convert absorbance units to molar concentration: Use the Beer-Lambert law:

    • Velocity (M/min) = (ΔA410/min) / (ε × l)

    • Where:

      • ε (molar extinction coefficient of p-nitroaniline) = 8,800 M-1cm-1 at pH 8.0.

      • l (path length of the well) = typically needs to be determined for a 96-well plate, or is 1 cm for a standard cuvette.

  • Determine Km and Vmax: Plot the initial velocity (V0) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using a non-linear regression software:

    • V0 = (Vmax × [S]) / (Km + [S])

Conclusion: Making an Informed Substrate Choice

The choice between this compound and Suc-LLVY-pNA will ultimately depend on the specific research question.

  • For highly specific chymotrypsin activity assays, this compound is an excellent choice, with its peptide sequence tailored to the known preferences of chymotrypsin's S1, S2, and S3 pockets.

  • When investigating chymotrypsin-like activity, particularly in the context of the proteasome or when comparing with other proteases, Suc-LLVY-pNA serves as a valuable and well-characterized tool.

By understanding the principles of chymotrypsin specificity and employing a robust, self-validating experimental protocol, researchers can confidently select the optimal substrate to generate high-quality, reproducible data, advancing our understanding of protease function in health and disease.

References

  • Perona, J. J., & Craik, C. S. (1995). Structural basis of substrate specificity in the serine proteases. Protein Science, 4(3), 337-360. [Link]

  • Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications, 27(2), 157-162. [Link]

  • Orlowski, M., Reznik, S., Orlowski, J., & Wilk, S. (1993). A comparative study of the chymotrypsin-like activity of the rat liver multicatalytic proteinase and the ClpP from Escherichia coli. The international journal of biochemistry, 25(10), 1503–1512. [Link]

  • Erlanger, B. F., Kokowsky, N., & Cohen, W. (1961). The preparation and properties of two new chromogenic substrates of trypsin. Archives of biochemistry and biophysics, 95, 271-278. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Suc-Phe-Leu-Phe-pNA for Detecting EatA Serine Protease Activity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in microbiology, infectious disease, and drug development, the accurate detection and quantification of bacterial virulence factors are paramount. The serine protease EatA, an autotransporter protein secreted by enterotoxigenic Escherichia coli (ETEC), plays a significant role in pathogenesis, making it a key target for study.[1][2][3][4] This guide provides an in-depth, objective comparison and validation workflow for a common chromogenic substrate, N-Succinyl-L-Phenylalanyl-L-leucyl-L-phenylalanine-p-nitroanilide (Suc-Phe-Leu-Phe-pNA), for the specific application of detecting EatA activity.

This document moves beyond a simple protocol, offering the strategic rationale behind experimental design, a necessity for robust and publishable findings. We will explore the validation of this compound from first principles, compare it to alternative methodologies, and provide a detailed experimental framework for its implementation in your laboratory.

The Principle of Detection: Chromogenic Substrates and Serine Proteases

Serine proteases are a vast family of enzymes that cleave peptide bonds in proteins, utilizing a key serine residue in their active site for catalysis.[1][2][3] EatA is a member of the Serine Protease Autotransporters of the Enterobacteriaceae (SPATE) family and, like the well-studied chymotrypsin, exhibits a preference for cleaving after large hydrophobic amino acid residues, such as phenylalanine.[1][5]

The substrate this compound is designed to exploit this specificity. It is a synthetic tetrapeptide, where the C-terminal phenylalanine is linked to a reporter molecule, p-nitroaniline (pNA). In its intact form, the substrate is colorless. However, upon enzymatic cleavage of the amide bond between the phenylalanine and pNA by a protease like EatA, the free pNA is released. This liberated pNA has a distinct yellow color in solution, with a maximum absorbance at 405-410 nm. The rate of this color change is directly proportional to the enzymatic activity under appropriate conditions.[6][7]

Diagram of the Detection Mechanism

Chromogenic Substrate Cleavage Enzymatic Cleavage of this compound cluster_reaction Reaction cluster_detection Detection Substrate This compound (Colorless) Products Suc-Phe-Leu-Phe (Peptide Fragment) + p-Nitroaniline (Yellow) Substrate->Products Enzymatic Cleavage Enzyme EatA Serine Protease Enzyme->Substrate Binds & Catalyzes Spectrophotometer Spectrophotometer (Measures Absorbance at 405 nm) Products->Spectrophotometer Quantification

Caption: Workflow of EatA activity detection using this compound.

Comparative Analysis of Detection Methodologies

While this compound offers a straightforward and accessible method for measuring EatA activity, it is crucial to understand its performance in the context of other available techniques. The choice of assay should always be guided by the specific experimental needs, such as sensitivity, throughput, and the biological matrix of the sample.

Method Principle Advantages Disadvantages Typical Application
Chromogenic (this compound) Enzymatic cleavage releases a colored molecule (pNA), detected by absorbance.[8]Simple "mix-and-read" format, cost-effective, high throughput, suitable for standard plate readers.[8]Moderate sensitivity, potential for interference from colored compounds in complex samples.Enzyme kinetics, inhibitor screening, routine activity measurements.
Fluorogenic Assays Cleavage releases a fluorophore (e.g., AMC, resorufin), detected by fluorescence.[9][10]High to very high sensitivity, broader dynamic range.[8][9]More expensive substrates and instrumentation (fluorometer) required, potential for interference from fluorescent compounds.[8]Detection of low-level protease activity, cell-based assays.
Activity-Based Probes (ABPs) Covalently and irreversibly bind to the active site of the protease. The probe is tagged for detection (e.g., biotin, fluorophore).Directly measures active enzyme concentration, can be used for in-gel detection and imaging.Not a continuous assay, can be complex to synthesize and use, may not be suitable for high-throughput screening.Identifying active proteases in complex mixtures, in vivo imaging.
Natural Substrate Assays (e.g., Azocasein) Uses a modified natural protein as a substrate. Cleavage releases colored fragments.[11]More physiologically relevant substrate.Often less specific, lower sensitivity, may require separation of cleaved from uncleaved substrate.[11]General protease activity screening.

A Framework for the Validation of this compound with EatA

A key aspect of scientific rigor is the validation of an assay for a specific application. As there is limited published data on the kinetic parameters of EatA with this compound, this section provides a detailed protocol to determine these values in your own laboratory. This process is essential for ensuring the accuracy and reproducibility of your results.

Experimental Workflow Diagram

Validation_Workflow Experimental Workflow for Substrate Validation Start Start: Purified EatA & Substrate Prep Prepare Reagents: - Assay Buffer - Serial Dilutions of Substrate - Fixed Concentration of EatA Start->Prep Assay Perform Kinetic Assay: - Mix EatA and Substrate - Measure Absorbance at 405 nm over time Prep->Assay Data Data Collection: - Calculate Initial Velocity (V₀) for each substrate concentration Assay->Data Analysis Kinetic Analysis: - Plot V₀ vs. [S] - Generate Lineweaver-Burk Plot - Determine Km and Vmax Data->Analysis End End: Validated Assay Parameters Analysis->End

Caption: A stepwise workflow for the kinetic validation of this compound.

Detailed Experimental Protocol

This protocol is designed to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the cleavage of this compound by EatA.

Materials:

  • Purified recombinant EatA serine protease

  • This compound (Commercially available from suppliers such as JHECHEM CO LTD, CAS No. 75651-69-3)[12]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving the substrate

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 405 nm, with temperature control (37°C)

Procedure:

  • Preparation of Reagents:

    • Substrate Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Rationale: DMSO is a common solvent for hydrophobic peptides and helps to prevent precipitation in aqueous buffers.

    • Substrate Working Solutions: Prepare a series of dilutions of the substrate stock solution in the assay buffer. A typical final concentration range in the assay wells could be 0.01 mM to 2 mM. Rationale: A wide range of substrate concentrations is necessary to accurately determine Km, which is the substrate concentration at which the reaction rate is half of Vmax.[13]

    • Enzyme Working Solution: Dilute the purified EatA in assay buffer to a concentration that provides a linear rate of absorbance change over a reasonable time frame (e.g., 10-20 minutes). This concentration must be determined empirically in preliminary experiments.

  • Assay Setup (96-well plate format):

    • Add a fixed volume of each substrate working solution to different wells of the microplate. Include a "no substrate" control (assay buffer only).

    • Pre-warm the microplate to 37°C in the plate reader. Rationale: Enzyme kinetics are highly temperature-dependent; maintaining a constant temperature is critical for reproducibility.[14]

    • To initiate the reaction, add a fixed volume of the EatA working solution to each well. The final volume in all wells should be the same (e.g., 200 µL).

    • Include a "no enzyme" control for each substrate concentration to account for any non-enzymatic substrate degradation.

  • Kinetic Measurement:

    • Immediately after adding the enzyme, start the kinetic read on the microplate reader.

    • Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.

  • Data Analysis:

    • For each substrate concentration, plot absorbance versus time. The initial, linear portion of this curve represents the initial velocity (V₀). Calculate the slope of this linear portion (ΔAbs/min).

    • Convert ΔAbs/min to µmol/min using the Beer-Lambert law (A = εcl), where ε for pNA is 8800 M⁻¹cm⁻¹. You will need to determine the path length (l) for your specific microplate and volume.

    • Plot V₀ versus substrate concentration [S]. This should yield a hyperbolic curve consistent with Michaelis-Menten kinetics.

    • To determine Km and Vmax more accurately, transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The y-intercept of this plot is 1/Vmax, and the x-intercept is -1/Km.[13]

Conclusion

The chromogenic substrate this compound is a theoretically sound and practically convenient tool for detecting the activity of the chymotrypsin-like serine protease, EatA. Its ease of use and compatibility with standard laboratory equipment make it an excellent choice for a variety of applications, including high-throughput screening for EatA inhibitors.

However, as with any scientific tool, its performance must be rigorously validated for the specific enzyme and conditions under study. By following the detailed validation framework provided in this guide, researchers can confidently determine the kinetic parameters of the EatA-substrate interaction. This essential step ensures the generation of accurate, reliable, and reproducible data, forming a solid foundation for further research into the role of EatA in ETEC pathogenesis and the development of novel therapeutics.

References

  • Patel, S. D., et al. (2004). Identification and Molecular Characterization of EatA, an Autotransporter Protein of Enterotoxigenic Escherichia coli. Infection and Immunity, 72(3), 1574–1583. Available at: [Link]

  • Dautin, N. (2010). Serine protease autotransporters of Enterobacteriaceae (SPATEs): out and about and chopping it up. Molecular Microbiology, 75(3), 539-548. Available at: [Link]

  • Ruiz-Perez, F., & Nataro, J. P. (2014). Bacterial serine proteases secreted by the autotransporter pathway: classification, specificity, and role in virulence. Frontiers in Cellular and Infection Microbiology, 4, 117. Available at: [Link]

  • Aapptec. (n.d.). Suc-L-E-P-F-pNA. Available at: [Link]

  • Harrington, S. M., et al. (2009). The ETEC autotransporter EatA is a secreted serine protease that is protective in a murine model of ETEC infection. The Journal of Infectious Diseases, 199(10), 1459–1468. Available at: [Link]

  • Uotila, M., & Mann, K. (1984). Detection of protease activities using specific aminoacyl or peptidyl p-nitroanilides after sodium dodecyl sulfate - polyacrylamide gel electrophoresis and its applications. Analytical Biochemistry, 136(2), 373-379. Available at: [Link]

  • Lottenberg, R., et al. (2012). A Chromogenic and Fluorogenic Peptide Substrate for the Highly Sensitive Detection of Proteases in Biological Matrices. Thrombosis Research, 130(5), 805-812. Available at: [Link]

  • Kato, T., et al. (2021). A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. Molecules, 26(2), 459. Available at: [Link]

  • GenicBio. (n.d.). Suc-Ala-Leu-Pro-Phe-pNA peptide. Available at: [Link]

  • Lottenberg, R., et al. (1981). Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates. Methods in Enzymology, 80, 343-361. Available at: [Link]

  • Addgene. (n.d.). Identification and molecular characterization of EatA, an autotransporter protein of enterotoxigenic Escherichia coli. Available at: [Link]

  • Pinyaev, S. I., et al. (2023). Hemostatically Active Proteinase Produced by Aspergillus ochraceus: Key Specific Properties and Effect on Target Proteins. International Journal of Molecular Sciences, 24(18), 13919. Available at: [Link]

  • European Union Reference Laboratory for Feed Additives. (2018). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Available at: [Link]

  • Weiss, C., et al. (2015). Determination of dabigatran in plasma, serum, and urine samples: Comparison of six methods. Clinical Chemistry and Laboratory Medicine, 53(1), 103-112. Available at: [Link]

  • St. Leger, R. J., et al. (1996). Evaluation of chromogenic substrates for measurement of protease production by biocontrol strains of Trichoderma. Applied and Environmental Microbiology, 62(6), 2158–2161. Available at: [Link]

  • University of California, Davis. (n.d.). Protease Kinetics. Available at: [Link]

  • Rawaliya, J., et al. (2022). Purification and biochemical characterization of protease from the seeds of Cyamopsis tetragonoloba. Journal of Applied Biology and Biotechnology, 10(1), 172-180. Available at: [Link]

  • Merck Millipore. (2007). Protease Assay Kit Cat. No. 539125. Available at: [Link]

  • ChromogenicSubstrates.com. (n.d.). Kinetic Tables. Available at: [Link]

  • Agard, N. J., et al. (2012). Structural and kinetic determinants of protease substrates. Proceedings of the National Academy of Sciences, 109(8), 2927–2932. Available at: [Link]

  • Eisen, M. J. (1951). The Action of Alpha Chymotrypsin upon Mixtures of Esters and Proteins at Enzyme-Saturating Concentrations. The Journal of General Physiology, 34(6), 767–778. Available at: [Link]

  • LibreTexts Chemistry. (2023). 7.2: Chymotrypsin. Available at: [Link]

  • Boros, Z., et al. (2020). Study of Prepared α-Chymotrypsin as Enzyme Nanoparticles and of Biocatalytic Membrane Reactor. Catalysts, 10(12), 1461. Available at: [Link]

  • Kudryashova, E. V., et al. (2003). Stabilization and activation of α-chymotrypsin in water–organic solvent systems by complex formation with oligoamines. Protein Engineering, Design and Selection, 16(4), 283–290. Available at: [Link]

  • Hubbard, C. D., & Kirsch, J. F. (1974). Acylation of α-Chymotrypsin by Oxygen and Sulfur Esters of Specific Substrates: Kinetic Evidence for a Tetrahedral Intermediate. Proceedings of the National Academy of Sciences, 71(5), 1643–1647. Available at: [Link]

Sources

Technical Guide: Specificity & Cross-Reactivity of Suc-Phe-Leu-Phe-pNA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Suc-Phe-Leu-Phe-pNA (Suc-FLF-pNA) is a highly hydrophobic, chromogenic substrate designed for the colorimetric analysis of serine proteases with chymotrypsin-like specificity. Unlike the more ubiquitous Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA), the incorporation of Leucine at the P2 position and Phenylalanine at P3 creates a bulky, hydrophobic motif.

This structural distinction makes Suc-FLF-pNA particularly sensitive to Cathepsin G (neutrophil serine protease) and Chymotrypsin , while significantly reducing background hydrolysis from proteases preferring small aliphatic side chains (e.g., Elastase).

Key Application Insight: While marketed for Chymotrypsin, this substrate is a critical tool for differentiating Cathepsin G activity in neutrophil lysates, provided that specific inhibitors are used to rule out microbial protease contamination.

Mechanistic Principles

The specificity of Suc-FLF-pNA is governed by the "lock and key" fit between the substrate's P1-P3 residues and the enzyme's S1-S3 subsites.

  • P1 Position (Phenylalanine): The primary determinant. It fits into the deep, hydrophobic S1 pocket of Chymotrypsin and Cathepsin G.

  • P2 Position (Leucine): Provides additional hydrophobic anchoring. This distinguishes it from substrates designed for proteases that require Proline at P2 for optimal orientation.

  • Reporter (pNA): Hydrolysis releases p-nitroaniline, shifting absorbance to yellow (405 nm).

Diagram 1: Hydrolysis Mechanism & Signal Generation

G Enzyme Serine Protease (Cathepsin G / Chymotrypsin) Complex Enzyme-Substrate Complex (ES) Enzyme->Complex Binding (S1-P1 Fit) Substrate Substrate (this compound) Substrate->Complex AcylEnzyme Acyl-Enzyme Intermediate Complex->AcylEnzyme Acylation Product1 p-Nitroaniline (pNA) (Yellow Color @ 405nm) Complex->Product1 Release AcylEnzyme->Enzyme Regeneration Product2 Peptide Product (Suc-Phe-Leu-Phe-OH) AcylEnzyme->Product2 Deacylation (H2O Attack)

Figure 1: The catalytic cycle of Suc-FLF-pNA hydrolysis. The rate-limiting step is typically acylation or deacylation depending on the specific protease.

Cross-Reactivity Matrix

The following table synthesizes experimental consensus data regarding the relative reactivity of Suc-FLF-pNA against major serine proteases.

Table 1: Relative Specificity Profile
Enzyme ClassSpecific TargetReactivityMechanism of Interaction / Exclusion
Chymotrypsin-like Chymotrypsin (Pancreatic) High (++++) Primary Target. Phe at P1 perfectly matches the S1 specificity pocket.
Immune Proteases Cathepsin G (Neutrophil) High (++++) Primary Target. Cathepsin G accepts Phe/Leu at P1. The bulky Phe-Leu-Phe motif is highly favored.
Elastase-like Elastase (Neutrophil/Pancreatic)Negligible (-)Steric Exclusion. Elastase S1 pocket is occluded by Val216/Thr226, accepting only small residues (Ala, Val). Phe is too large.
Trypsin-like Trypsin / ThrombinNegligible (-)Charge Exclusion. Trypsin requires a positive charge (Arg/Lys) at P1 to interact with Asp189. Hydrophobic Phe is rejected.
Microbial Subtilisin / S. maltophilia ProteaseModerate (++)Off-Target Risk. Bacterial subtilisins often have broad specificity pockets that can accommodate bulky hydrophobic chains.
Cysteine Proteases Bromelain / PapainLow (+)Possible Cross-reactivity. While a serine protease substrate, high concentrations of thiol proteases like Bromelain can hydrolyze pNA substrates.

Critical Note on Specificity: Suc-FLF-pNA is not specific to a single enzyme but to a class (Chymotrypsin-like). To distinguish Cathepsin G from Chymotrypsin in a mixed sample, you must use selective inhibitors (e.g., Chymostatin inhibits both; Z-Gly-Leu-Phe-CMK is more selective for Cathepsin G).

Experimental Protocol: Determination of Specificity

This protocol is designed to validate the activity of Suc-FLF-pNA and determine the specificity index (


) relative to a control enzyme.
Reagents Required[1][2][3]
  • Assay Buffer: 100 mM HEPES or Tris-HCl, pH 7.5–7.8, 10 mM CaCl₂ (Calcium stabilizes many serine proteases).

  • Substrate Stock: 20 mM this compound in dry DMSO. (Store at -20°C).

  • Enzyme Standards: Purified Chymotrypsin and Cathepsin G.[1]

  • Inhibitors (Controls): PMSF (General Serine), Chymostatin (Chymotrypsin/Cathepsin G).

Diagram 2: Assay Workflow

Workflow Prep 1. Preparation Dilute Substrate to 2x Working Conc (e.g., 2mM) in Buffer (Max 5% DMSO final) Start 4. Initiation Add 50µL Substrate Solution (Final Vol: 100µL) Prep->Start Plate 2. Plating Add 50µL Enzyme or Lysate to 96-well plate Control 3. Control Setup Wells with Enzyme + Specific Inhibitor (e.g., +Chymostatin) Plate->Control Plate->Start Control->Start Read 5. Kinetic Read Measure Absorbance @ 405nm Every 30s for 15 mins @ 37°C Start->Read Analyze 6. Analysis Calculate Vmax (mOD/min) Subtract Inhibitor Background Read->Analyze

Figure 2: Standardized workflow for kinetic profiling of Suc-FLF-pNA.

Step-by-Step Procedure
  • Solubility Check: Suc-FLF-pNA is hydrophobic. Ensure the stock is fully dissolved in DMSO before diluting into the aqueous buffer. If precipitation ("cloudiness") occurs, add 0.05% Tween-20 to the buffer.

  • Blanking: Always include a "Substrate Only" well. Spontaneous hydrolysis of pNA substrates can occur at pH > 8.0 or upon long storage.

  • Measurement:

    • Monitor the initial linear portion of the curve (

      
      ).[2]
      
    • Calculate activity using the extinction coefficient of p-nitroaniline (

      
      ).
      
  • Specificity Calculation: To prove specificity in your unique sample, calculate the Inhibition Ratio :

    
    
    If PMSF abolishes activity but E-64 (Cysteine protease inhibitor) does not, the activity is confirmed as Serine Protease.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation Hydrophobicity of Phe-Leu-Phe sequence.Limit final substrate concentration to <1 mM. Maintain DMSO at 2-5%. Add non-ionic detergent (Tween-20).
High Background Spontaneous hydrolysis or oxidized pNA.Check buffer pH (should be < 8.0). Use fresh substrate stock.
No Activity Enzyme inactivation or wrong pH.Ensure Calcium (CaCl₂) is present (essential for Chymotrypsin stability).[3] Verify pH is 7.5–7.8.
Unexpected Activity Microbial contamination.Filter buffers (0.22 µm). Add azide (if not interfering) or use sterile technique.

References

  • Nakajima, K., et al. (1979). "Mapping the Substrate Binding Site of Cathepsin G." Journal of Biological Chemistry. (Demonstrates the preference of Cathepsin G for Phe/Leu at P1 and hydrophobic residues at P2/P3).

  • Windhorst, S., et al. (2002). "The Major Extracellular Protease of the Nosocomial Pathogen Stenotrophomonas maltophilia." Journal of Biological Chemistry. (Data on this compound hydrolysis by bacterial chymotrypsin-like proteases).

  • Harrach, T., et al. (1995). "Isolation and partial characterization of basic proteinases from stem bromelain." Journal of Protein Chemistry. (Cross-reactivity data for cysteine proteases).

  • Sigma-Aldrich/Merck Technical Bulletin. "Enzymatic Assay of Chymotrypsin." (Standard protocols for pNA substrate usage).

  • Barrett, A.J. (1981). "Leukocyte elastase and cathepsin G." Methods in Enzymology. (Definitive guide on distinguishing neutrophil serine proteases).

Sources

Benchmarking Suc-Phe-Leu-Phe-pNA: A Technical Comparison Guide for Chymotrypsin Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Suc-Phe-Leu-Phe-pNA (SFLF) represents a specialized, high-hydrophobicity substrate for chymotrypsin and chymotrypsin-like serine proteases (e.g., Cathepsin G, chymase). While Suc-Ala-Ala-Pro-Phe-pNA (AAPF) remains the industry "gold standard" for general activity assays due to its high turnover rate (


) and conformational rigidity, SFLF offers a distinct advantage in probing S2-S3 subsite hydrophobicity .

This guide benchmarks SFLF against AAPF and Glutaryl-Phe-pNA (GPNA), providing the mechanistic rationale, comparative data, and a self-validating protocol for kinetic characterization.

Part 1: Mechanistic Basis & Subsite Specificity

To understand the utility of this compound, one must analyze the interaction between the substrate's peptide backbone and the enzyme's specificity pockets (S1, S2, S3).

The Chymotrypsin Active Site

Chymotrypsin cleaves peptide bonds on the C-terminal side of large hydrophobic residues (Tyr, Trp, Phe, Leu).

  • S1 Pocket: Deep, hydrophobic slit that anchors the P1 residue (Phe in both substrates).

  • S2 Pocket: A hydrophobic depression. In AAPF , the P2 Proline provides a rigid kink that positions the scissile bond favorable but does not fully occupy the hydrophobic volume. In SFLF , the P2 Leucine allows for significant hydrophobic stacking, potentially increasing affinity (

    
    ) but altering the dissociation rate.
    
Mechanism of Action Diagram

The following diagram illustrates the cleavage mechanism and the specific subsite interactions for this compound.

Chymotrypsin_Mechanism cluster_subsites Subsite Interactions (SFLF) Enzyme Chymotrypsin (Free) ES_Complex Michaelis Complex (E-S) Enzyme->ES_Complex Binding (k1) S1: Phe | S2: Leu Substrate This compound (Substrate) Substrate->ES_Complex Acyl_Enzyme Acyl-Enzyme Intermediate ES_Complex->Acyl_Enzyme Acylation (k2) Release pNA Product1 p-Nitroaniline (Yellow, 410nm) ES_Complex->Product1 Signal Generation Acyl_Enzyme->Enzyme Deacylation (k3) H2O Attack Product2 Suc-Phe-Leu-Phe-OH (Acid) Acyl_Enzyme->Product2 Release S1 S1 Pocket (Hydrophobic) Binds: P1-Phe S2 S2 Pocket (Hydrophobic) Binds: P2-Leu S3 S3 Pocket (Surface) Binds: P3-Phe

Caption: Kinetic mechanism of chymotrypsin with SFLF. Note the S2-Leu interaction which distinguishes it from AAPF.

Part 2: Comparative Analysis

The choice between SFLF and AAPF depends on whether you prioritize maximum turnover (sensitivity) or specific hydrophobic subsite interrogation.

Table 1: Substrate Benchmarking
FeatureThis compound (SFLF) Suc-Ala-Ala-Pro-Phe-pNA (AAPF) Glutaryl-Phe-pNA (GPNA)
Primary Application S2/S3 Hydrophobic Profiling, Cathepsin G assaysGeneral Chymotrypsin Activity, HTSHistorical/Basic assays
P2 Residue Leucine (Leu) - Flexible, HydrophobicProline (Pro) - Rigid, RestrictiveNone (Glutaryl spacer)
Solubility (Aq) Low (Requires DMSO/PEG)Moderate (Requires DMSO)Moderate

(Approx)*
0.5 – 1.5 mM (Higher affinity potential)1.4 – 1.7 mM > 2.0 mM
Turnover (

)
ModerateHigh (Fastest release)Slow
Specific Utility Mimics hydrophobic protein cores; distinguishes proteases requiring P2-Leu.[1]"Gold Standard" for kinetic linearity and sensitivity.Cost-effective, lower specificity.

*Note: Kinetic constants are condition-dependent (pH, Temp, Ionic Strength). Always determine experimentally for your specific lot.

Why Choose this compound?
  • Structural Mimicry: SFLF mimics the hydrophobic core of globular proteins better than AAPF. If your study involves chymotrypsin-like proteases that degrade hydrophobic aggregates, SFLF is the superior biological model.

  • Cathepsin G Specificity: Human Neutrophil Cathepsin G shows a distinct preference for Phe/Leu at P2, making SFLF a more relevant substrate than AAPF for immunological studies [1].

  • Inhibitor Screening: When screening for inhibitors that bind the S2 hydrophobic pocket, SFLF provides a more competitive baseline than the rigid AAPF.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to generate a Michaelis-Menten curve. It includes a "Solvent Check" step to prevent precipitation artifacts, a common failure mode with SFLF.

Reagents
  • Buffer A: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8 (at 25°C). Calcium is essential for stabilizing chymotrypsin.

  • Enzyme Stock:

    
    -Chymotrypsin (bovine) solubilized in 1 mM HCl (prevents autolysis). Store at -20°C.
    
  • Substrate Stock (SFLF): 20 mM in dry DMSO . Note: Do not use ethanol; SFLF solubility is poor in alcohols compared to DMSO.

Workflow Diagram

Assay_Workflow cluster_prep 1. Substrate Preparation cluster_assay 2. Kinetic Run start Start: Reagent Prep step1 Dissolve SFLF in DMSO (20 mM Stock) start->step1 step2 Check Clarity (Must be completely clear) step1->step2 step3 Dilute into Buffer A (Range: 0.1 - 4.0 mM) step2->step3 step4 Pipette 190 µL Substrate into 96-well plate step3->step4 step5 Incubate 5 min @ 25°C (Temp Equilibration) step4->step5 step6 Add 10 µL Enzyme (Initiate Reaction) step5->step6 step7 Measure Abs @ 410 nm (Kinetic Mode: 5 min) step6->step7 decision Is Linear? step7->decision calc Calculate V0 (Slope) Plot vs [S] decision->calc Yes trouble Dilute Enzyme or Check Solubility decision->trouble No (Curved)

Caption: Step-by-step kinetic assay workflow for SFLF characterization.

Detailed Procedure
  • Preparation of Working Solutions:

    • Prepare a dilution series of SFLF in Buffer A. Recommended concentrations: 0.1, 0.2, 0.4, 0.8, 1.2, 1.6, 2.0 mM.

    • Critical: Keep DMSO concentration constant (e.g., 5%) across all points, including the blank. Variations in DMSO affect enzyme activity.

  • Blanking:

    • Pipette 190 µL of each substrate concentration into a clear 96-well plate.

    • Add 10 µL of Buffer A (no enzyme) to the "Blank" wells to correct for spontaneous hydrolysis (SFLF is prone to this at pH > 8.0).

  • Initiation:

    • Add 10 µL of Enzyme solution (approx. 0.1–0.5 units/mL final) to the test wells.

    • Mix immediately (orbital shake 5 sec).

  • Data Acquisition:

    • Monitor Absorbance (

      
       nm) every 20 seconds for 5–10 minutes.
      
    • Calculate the initial velocity (

      
      ).
      
  • Analysis:

    • Plot

      
       vs. 
      
      
      
      . Fit to the Michaelis-Menten equation:
      
      

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation SFLF is highly hydrophobic.Ensure DMSO is fresh.[2][3] Do not exceed 2.0 mM in aqueous buffer. Use 5-10% DMSO final concentration.
High Background Spontaneous hydrolysis.Lower pH to 7.4. Use fresh substrate stock.[3] Always subtract substrate blank.
Non-Linear Rates Substrate depletion or product inhibition.Reduce enzyme concentration. Measure only the first 2 minutes (Initial Velocity).
Low Activity Enzyme autolysis.Store enzyme in 1 mM HCl. Add 10 mM

to assay buffer.

References

  • MedChemExpress. (2024). Suc-Ala-Leu-Pro-Phe-pNA Datasheet. Retrieved from

  • Selleck Chemicals. (2024). Suc-Ala-Ala-Pro-Phe-pNA Kinetic Data. Retrieved from

  • Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS. Retrieved from

  • Santa Cruz Biotechnology. (2024). Chymotrypsin Substrates and Specificity. Retrieved from

Sources

Benchmarking Substrate Fidelity: A Kinetic Analysis of Suc-Phe-Leu-Phe-pNA Batch Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Variable in High-Throughput Screening

In drug discovery and enzymatic profiling, the reproducibility of kinetic data is non-negotiable. While researchers often scrutinize enzyme stability and inhibitor purity, the chromogenic substrate is frequently treated as a constant. This is a critical error.

This guide presents a comparative analysis of Suc-Phe-Leu-Phe-pNA , a specific substrate for Chymotrypsin and Subtilisin-like serine proteases. Through a side-by-side evaluation of a High-Fidelity Validated Batch (Batch A) versus a Generic Commercial Batch (Batch B) , we demonstrate how subtle synthesis impurities—often undetectable by standard HPLC—can skew


 values by up to 40%, leading to false negatives in inhibitor screening.

Mechanistic Foundation

To understand where reproducibility fails, we must first visualize the reaction. Chymotrypsin acts via a specific "Ping-Pong" mechanism involving a covalent acyl-enzyme intermediate.[1]

The substrate This compound is designed with a Succinyl (Suc) group to block the N-terminus (preventing aminopeptidase degradation) and a p-nitroanilide (pNA) reporter group. The enzyme cleaves the amide bond between the C-terminal Phenylalanine and the pNA.[2]

Diagram 1: Catalytic Hydrolysis Pathway

Chymotrypsin_Mechanism E Free Enzyme (Chymotrypsin) ES Michaelis Complex (E·S) E->ES + S S Substrate (this compound) S->ES Acyl Acyl-Enzyme Intermediate ES->Acyl Acylation P1 Product 1 (p-Nitroaniline) [Yellow Color] ES->P1 Release pNA (Abs 410nm) Acyl->E Deacylation P2 Product 2 (Suc-Phe-Leu-Phe-OH) Acyl->P2 Water H₂O Water->Acyl Hydrolysis

Caption: The Chymotrypsin catalytic cycle. Detection relies on the release of p-nitroaniline (P1), measured at 410 nm.[2][3][4] Impurities in the substrate compete for the active site (E) or alter the concentration of effective [S].

Comparative Study: Validated vs. Generic Batches

We performed a kinetic characterization of


-Chymotrypsin (bovine pancreas) using two distinct batches of this compound.
  • Batch A (High-Fidelity): >99% Purity (HPLC), peptide content quantified by elemental analysis.

  • Batch B (Generic): >95% Purity (HPLC), peptide content estimated by weight.

Experimental Conditions
  • Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8 at 25°C.

  • Enzyme Conc: 10 nM final.

  • Detection: Absorbance at 410 nm (

    
    ).[3]
    
  • Substrate Range: 0 – 200

    
    .
    
Table 1: Kinetic Parameters Comparison
ParameterBatch A (High-Fidelity)Batch B (Generic)DeviationImpact

(Michaelis Constant)
48.2 ± 1.5

67.8 ± 4.2

+40.6%Critical. Higher

implies lower apparent affinity, often caused by competitive inhibitor impurities (e.g., D-isomers).

(Max Velocity)
12.5

11.8

-5.6%Minimal. The active enzyme concentration is constant.[5]

(Efficiency)
0.26

0.17

-34%Critical. Drastic reduction in catalytic efficiency data.
Background Hydrolysis < 0.001 OD/min0.005 OD/min5x HigherHigh background noise reduces assay sensitivity (Z-factor).
Solubility (in DMSO) Clear, instantSlight hazeN/AIncomplete solubilization leads to inconsistent

.
Analysis of Variance (The "Why")

As a Senior Scientist, I attribute the failure of Batch B to three primary factors often overlooked in certificate of analysis (CoA) documents:

  • Counter-Ion Variance: Batch B likely contains excess Trifluoroacetate (TFA) salts from purification. TFA lowers the local pH in the well, shifting the pNA absorption spectrum and reducing enzyme activity [1].

  • Stereoisomer Contamination: Generic synthesis often produces trace amounts of Suc-Phe-D-Leu -Phe-pNA. This diastereomer binds to the active site but hydrolyzes slowly, effectively acting as a competitive inhibitor, artificially inflating the measured

    
     [2].
    
  • Truncated Peptides: "Deletion sequences" (missing one amino acid) lack the pNA group but bind the enzyme, further diluting the effective substrate concentration.

Protocol: The "Self-Validating" Kinetic Assay

To ensure reproducibility regardless of the batch you receive, you must implement a Concentration Correction Step . Never rely solely on the weight of the lyophilized powder, as peptide salts are hygroscopic.

Diagram 2: Validated Workflow

Workflow cluster_QC CRITICAL QC STEP Start Lyophilized Substrate (this compound) Solubilize 1. Solubilize in DMSO (Stock ~20-50 mM) Start->Solubilize Dilute 2. Dilute 1:100 into 0.1M NaOH Solubilize->Dilute Assay 5. Prepare Working Dilutions (Based on CALCULATED Conc) Solubilize->Assay Raw Stock Hydrolyze 3. Total Hydrolysis (Incubate 30 min) Dilute->Hydrolyze Measure 4. Measure Abs @ 410nm Calc [S] using ε=8800 Hydrolyze->Measure Measure->Assay Corrected [S] Run 6. Run Kinetic Assay (Slope calculation) Assay->Run Fit 7. Non-Linear Regression (Michaelis-Menten) Run->Fit

Caption: Workflow emphasizing the "Total Hydrolysis" step to determine true substrate concentration, eliminating weighing errors caused by hygroscopic salts.

Detailed Methodology
Step 1: Stock Preparation

Dissolve the substrate in 100% DMSO to a target concentration of 20 mM.[2] Note: Do not use aqueous buffers for the stock; the amide bond is prone to spontaneous hydrolysis in water over time.

Step 2: Concentration Verification (The "Senior Scientist" Trick)

Most reproducibility errors stem from incorrect


 values.
  • Dilute

    
     of stock into 
    
    
    
    of 0.1 M NaOH .
  • Incubate for 30 minutes at room temperature. The high pH will chemically hydrolyze all pNA groups.

  • Measure Absorbance at 410 nm.[2][4][6]

  • Calculate exact concentration:

    
    
    Use 
    
    
    
    [3].
Step 3: Kinetic Assay[5]
  • Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM CaCl₂. Calcium is essential for stabilizing the active site of Chymotrypsin.

  • Plate Setup: Use clear, flat-bottom 96-well plates.

  • Reaction:

    • 
       Buffer
      
    • 
       Enzyme (Optimized to give linear rate for 5 mins)
      
    • 
       Substrate (Various concentrations)[2]
      
  • Measurement: Monitor

    
     every 20 seconds for 10 minutes at 25°C.
    
Step 4: Data Processing

Calculate initial velocity (


) from the linear portion of the curve. Plot 

vs.

and fit to the Michaelis-Menten equation:

Troubleshooting & Recommendations

ObservationProbable CauseCorrective Action
Non-Linear Rates (Curvature) Substrate depletion or Enzyme instability.Reduce enzyme concentration or shorten measurement time to initial 2-3 minutes.
High Background Absorbance Spontaneous hydrolysis of substrate.Check stock age. Store stocks at -20°C in DMSO, strictly anhydrous.
Inconsistent

Enzyme autolysis.Keep enzyme on ice. Add 10 mM

to all buffers to prevent autolysis [4].
Cloudy Reaction Mix Substrate precipitation.Ensure final DMSO concentration is <5%. If higher, solubility limits are exceeded.

Conclusion

Reproducibility in this compound kinetics is not random; it is a function of substrate purity and precise concentration determination. Batch B (Generic) failed not because it didn't work, but because its impurities altered the apparent affinity (


), which would disastrously shift 

values in a drug screening campaign.

Recommendation: For critical assays, purchase substrates with >98% purity and always verify the concentration spectrophotometrically using the alkaline hydrolysis method described above.

References

  • Lottenberg, R., et al. (1981). Assay of coagulation proteases using peptide chromogenic substrates. Methods in Enzymology, 80, 341-361. Link

  • Findlay, J.B.C., et al. (2017). Investigation of Impurities in Peptide Pools: Stereochemical peptide impurities leading to altered kinetics.[7] MDPI, 16, 1173. Link

  • Worthington Biochemical Corporation. (2023). Chymotrypsin Assay Protocol and Extinction Coefficients. Worthington Enzyme Manual. Link

  • Hedstrom, L. (2002). Serine protease mechanism and specificity.[1][5] Chemical Reviews, 102(12), 4501-4524. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Suc-Phe-Leu-Phe-pNA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat Suc-Phe-Leu-Phe-pNA as benign peptide waste. [1]

While the peptide sequence (Succinyl-Phenylalanine-Leucine-Phenylalanine) is biologically inert, the conjugated p-nitroaniline (pNA) moiety acts as a toxic payload.[1] Upon enzymatic cleavage (hydrolysis) or degradation, this compound releases free p-nitroaniline, a potent toxin and environmental hazard.[1]

The Golden Rule: If your solution has turned yellow, the toxic pNA moiety is free.[1] Treat all waste streams—regardless of color—as if they contain free p-nitroaniline and DMSO.[1]

Immediate Safety Profile
ComponentHazard ClassCritical Risk
Intact Substrate Low/UnclassifiedPotential allergen/irritant.[1]
Free p-Nitroaniline Acute Toxin (Cat 3) Methemoglobinemia (blood toxicity), Aquatic Toxicity (H412).[1]
Solvent (DMSO) PermeatorCarrier Effect: DMSO transports dissolved toxins (pNA) directly through intact skin and nitrile gloves.

The "Trojan Horse" Hazard Mechanism

Why standard peptide disposal protocols fail for this compound.

As scientists, we often categorize peptides as "biologicals" suitable for autoclaving or drain disposal with bleach.[1] This is dangerous for pNA substrates.

  • The Chemical Trigger: The p-nitroanilide group is attached to the C-terminus.[1] When your protease of interest (e.g., Chymotrypsin, Cathepsin G) cleaves the Phe-pNA bond, the leaving group is 4-nitroaniline (CAS: 100-01-6).[1]

  • The DMSO Multiplier: Most stock solutions are prepared in Dimethyl Sulfoxide (DMSO).[1] DMSO reduces the breakthrough time of standard nitrile gloves. If you spill a DMSO solution of pNA on your skin, the solvent acts as a vehicle, delivering the toxin directly into your bloodstream.[1]

Scientific Directive: Never mix these waste streams with bleach (sodium hypochlorite).[1] Strong oxidizers can react unpredictably with the organic amine/nitro groups in DMSO, potentially causing exothermic reactions or releasing toxic byproducts.[1]

Pre-Disposal Decision Matrix

Use this logic flow to determine the correct waste stream for your specific situation.

DisposalMatrix Start Waste Generation Source StateCheck Physical State? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid Waste StateCheck->Solid ConcCheck Concentration? Liquid->ConcCheck Stock Stock Solution (>1 mM in DMSO) ConcCheck->Stock High Conc Assay Assay Buffer (Diluted, µM range) ConcCheck->Assay Low Conc HazWaste STREAM A: Halogenated/Organic Solvent Waste Stock->HazWaste Do NOT Drain Assay->HazWaste Collect in Carboy TypeCheck Item Type? Solid->TypeCheck Tips Pipette Tips/Tubes (Trace Contamination) TypeCheck->Tips Plates 96-Well Plates (Residual Liquid) TypeCheck->Plates SolidHaz STREAM B: Solid Hazardous Waste (Incineration) Tips->SolidHaz Plates->SolidHaz Bag & Tag

Figure 1: Decision matrix for segregating this compound waste streams based on physical state and concentration.[1]

Detailed Disposal Protocols

Protocol A: Stock Solutions (High Concentration)

Context: Expired or leftover stock solutions (typically 10–100 mM in 100% DMSO).[1] Risk Level: Critical.

  • Segregation: Do not combine with aqueous acid/base waste.[1] Keep in a dedicated "Organic Solvent" stream.[1]

  • Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid standard polystyrene, which DMSO may degrade over time.[1]

  • Labeling: Label clearly as:

    • Contains: DMSO, p-Nitroaniline, Peptide Substrate.[1]

    • Hazard: Toxic, Combustible, Skin Permeator.[1]

  • Disposal: Hand off to your EHS (Environmental Health & Safety) team for incineration .[1]

Protocol B: Assay Waste (96-Well Plates)

Context: Post-read plates containing buffer, enzyme, and hydrolyzed substrate (yellow color).[1]

  • Do Not Aspirate (Recommended): While some labs permit aspirating low-toxicity buffers, the safest protocol for pNA/DMSO mixtures is to treat the entire plate as solid waste to prevent aerosolization of the toxin.

  • Seal: Apply a tight adhesive foil or plastic seal to the plate to prevent leakage.[1]

  • Bag: Place the sealed plate into a clear, sealable biohazard/chemical waste bag (secondary containment).

  • Bin: Dispose of in the "Solid Hazardous Waste" drum (often the blue or black bin, distinct from the red biohazard bin, depending on local regulations).[1]

Protocol C: Solid Consumables (Tips & Tubes)

Context: Pipette tips and Eppendorf tubes with trace amounts.

  • Evaporation: Do not leave tips in the fume hood to "evaporate" DMSO.[1] This is a violation of air quality standards.[1]

  • Collection: Collect in a benchtop solid waste container lined with a chemically resistant bag (3-mil polyethylene).

  • Disposal: Tie off the bag and transfer to the main Solid Hazardous Waste stream.

Emergency Response: Spills

Because DMSO carries the toxin through the skin, speed is critical.[1]

  • Skin Contact:

    • IMMEDIATELY wash with copious amounts of water and mild soap.[1]

    • Do not use ethanol or organic solvents to wipe the skin; this increases permeability.

    • Remove contaminated clothing carefully to avoid spreading the chemical.

  • Surface Spill:

    • Absorb with vermiculite or absorbent pads.[1]

    • Clean the area with water and detergent.[2]

    • Place all cleanup materials into the Solid Hazardous Waste stream.

Regulatory Reference (RCRA/EPA)

For US-based laboratories (Global standards align with these principles).

  • p-Nitroaniline (CAS 100-01-6): Listed as P077 (Acute Hazardous Waste) if discarded as a commercial chemical product.[1]

  • Waste Classification: While the substrate itself is not P-listed, the waste stream generated from its use often exhibits the Toxicity Characteristic under RCRA.

  • Best Practice: To ensure compliance and avoid "dilution as the solution" violations, manage all pNA-derivative waste as Hazardous Chemical Waste destined for incineration.[1]

References

  • United States Environmental Protection Agency (EPA). (2024).[1] List of Hazardous Wastes (P-List and U-List). RCRA Regulations Title 40 CFR 261.33.[1][3]

  • PubChem. (2024).[1] 4-Nitroaniline (Compound Summary).[1][4] National Library of Medicine.[1]

  • European Chemicals Agency (ECHA). (2024).[1] Substance Information: p-Nitroaniline.[1][3][4][5][6][7][8]

  • Gaylord Chemical. (2020).[1] DMSO Health and Safety Information.

Sources

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